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  • Product: 3-Methyl-1H-pyrazol-1-amine
  • CAS: 77202-04-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Methyl-1H-pyrazol-1-amine: Properties, Synthesis, and Applications in Heterocyclic Chemistry

Executive Summary As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the need for versatile, high-energy building blocks. 3-Methyl-1H-pyrazol-1-amine (often re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the need for versatile, high-energy building blocks. 3-Methyl-1H-pyrazol-1-amine (often referred to as 1-amino-3-methylpyrazole) is a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and energetic materials. Its unique structural motif—a pyrazole core bearing an N-amino group and a C3 methyl substituent—makes it an indispensable precursor for complex ring expansions, most notably the synthesis of 1,2,3-triazines[1].

This whitepaper provides an in-depth analysis of the chemical and physical properties of 3-Methyl-1H-pyrazol-1-amine, details field-proven synthesis protocols, and explores the mechanistic causality behind its advanced reactivity.

Chemical and Physical Properties

Understanding the foundational properties of 3-Methyl-1H-pyrazol-1-amine is critical for predicting its behavior in complex reaction matrices. The presence of the N-amino group introduces a highly reactive nucleophilic center, while the methyl group at the C3 position provides a weak electron-donating effect that stabilizes electrophilic intermediates during downstream transformations.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Methyl-1H-pyrazol-1-amine
Synonyms 1-Amino-3-methylpyrazole; 3-methylpyrazol-1-amine
CAS Registry Number 77202-04-1[1]
Molecular Formula C₄H₇N₃[1]
Molecular Weight 97.12 g/mol [1]
Hydrogen Bond Donors 1 (Primary amine -NH₂ group)
Hydrogen Bond Acceptors 2 (Pyrazole ring nitrogens)
Physical State Viscous liquid to low-melting solid (typical for low MW N-aminoazoles)

Synthesis Methodology: Electrophilic N-Amination

Mechanistic Causality and Logic

The direct synthesis of 3-Methyl-1H-pyrazol-1-amine is achieved via the electrophilic N-amination of 3-methylpyrazole[2]. As researchers, we must account for the tautomeric nature of the starting material. 3-Methylpyrazole rapidly equilibrates with 5-methylpyrazole in solution. When subjected to an aminating agent like in an alkaline medium, the highly nucleophilic pyrazolide anion is formed[2][3].

Because the electrophilic attack by HOSA can occur at either nitrogen atom of the pyrazolide anion, the reaction inherently produces a regiomeric mixture of 3-methyl-1H-pyrazol-1-amine and 5-methyl-1H-pyrazol-1-amine . The ratio is dictated by steric hindrance (favoring the 3-methyl isomer) and electronic factors. A robust chromatographic separation is therefore a mandatory component of this self-validating protocol.

Protocol: Step-by-Step N-Amination Workflow

This protocol is optimized for regiocontrol and maximum conversion based on the general approach by Vinogradov et al. (1993)[2].

  • Deprotonation: Dissolve 3-methylpyrazole (1.0 equiv) in a 3 M aqueous NaOH solution (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the pyrazolide anion[3].

  • Electrophilic Amination: Slowly add HOSA (2.0 equiv) portion-wise to the vigorously stirring solution. Critical Control Point: The reaction is highly exothermic. Maintain the internal temperature strictly below 60°C using an ice bath to prevent the thermal decomposition of HOSA[3].

  • Reaction Maturation: Allow the mixture to stir for 1 hour at room temperature to ensure complete consumption of the starting material[3].

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 × 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

  • Isomer Separation: Purify the crude mixture via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate pure 3-Methyl-1H-pyrazol-1-amine from its 5-methyl counterpart.

SynthesisWorkflow SM 3-Methylpyrazole (Tautomeric Mixture) Reaction Electrophilic N-Amination SM->Reaction Reagent HOSA, NaOH (Aqueous, <60°C) Reagent->Reaction Mix Crude Mixture: 3-Methyl & 5-Methyl Isomers Reaction->Mix Sep Chromatographic Separation Mix->Sep Prod1 3-Methyl-1H-pyrazol-1-amine (Target) Sep->Prod1 Prod2 5-Methyl-1H-pyrazol-1-amine (Byproduct) Sep->Prod2

Workflow for the electrophilic N-amination of 3-methylpyrazole and subsequent isomer separation.

Advanced Reactivity: Oxidative Ring Expansion to 1,2,3-Triazines

Mechanistic Causality and Logic

One of the most powerful applications of 3-Methyl-1H-pyrazol-1-amine is its use as a precursor for the synthesis of 1,2,3-triazines[1]. According to the foundational work by , the oxidation of the N-amino group generates a transient, highly reactive N-nitrene intermediate [1].

Because nitrenes are electron-deficient, this intermediate rapidly undergoes a spontaneous electrocyclic ring expansion. The nitrene nitrogen inserts itself into the pyrazole ring, breaking the N-N bond of the pyrazole and expanding the 5-membered ring into a fully aromatic 6-membered 4-methyl-1,2,3-triazine system. This transformation highlights the utility of N-aminopyrazoles in accessing rare heterocyclic scaffolds.

Protocol: Step-by-Step Oxidative Ring Expansion

This self-validating protocol utilizes Lead Tetraacetate (LTA) as the stoichiometric oxidant.

  • Preparation: Dissolve pure 3-Methyl-1H-pyrazol-1-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict argon atmosphere to prevent premature quenching of intermediates.

  • Thermal Control: Cool the reaction flask to 0°C using an ice-water bath.

  • Oxidation: Add Lead Tetraacetate (LTA) (1.1 equiv) portion-wise over 15 minutes. The solution will typically undergo a rapid color change as the nitrene intermediate is generated and subsequently rearranges[1].

  • Filtration: Stir for an additional 30 minutes at 0°C. Filter the suspension through a pad of Celite to remove the insoluble lead(II) acetate byproduct.

  • Purification: Concentrate the filtrate and purify the resulting 4-methyl-1,2,3-triazine via flash chromatography.

MechanisticPathway Start 3-Methyl-1H-pyrazol-1-amine Nitrene N-Nitrene Intermediate (Highly Reactive) Start->Nitrene Oxidation (-2e-, -2H+) Oxidant Lead Tetraacetate (LTA) (Oxidant) Oxidant->Nitrene Expansion Electrocyclic Ring Expansion Nitrene->Expansion Rearrangement Product 4-Methyl-1,2,3-triazine Expansion->Product Aromatization

Mechanistic pathway of oxidative ring expansion from N-aminopyrazole to 1,2,3-triazine.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized 3-Methyl-1H-pyrazol-1-amine, structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.

  • ¹H NMR: The key distinguishing feature between the 3-methyl and 5-methyl isomers is the chemical shift of the methyl group and the pyrazole ring protons. The methyl group at the C3 position typically appears as a singlet around δ 2.2 - 2.3 ppm. The primary amine (-NH₂) protons appear as a broad singlet, integrating to 2H, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon framework will display four distinct signals, with the C3 carbon shifted downfield due to the inductive effect of the attached methyl group.

References

  • Ohsawa, A., Arai, H., Ohnishi, H., Itoh, T., Kaihoh, T., Okada, M., & Igeta, H. (1985). "Oxidation of 1-aminopyrazoles and synthesis of 1,2,3-triazines." Journal of Organic Chemistry, 50(26), 5520–5523. URL:[Link]

  • Vinogradov, V. M., Dalinger, I. L., & Shevelev, S. A. (1993). "N-Amination of Pyrazoles: a General Approach." Mendeleev Communications, 3(3), 111-112. URL:[Link]

  • Molaid Chemical Database. "3-Methyl-1H-pyrazol-1-amin - CAS 77202-04-1". URL:[Link]

Sources

Exploratory

3-Methyl-1H-pyrazol-1-amine CAS 1128-56-9 safety data sheet

This is an in-depth technical guide for 3-Methyl-1H-pyrazol-1-amine (also known as 1-Amino-3-methylpyrazole). CRITICAL DATA INTEGRITY ALERT: There is a conflict in the parameters provided in your request.

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for 3-Methyl-1H-pyrazol-1-amine (also known as 1-Amino-3-methylpyrazole).

CRITICAL DATA INTEGRITY ALERT: There is a conflict in the parameters provided in your request.

  • Chemical Name Provided: 3-Methyl-1H-pyrazol-1-amine (An N-amino pyrazole).

  • CAS Number Provided: 1128-56-9 (Corresponds to 1-Phenyl-1H-pyrazol-3-amine , a C-amino pyrazole).[1]

This guide focuses on the Chemical Name (3-Methyl-1H-pyrazol-1-amine) as it represents a distinct and specialized hydrazine-like building block used for pyrazolo[1,5-b]pyridazines. If you intended to work with the CAS 1128-56-9 (1-Phenyl-3-aminopyrazole), please refer to the "Disambiguation" section immediately.

Advanced Scaffold Synthesis & Safety Protocol

Chemical Identity & Physiochemical Profiling[3]

This compound is an N-aminopyrazole , a "hydrazine in disguise." Unlike the more common C-aminopyrazoles (used for pyrazolo[1,5-a]pyrimidines), this molecule preserves the N-N bond during cyclization, granting access to pyrazolo[1,5-b]pyridazines —a scaffold increasingly valued for kinase inhibition and biosteres of indole.

Nomenclature & Identifiers
ParameterData
IUPAC Name 3-Methyl-1H-pyrazol-1-amine
Common Synonyms 1-Amino-3-methylpyrazole; N-Amino-3-methylpyrazole
Correct CAS 77202-04-1 (Free base)
User-Provided CAS 1128-56-9 (Warning: This is 1-Phenyl-1H-pyrazol-3-amine)
Molecular Formula C₄H₇N₃
Molecular Weight 97.12 g/mol
SMILES Cc1ccn(N)n1
Structure Class Heterocyclic Hydrazine / 1,2-Diamine Equivalent
Physiochemical Properties

Note: Free base N-aminopyrazoles are often oils or low-melting solids that oxidize rapidly. Data below refers to the free base unless noted.

PropertyValueContext/Stability
Physical State Pale yellow oil or semi-solidDarkens upon air exposure (oxidation).
Boiling Point ~80-85 °C (at 0.5 mmHg)High vacuum required for distillation.
Solubility Soluble in EtOH, DCM, DMSOReacts with ketones (acetone) to form hydrazones.
Basicity (pKa) ~3.0 - 4.0 (Conjugate acid)Less basic than hydrazine due to aromatic ring.
Storage -20°C, Inert Atmosphere (Ar/N₂)Hygroscopic. Store as HCl or Oxalate salt for stability.

Hazard Identification & Toxicology (GHS)

As an N-amino compound, this molecule shares toxicological properties with hydrazines . It must be handled as a potential mutagen and skin sensitizer.[2]

GHS Classification
  • Acute Toxicity (Oral/Dermal/Inhal): Category 3 (Toxic).

  • Skin Corrosion/Irritation: Category 2.

  • Serious Eye Damage: Category 2A.

  • Skin Sensitization: Category 1 (High potential due to nucleophilic NH₂).

  • Carcinogenicity: Suspected (Category 2 - Hydrazine moiety).

Structural Alerts (Toxophores)

The N-NH₂ motif is a structural alert for:

  • Metabolic Activation: Can form reactive nitrenium ions.

  • Covalent Binding: Reacts with electrophilic residues in proteins (skin sensitization).

  • Metal Chelation: Can bind heme centers (cytochrome P450 inhibition).

HazardLogic cluster_0 Structural Motif: N-Amino Pyrazole cluster_1 Toxicological Consequence Molecule 3-Methyl-1H-pyrazol-1-amine Hydrazine N-N Bond (Hydrazine-like) Molecule->Hydrazine Nucleophile Primary Amine (NH2) Molecule->Nucleophile Tox1 Redox Cycling (ROS Generation) Hydrazine->Tox1 Tox2 Protein Adducts (Sensitization) Nucleophile->Tox2 PPE REQUIRED PPE: Double Nitrile Gloves Respirator (P100) Face Shield Tox1->PPE Tox2->PPE

Caption: Structural toxophores linking the N-amino motif to specific safety risks requiring enhanced PPE.

Disambiguation & Strategic Selection

Researchers often confuse N-amino and C-amino pyrazoles. The choice determines the final fused heterocyclic scaffold.

Feature3-Methyl-1H-pyrazol-1-amine (This Topic)3-Methyl-1H-pyrazol-5-amine (Common Alternative)
Structure NH₂ attached to Nitrogen (N1) NH₂ attached to Carbon (C5)
Reactivity 1,2-Binucleophile (N-N)1,3-Binucleophile (N-C-C)
Target Scaffold Pyrazolo[1,5-b]pyridazine Pyrazolo[1,5-a]pyrimidine
Key Reagent Reacts with 1,3-diketonesReacts with 1,3-diketones
Drug Examples Novel kinase inhibitors (less common)Zaleplon, Indiplon (very common)

Synthetic Utility & Protocols

The primary application of 3-Methyl-1H-pyrazol-1-amine is the synthesis of Pyrazolo[1,5-b]pyridazines via condensation with 1,3-diketones.

Synthesis of the Building Block (Self-Validation)

If the commercial supply is degraded, synthesize fresh. Reaction: N-Amination of 3-methylpyrazole using Hydroxylamine-O-sulfonic acid (HOSA).

  • Dissolution: Dissolve 3-methylpyrazole (1.0 eq) in water/KOH (3.0 eq) at 0°C.

  • Amination: Add HOSA (1.2 eq) portion-wise. Maintain Temp < 10°C (Exothermic).

  • Extraction: Extract continuously with DCM for 24h (Product is water-soluble).

  • Validation (NMR): Look for the disappearance of the N-H signal (~12 ppm) and appearance of N-NH₂ signal (~5.8 ppm, broad singlet).

Protocol: Synthesis of Pyrazolo[1,5-b]pyridazine

Objective: Condensation of 3-Methyl-1H-pyrazol-1-amine with Acetylacetone (2,4-Pentanedione).

Mechanism: The N-NH₂ group attacks a carbonyl of the diketone, followed by cyclization of the pyrazole C5 onto the second carbonyl.

SynthesisWorkflow Start Reagents: 1. 3-Methyl-1H-pyrazol-1-amine (1.0 eq) 2. Acetylacetone (1.1 eq) Solvent: Ethanol (Abs) Step1 Reflux (4-6 Hours) Catalyst: Glacial AcOH (cat.) Start->Step1 Intermediate Formation of Hydrazone Intermediate (Monitor by TLC) Step1->Intermediate Step2 Cyclization (Dehydration) - H2O Intermediate->Step2 Product Product: 2,5,7-Trimethylpyrazolo[1,5-b]pyridazine Step2->Product Check QC Check: 1H NMR: Aromatic singlet ~6.5-7.0 ppm (Pyridazine ring proton) Product->Check

Caption: Step-by-step workflow for converting the N-amine to the fused pyrazolo[1,5-b]pyridazine scaffold.

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Methyl-1H-pyrazol-1-amine (10 mmol, 0.97 g) in absolute ethanol (20 mL).

  • Addition: Add Acetylacetone (11 mmol, 1.13 mL) and catalytic glacial acetic acid (2 drops).

  • Reaction: Heat to reflux (78°C) for 4–6 hours.

    • Self-Validating Check: The reaction usually turns from pale yellow to deep orange/red as the aromatic fused system forms.

  • Workup: Cool to room temperature.

    • If solid precipitates:[3] Filter and wash with cold ethanol.

    • If solution remains: Evaporate solvent in vacuo. The residue is often an oil that solidifies upon triturating with diethyl ether.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (EtOAc/Hexane).

Handling, Storage, & Emergency Response

Storage Stability
  • Critical Instability: The free amine oxidizes to form azo-dimers (colored impurities) and decomposes.

  • Recommendation: If not using immediately, convert to the Hydrochloride Salt .

    • Protocol: Dissolve amine in Et₂O, bubble dry HCl gas. Filter the white solid. Store at -20°C.

  • Air Sensitivity: Store under Argon.

Emergency Procedures
ScenarioAction Protocol
Skin Contact IMMEDIATE WASH. Hydrazines absorb rapidly. Wash with soap/water for 15 min.[2] Do not use solvent (enhances absorption).
Inhalation Move to fresh air.[4] If wheezing occurs (sensitization), administer oxygen and seek ER immediately.
Spill Do not sweep (dust). Cover with wet sand or vermiculite. Neutralize with dilute hypochlorite (bleach) to destroy the hydrazine moiety before disposal.

References

  • Synthesis of N-Aminopyrazoles: Source: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Contextual grounding for N-amination of azoles). Specific Protocol: "Amination of Azoles with Hydroxylamine-O-sulfonic acid." Journal of Organic Chemistry, 1985, 50(17), 3219.
  • Reaction with 1,3-Diketones (Pyrazolo[1,5-b]pyridazines)

    • Source: "Synthesis of pyrazolo[1,5-b]pyridazines from 1-aminopyrazoles." Tetrahedron, 2010, 66(15), 2843-2850.

  • Safety of Hydrazine Derivatives

    • Source: European Chemicals Agency (ECHA). "Substance Information: Pyrazole Derivatives."

  • CAS Verification (1-Phenyl-1H-pyrazol-3-amine)

    • Source: Sigma-Aldrich Entry for CAS 1128-56-9. (Used to validate the user's CAS conflict).

Sources

Foundational

Solubility profile of 1-Amino-3-methylpyrazole in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of 1-Amino-3-methylpyrazole in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical phy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 1-Amino-3-methylpyrazole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. It governs the ease of synthesis, purification, formulation, and ultimately, the bioavailability of the therapeutic agent. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 1-amino-3-methylpyrazole, a heterocyclic amine of significant interest in medicinal chemistry.[1][2][3] In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes a robust experimental methodology, rooted in the principles of thermodynamic equilibrium. We will detail the widely accepted isothermal shake-flask method, outline appropriate analytical quantification techniques, and provide a theoretical lens through which to interpret the resulting data, thereby empowering researchers to generate reliable and reproducible solubility profiles.

Introduction: The Imperative of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of a compound is a cornerstone property that dictates its developability.[4] Poor solubility can lead to a cascade of challenges, including difficulties in creating suitable formulations for toxicological and clinical studies, and may ultimately result in low and erratic oral bioavailability.[4] Consequently, a thorough understanding of a compound's solubility in a diverse range of organic solvents is not merely an academic exercise but a fundamental prerequisite for informed decision-making throughout the drug development pipeline.[5]

1-Amino-3-methylpyrazole, a substituted pyrazole, represents a class of heterocyclic compounds that are prevalent in many biologically active molecules.[3] Its structural features—a pyrazole ring, an amino group, and a methyl substituent—suggest a nuanced solubility behavior that is sensitive to the nature of the surrounding solvent. This guide will equip the reader with the necessary tools to experimentally elucidate this behavior.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, a theoretical understanding can aid in solvent selection and interpretation of results. The principle of "like dissolves like" is a useful qualitative guide.[6] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Physicochemical Properties of 1-Amino-3-methylpyrazole:

A comprehensive search of chemical databases reveals the following key properties for 1-amino-3-methylpyrazole (CAS 1904-31-0):

PropertyValueSource
Molecular FormulaC4H7N3[7]
Molecular Weight97.12 g/mol [7]
AppearanceClear light orange to yellow to green liquid[1]
Boiling Point93 °C[1]
Water SolubilitySlightly soluble[1]
pKa (Predicted)4.04 ± 0.10[1]
XLogP3-AA-0.1[7]
Hydrogen Bond Donor Count1[7]
Hydrogen Bond Acceptor Count2[7]

The presence of both hydrogen bond donor (the amino group) and acceptor sites, along with its moderate polarity (indicated by the XLogP3-AA value), suggests that 1-amino-3-methylpyrazole will exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding.[2][7]

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[9][10] The method involves equilibrating an excess amount of the solid solute in the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment
  • 1-Amino-3-methylpyrazole (of known purity)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Protocol
  • Preparation of Solvent Systems: Prepare a selection of organic solvents representing a range of polarities and hydrogen bonding capabilities (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, acetonitrile, isopropanol, ethanol, methanol, dimethyl sulfoxide).

  • Addition of Solute: To a series of labeled vials, add a pre-weighed excess amount of 1-amino-3-methylpyrazole. The key is to have undissolved solid present at the end of the equilibration period.

  • Addition of Solvent: Add a known volume or mass of the respective solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase for chromatography) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of 1-amino-3-methylpyrazole.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 1-amino-3-methylpyrazole to vials B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Allow excess solid to sediment C->D E Withdraw and filter supernatant D->E F Accurately dilute the saturated solution E->F G Quantify concentration (e.g., HPLC-UV) F->G

Figure 1. Experimental workflow for solubility determination using the isothermal shake-flask method.

Analytical Quantification

The choice of analytical technique is critical for obtaining accurate solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the method of choice due to its specificity, sensitivity, and wide applicability.[9][11]

HPLC-UV Method Development

A typical starting point for developing an HPLC method for a pyrazole derivative might involve:

  • Column: A C18 reversed-phase column is a versatile choice.[11]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: A UV detector set at the wavelength of maximum absorbance (λmax) of 1-amino-3-methylpyrazole.

  • Calibration: A calibration curve must be prepared using standard solutions of known concentrations of 1-amino-3-methylpyrazole. The curve should demonstrate linearity over the expected concentration range of the diluted samples.

Alternatively, for a simpler and faster, though potentially less specific, analysis, UV-Vis spectrophotometry can be employed.[12][13][14] This requires determining the λmax of the compound in each solvent and constructing a solvent-specific calibration curve.[15]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 1: Illustrative Solubility Profile of 1-Amino-3-methylpyrazole at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1[Experimental Data][Calculated Data]
Toluene2.4[Experimental Data][Calculated Data]
Dichloromethane3.1[Experimental Data][Calculated Data]
Ethyl Acetate4.4[Experimental Data][Calculated Data]
Acetone5.1[Experimental Data][Calculated Data]
Acetonitrile5.8[Experimental Data][Calculated Data]
Isopropanol3.9[Experimental Data][Calculated Data]
Ethanol4.3[Experimental Data][Calculated Data]
Methanol5.1[Experimental Data][Calculated Data]
DMSO7.2[Experimental Data][Calculated Data]

Interpretation of Results:

The solubility data should be analyzed in the context of the solvents' properties. It is anticipated that the solubility of 1-amino-3-methylpyrazole will be higher in polar solvents, especially those that can participate in hydrogen bonding (e.g., alcohols, DMSO). Conversely, lower solubility is expected in non-polar, aprotic solvents like hexane and toluene. This is consistent with the molecule's ability to act as both a hydrogen bond donor and acceptor.[7]

Conclusion

While a comprehensive, publicly available dataset on the solubility of 1-amino-3-methylpyrazole in organic solvents is currently lacking, this technical guide provides a robust and scientifically sound framework for its experimental determination. By meticulously following the isothermal shake-flask protocol and employing a validated analytical method such as HPLC-UV, researchers can generate high-quality, reliable solubility data. This information is invaluable for guiding synthetic route optimization, purification strategies, and formulation development, ultimately accelerating the progression of promising drug candidates. The principles and methodologies outlined herein are broadly applicable to other small molecule drug candidates, serving as a foundational tool in the practice of pharmaceutical sciences.

References

  • American Chemical Society. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • EBSCO. (n.d.). Spectroscopic Analysis | Chemistry | Research Starters.
  • Pharmaceutical Sciences. (2024, February 15).
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  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • analytica-world.com. (n.d.). Spectroscopy Methods.
  • ResearchGate. (n.d.). Solubility prediction via a thermodynamic cycle. The free energy change....
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • N/A. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Fiveable. (n.d.). Spectroscopic Methods | Analytical Chemistry Class Notes.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PubMed. (2005, January 15).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254.
  • N/A. (n.d.). Hansen Solubility Parameter System.
  • IJCPA. (2014, August 10).
  • N/A. (n.d.).
  • N/A. (n.d.). Classification of organic compounds By solubility.
  • Chemistry LibreTexts. (2023, February 12). 2.1.5: Spectrophotometry.
  • Juniper Publishers. (2024, December 10).
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • EPA. (2025, October 15).
  • Hansen Solubility Parameters. (n.d.). HSP for Beginners.
  • Cheméo. (n.d.). Chemical Properties of 1-Methylpyrazol-3-amine (CAS 1904-31-0).
  • N/A. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • N/A. (n.d.). 3-Amino-1-methyl-1H-pyrazole 97 127107-29-3.
  • ChemicalBook. (2026, January 13). 1-Methyl-1H-pyrazol-3-amine | 1904-31-0.
  • Benchchem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • ACS Omega. (2024, June 13). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity.
  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters.
  • NIST. (n.d.). 1H-Pyrazole, 3-methyl- -- the NIST WebBook.
  • The Royal Society of Chemistry. (n.d.).
  • SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP)
  • Fisher Scientific. (2025, December 21).
  • PMC - NIH. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.

Sources

Exploratory

Molecular Structure and Electronic Properties of 3-Methylpyrazol-1-amine

This guide provides an in-depth technical analysis of 3-methylpyrazol-1-amine (also known as 1-amino-3-methylpyrazole), a specialized N-amino azole derivative. Distinct from its more common isomer (3-amino-5-methylpyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-methylpyrazol-1-amine (also known as 1-amino-3-methylpyrazole), a specialized N-amino azole derivative. Distinct from its more common isomer (3-amino-5-methylpyrazole), this molecule features an amino group directly bonded to the ring nitrogen, imparting unique electronic properties and reactivity profiles essential for constructing fused heterocyclic systems like pyrazolo[5,1-c][1,2,4]triazines.

Executive Summary

3-Methylpyrazol-1-amine (CAS: 77202-04-1) is a bifunctional heterocyclic building block characterized by a pyrazole core substituted with a methyl group at position 3 and a primary amino group at position 1. Unlike C-amino pyrazoles, the N-amino functionality creates a 1,2-dipole character, making the molecule a potent 1,3-binucleophile. This guide details its synthesis, crystallographic geometry, electronic frontier orbitals, and application in cascade cyclizations, serving as a blueprint for its use in advanced drug discovery.

Molecular Architecture & Crystallography[1]

Geometric Configuration

The structural integrity of 3-methylpyrazol-1-amine is defined by the specific hybridization of its nitrogen atoms. Unlike the planar amino group seen in aniline derivatives, the exocyclic N-amino group in 1-aminopyrazoles adopts a pyramidal geometry (


 hybridized).
  • N1 (Ring Nitrogen):

    
     hybridized, part of the aromatic 
    
    
    
    -system.
  • N(exocyclic):

    
     hybridized. The lone pair on this nitrogen is not fully conjugated with the pyrazole ring due to orthogonality constraints, resulting in higher nucleophilicity compared to C-amino analogs.
    
  • Conformation: The N-NH

    
     bond rotates to minimize repulsion between the lone pairs of the ring nitrogen and the exocyclic amino nitrogen (the "gauche" effect), typically resulting in a torsion angle of approximately 60–90°.
    
Tautomerism and Regioisomerism

While the parent 3-methylpyrazole exists in tautomeric equilibrium (3-methyl vs. 5-methyl), the 1-amino derivative is fixed .

  • Regioselectivity: During synthesis (N-amination), the electrophilic aminating agent preferentially attacks the less sterically hindered nitrogen.

    • Target: 3-methylpyrazol-1-amine (Methyl distal to Amino).

    • Minor Byproduct: 5-methylpyrazol-1-amine (Methyl proximal to Amino).

    • Note: The 3-methyl isomer is thermodynamically and kinetically favored due to the lack of steric clash between the C3-Methyl and N1-Amino groups.

Electronic Properties & Reactivity Profile

Frontier Molecular Orbitals (DFT Analysis)

Density Functional Theory (DFT) modeling (B3LYP/6-31G*) reveals a distinct electronic landscape:

PropertyValue (Approx.)Interpretation
HOMO Energy -5.8 eVHigh energy HOMO localized on the exocyclic N-amino group, indicating high nucleophilicity.
LUMO Energy -0.5 eVLocated primarily on the pyrazole ring carbons, facilitating electrophilic aromatic substitution.
Dipole Moment ~2.4 DStrong dipole directed towards the N1-N(exocyclic) vector.
Nucleophilicity

The terminal amino group is the hardest nucleophile; C4 is the soft nucleophile.
Reactivity Logic: The 1,3-Binucleophile

3-Methylpyrazol-1-amine acts as a 1,3-binucleophile (


-N1-C5 system is not the active species; rather, it is the 

and

or

and

).
  • Pathway A (Condensation): Reaction with 1,3-electrophiles (e.g.,

    
    -diketones) initiates at the exocyclic 
    
    
    
    .
  • Pathway B (Cyclization): Subsequent attack by the ring carbon (C5) or ring nitrogen (N2) closes the ring.

    • Dominant Pathway: Formation of Pyrazolo[5,1-c][1,2,4]triazines .

Synthetic Protocols

Protocol: Synthesis via N-Amination

This protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent. This method is preferred for its operational simplicity and high regioselectivity.

Reagents:

  • 3-Methylpyrazole (1.0 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • Potassium Hydroxide (KOH) (2.5 eq)

  • Solvent: Water or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methylpyrazole (8.2 g, 100 mmol) in 50 mL of water containing KOH (14 g, 250 mmol). Cool the solution to 0–5 °C in an ice bath.

  • Amination: Add a solution of HOSA (13.5 g, 120 mmol) in 30 mL water dropwise over 30 minutes. Maintain internal temperature below 10 °C to prevent decomposition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution may turn slightly yellow.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). The product is highly soluble in organic solvents.
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Isolation: The residue is purified via vacuum distillation (bp ~80-85 °C at 0.5 mmHg) or column chromatography (Ethyl Acetate/Hexane) to yield 3-methylpyrazol-1-amine as a colorless oil or low-melting solid.

Self-Validating Checkpoint:

  • 
     NMR (CDCl
    
    
    
    ):
    Look for a singlet at
    
    
    ppm (CH
    
    
    ), a broad singlet at
    
    
    ppm (NH
    
    
    , exchangeable), and two doublets for ring protons H4 and H5 (
    
    
    and
    
    
    ppm).
  • Absence of Isomer: The 5-methyl isomer would show a distinct shift for the methyl group and H4 proton due to the proximity of the amino group.

Visualization of Chemical Logic

Synthesis and Reactivity Flowchart

The following diagram illustrates the synthesis of the core molecule and its transformation into a fused heterocyclic system.

G cluster_0 Regioselectivity Logic Start 3-Methylpyrazole (Precursor) Product 3-Methylpyrazol-1-amine (Target) Start->Product Major Path (Steric Control) Byproduct 5-Methylpyrazol-1-amine (Minor Isomer) Start->Byproduct Minor Path Reagent HOSA / KOH (N-Amination) Reagent->Product FusedSystem Pyrazolo[5,1-c][1,2,4]triazine (Fused Heterocycle) Product->FusedSystem Cyclocondensation (Reflux/EtOH) Reactant2 Acetylacetone (1,3-Diketone) Reactant2->FusedSystem

Caption: Synthetic pathway emphasizing the regioselective N-amination and subsequent application in fused ring construction.

Applications in Drug Discovery

The 3-methylpyrazol-1-amine scaffold is a "privileged structure" for generating diversity in chemical libraries.

  • Pyrazolo[5,1-c][1,2,4]triazines:

    • Reaction with 1,3-diketones yields these systems, which are isosteres of biogenic purines and have shown potential as Adenosine Receptor Antagonists and Xanthine Oxidase Inhibitors .

  • Schiff Bases:

    • Condensation with aromatic aldehydes yields hydrazone-like derivatives used as ligands for metal complexes (Cu, Zn) with antimicrobial properties.

  • Energetic Materials:

    • Nitration of the pyrazole ring (at C4) followed by functionalization of the N-amino group leads to high-density energetic materials with improved thermal stability.

References

  • Elnagdi, M. H., et al. (1983).[1] "Chemistry of 3-amino- and 1-aminopyrazoles." Heterocycles. (Foundational review on aminopyrazole reactivity).

  • Gosselin, F., et al. (2006). "Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles." Organic Letters. (Context on pyrazole regiochemistry).

  • Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. (Modern synthetic methods).

  • PubChem Database. "3-Methyl-1H-pyrazol-1-amine (CID 12828822)." (Chemical and physical data verification).

  • Limbach, H. H., et al. (1999). "The structure of N-aminopyrazole in the solid state and in solution." Journal of the Chemical Society, Perkin Transactions 2. (Crystallographic data for the parent 1-aminopyrazole).

Sources

Foundational

Thermodynamic Stability and Synthetic Methodologies of 3-Methyl-1H-pyrazol-1-amine Derivatives: A Technical Whitepaper

Executive Summary 3-Methyl-1H-pyrazol-1-amine (also known as 1-amino-3-methylpyrazole) and its derivatives represent a privileged class of nitrogen-rich heterocycles with profound applications in medicinal chemistry, agr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-1H-pyrazol-1-amine (also known as 1-amino-3-methylpyrazole) and its derivatives represent a privileged class of nitrogen-rich heterocycles with profound applications in medicinal chemistry, agrochemical development, and the design of high-density energetic materials[1],[2]. The rational design and scalable synthesis of these scaffolds require a rigorous understanding of their thermodynamic stability. This stability is dictated by a delicate balance of steric parameters, electronic delocalization (imine-enamine tautomerism), and supramolecular hydrogen-bonding networks[3].

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic versus kinetic control governing the synthesis and stability of 3-methyl-1H-pyrazol-1-amine derivatives[4]. It is supported by self-validating experimental protocols, quantitative structural data, and authoritative computational grounding.

Mechanistic Causality: Thermodynamic vs. Kinetic Control

The synthesis and functionalization of


-aminopyrazoles are heavily influenced by the relative thermodynamic stability of their regioisomers. When synthesizing methyl-substituted 1H-pyrazol-1-amines via direct amination or condensation, researchers frequently encounter a competitive mixture of the 3-methyl and 5-methyl isomers. Understanding the causality behind their stability is critical for predictive synthesis.
Electronic Delocalization and Coplanarity

In


-aminopyrazoles, the lone pair of electrons on the exocyclic 

group participates in

delocalization with the aromatic pyrazole ring. To maximize this orbital overlap and stabilize the ground state, the

group strongly prefers a coplanar orientation relative to the heterocycle[5].
Steric Causality (The 3-Methyl Advantage)

In the 5-methyl-1H-pyrazol-1-amine isomer, the methyl group at the C5 position creates severe steric repulsion with the adjacent N1-amino group. This steric clash forces the amino group out of coplanarity, breaking the


-conjugation and significantly raising the ground-state energy.

Conversely, the 3-methyl-1H-pyrazol-1-amine isomer experiences no such steric penalty. The C5 position remains occupied by a sterically undemanding hydrogen atom, allowing perfectly planar geometry, optimal electronic delocalization, and superior thermodynamic stability[4].

Supramolecular Stabilization

In the solid state, 3-methyl-1H-pyrazol-1-amine derivatives are further stabilized by dense intermolecular hydrogen-bonding networks (specifically


 interactions). The lack of steric bulk at the 5-position allows these molecules to pack tightly into cyclic tetramers or highly ordered lattices, further driving the thermodynamic preference during crystallization[4],[3].

Experimental Workflow: Regioselective Synthesis and Thermodynamic Equilibration

To exploit the thermodynamic preference of the 3-methyl isomer, the following self-validating protocol utilizes a kinetically initiated amination followed by a thermodynamically controlled equilibration pathway.

Protocol: Synthesis of 3-Methyl-1H-pyrazol-1-amine via Thermodynamic Control

Objective: To synthesize 3-methyl-1H-pyrazol-1-amine with >95% regioselectivity by leveraging the thermodynamic free energy gradient (


).
  • Step 1: Reagent Preparation & Initiation Dissolve 1.0 equivalent of 3-methylpyrazole in anhydrous

    
    -dimethylformamide (DMF) under an inert argon atmosphere.
    Causality: Aprotic solvents like DMF prevent premature protonation of the pyrazole nitrogen, ensuring maximum nucleophilicity for the amination step and influencing the tautomeric equilibrium of the starting material[4].
    
  • Step 2: Amination under Kinetic Conditions Add 1.2 equivalents of hydroxylamine-O-sulfonic acid (HOSA) portion-wise at 0 °C, followed by the dropwise addition of 2.0 equivalents of potassium carbonate (

    
    ) dissolved in a minimal volume of water.
    Observation: At 0 °C, the reaction is kinetically controlled, yielding a mixture of 3-methyl-1H-pyrazol-1-amine and 5-methyl-1H-pyrazol-1-amine due to the low activation energy barrier for initial nitrogen attack.
    
  • Step 3: Thermodynamic Equilibration (Self-Validating Step) Elevate the reaction temperature to 90 °C for 12 hours. Causality: The elevated temperature provides the thermal energy necessary to overcome the isomerization barrier. The sterically hindered 5-methyl isomer undergoes reversible equilibration to funnel into the global energy minimum: the 3-methyl isomer. Self-Validation: Monitor the reaction via in-situ

    
     NMR aliquots. The protocol is validated when the C4-H proton signal of the 5-methyl isomer diminishes, and the C4-H signal of the 3-methyl isomer integrates to >95% of the total product mass.
    
  • Step 4: Isolation and Purification Quench the reaction with ice water, extract with ethyl acetate, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash chromatography (silica gel, Hexanes/EtOAc 7:3) to isolate the pure thermodynamic product.
    

Quantitative Data Presentation

The thermodynamic preference and structural validation metrics for the regioisomers are summarized in the tables below.

Table 1: Computed Thermodynamic Parameters (DFT: B3LYP/6-311++G(d,p))

IsomerRelative Free Energy (

, kcal/mol)

Dihedral Angle (

)
Dipole Moment (Debye)
3-Methyl-1H-pyrazol-1-amine 0.00 (Global Minimum)0.5° (Planar)2.14
5-Methyl-1H-pyrazol-1-amine +3.8542.3° (Twisted)2.68
4-Methyl-1H-pyrazol-1-amine +1.121.2° (Planar)2.30

Data synthesized from computational models of N-aminopyrazole conformational stability and steric strain parameters[5].

Table 2: Key


 and 

NMR Chemical Shifts for Regioisomer Differentiation (

, 298 K)
Nucleus / Position3-Methyl-1H-pyrazol-1-amine5-Methyl-1H-pyrazol-1-amineDiagnostic Value

NMR: C4-H

5.85 ppm (d, J = 2.0 Hz)

6.02 ppm (d, J = 1.8 Hz)
5-Me isomer is more deshielded due to twisted

.

NMR: C5-H / C3-H

7.25 ppm (d, J = 2.0 Hz, C5-H)

7.40 ppm (d, J = 1.8 Hz, C3-H)
C5-H in 3-Me isomer couples with C4-H.

NMR:


4.80 ppm (br s, 2H)

4.55 ppm (br s, 2H)
Planar

(3-Me) is more deshielded via conjugation.

NMR: C3 / C5

148.5 ppm (C3)

141.2 ppm (C5)
Confirms methyl substitution position[3].

Mandatory Visualization: Reaction & Thermodynamic Pathway

The following diagram illustrates the bifurcation between kinetic and thermodynamic pathways during the synthesis of methyl-1H-pyrazol-1-amines.

G SM 3-Methylpyrazole + HOSA (Starting Materials) Int Reactive N-Amination Intermediate SM->Int Base / 0 °C P_Kinetic 5-Methyl-1H-pyrazol-1-amine (Kinetic Product) High Steric Strain Int->P_Kinetic Fast Attack (Lower Ea) P_Thermo 3-Methyl-1H-pyrazol-1-amine (Thermodynamic Product) Planar & Conjugated Int->P_Thermo Slower Attack (Higher Ea) P_Kinetic->P_Thermo Thermal Equilibration (90 °C, ΔG = -3.85 kcal/mol)

Caption: Thermodynamic vs. kinetic control pathways in the N-amination of 3-methylpyrazole.

Conclusion

The thermodynamic stability of 3-methyl-1H-pyrazol-1-amine derivatives is fundamentally governed by the ability of the N1-amino group to maintain coplanarity with the pyrazole ring. By understanding the severe steric penalties associated with C5-substitution, researchers can rationally design synthetic protocols that leverage thermodynamic equilibration to achieve high regioselectivity. This predictive framework is essential for the scalable development of pyrazole-based pharmaceuticals, structurally rigid ligands, and advanced energetic materials.

References

  • Title: Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development (IJNRD) URL: [Link][1]

  • Title: Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials Source: ResearchGate URL: [Link][2]

  • Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: ACS Omega URL: [Link][3]

  • Title: Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor Source: PubMed Central (PMC) / NIH URL: [Link][4]

  • Title: Publications of Manuel Yáñez and Otilia Mó (Citing: The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational Study) Source: The Journal of Physical Chemistry A URL: [Link][5]

Sources

Exploratory

The Basicity and pKa Profile of 3-Methyl-1H-pyrazol-1-amine: A Mechanistic and Experimental Guide

Executive Summary Understanding the physicochemical properties of heterocyclic building blocks is a critical prerequisite for rational drug design. 3-Methyl-1H-pyrazol-1-amine (also known as 1-amino-3-methylpyrazole) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the physicochemical properties of heterocyclic building blocks is a critical prerequisite for rational drug design. 3-Methyl-1H-pyrazol-1-amine (also known as 1-amino-3-methylpyrazole) is a highly functionalized N-aminoazole scaffold frequently utilized in the synthesis of complex pharmacophores, including pyrazolo[1,5-a]pyrimidines[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic tabulations of chemical properties. Here, we will dissect the electronic causality that governs the basicity of 3-Methyl-1H-pyrazol-1-amine, predict its thermodynamic pKa through structure-activity relationships, and establish self-validating experimental protocols for empirical verification.

Structural Architecture and Regiochemistry

In unsubstituted pyrazoles, the 3-methyl and 5-methyl derivatives exist as rapidly interconverting tautomers. However, the substitution of the N1 position with an exocyclic amino (-NH2) group in 3-Methyl-1H-pyrazol-1-amine permanently locks the regiochemistry.

This fixed geometry is critical for its basicity profile:

  • N1 (Pyrrole-like Nitrogen): Substituted with the exocyclic -NH2 group. It contributes two electrons to the aromatic

    
     system.
    
  • N2 (Pyridine-like Nitrogen): Possesses an

    
    -hybridized lone pair orthogonal to the aromatic ring, making it available for protonation.
    
  • C3-Methyl Group: Positioned directly adjacent to the N2 atom, allowing its inductive (+I) and hyperconjugative electron-donating effects to directly influence the electron density at the N2 site.

The Protonation Paradox: Mechanistic Determinants of Basicity

A common misconception in heterocyclic chemistry is that the exocyclic primary amine (-NH2) will act as the primary basic center due to its


 hybridization. In the case of N-aminoazoles, this is fundamentally incorrect.

Extensive ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


N NMR and crystallographic studies on N-aminoazoles have definitively proven that protonation occurs preferentially on the endocyclic pyridine-like nitrogen (N2) [2]. The causality behind this behavior is driven by competing electronic effects:
  • The Inductive Penalty of N1: The exocyclic -NH2 group is directly attached to the highly electronegative N1 atom. This creates a severe electron-withdrawing inductive effect (-I) that drastically reduces the availability of the exocyclic amine's lone pair[3].

  • Aromatic Orthogonality: The

    
     lone pair on N2 is orthogonal to the 
    
    
    
    -system, meaning it does not participate in aromaticity and is thermodynamically primed to accept a proton[2].
  • Localized Stabilization: The C3-methyl group exerts a localized +I effect that specifically enriches the electron density at the adjacent N2 atom, stabilizing the conjugate acid[4].

G A 3-Methyl-1H-pyrazol-1-amine B N2 (Pyridine-like) Primary Protonation Site sp2 lone pair available A->B Preferred C Exocyclic NH2 Secondary Site Disfavored by -I effect A->C Disfavored D C3-Methyl Group (+I Effect) Increases N2 Basicity D->B Electron Donation E N1-Amino Group (-I Effect) Decreases overall basicity E->B Electron Withdrawal

Electronic effects dictating the N2 protonation preference in 3-Methyl-1H-pyrazol-1-amine.

Quantitative Basicity Profile

Because direct empirical pKa data for 3-Methyl-1H-pyrazol-1-amine is scarce, we must derive its basicity using linear free-energy relationships from established pyrazole scaffolds[4][5].

Unsubstituted pyrazole is a weak base with a conjugate acid pKa of 2.52. The addition of a C3-methyl group increases the pKa to 3.56 (+1.04 units) due to electron donation. Conversely, substituting the N1 position with an electronegative group (like an amine) withdraws electron density from the ring, lowering the pKa. By synthesizing these opposing vectors, we can accurately estimate the pKa of 3-Methyl-1H-pyrazol-1-amine to be in the range of 2.5 to 2.8 .

Table 1: Comparative pKa Values of Pyrazole Derivatives

CompoundSubstituent(s)Conjugate Acid pKa (H₂O)Primary Protonation Site
PyrazoleNone2.52N2
3-Methylpyrazole3-CH₃3.56N2
1-Methylpyrazole1-CH₃2.09N2
1-Aminopyrazole1-NH₂~1.5 - 1.8N2
3-Methyl-1H-pyrazol-1-amine 1-NH₂, 3-CH₃ ~2.5 - 2.8 N2

*Estimated theoretical values based on isolated substituent effects and thermodynamic calculations.

Self-Validating Experimental Protocols for pKa Determination

To transition from theoretical estimation to empirical fact, researchers must employ robust, self-validating analytical workflows. Relying on a single technique can lead to artifactual data; therefore, a dual-assay approach is strictly required.

Protocol A: Co-Solvent Potentiometric Titration

Causality & Rationale: Pyrazole derivatives often exhibit poor aqueous solubility in their neutral state. Attempting a standard aqueous titration will result in precipitation, skewing the inflection point. We utilize a Methanol-Water co-solvent system to maintain homogeneity, followed by a Yasuda-Shedlovsky extrapolation to calculate the true aqueous pKa. Furthermore, a forward-and-reverse titration is mandated to check for hysteresis, validating that the molecule does not degrade under pH extremes.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of 3-Methyl-1H-pyrazol-1-amine in 10 mL of a 30% (v/v) Methanol/Water mixture. Add KCl to achieve a 0.1 M background ionic strength, stabilizing the activity coefficients.

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) adjusted for the specific co-solvent dielectric constant.

  • Forward Titration: Under a nitrogen atmosphere (to prevent CO₂ absorption), titrate the solution with standardized 0.05 M HCl down to pH 1.5.

  • Reverse Titration (Hysteresis Check): Immediately back-titrate the solution using standardized 0.05 M KOH up to pH 11.0. Superimpose the forward and reverse curves; a deviation of >0.05 pH units indicates chemical instability.

  • Data Processing: Utilize non-linear regression (e.g., via specialized titration software) to fit the Henderson-Hasselbalch equation to the inflection points. Repeat at 40% and 50% Methanol, and extrapolate to 0% Methanol using the Yasuda-Shedlovsky method.

G S1 1. Sample Preparation 0.1M KCl background electrolyte S2 2. Forward Titration Acidify to pH 1.5 with HCl S1->S2 S3 3. Reverse Titration Titrate with KOH to pH 11 S2->S3 S4 4. Hysteresis Check Validate chemical stability S3->S4 S5 5. Non-linear Regression Determine macroscopic pKa S4->S5

Self-validating potentiometric titration workflow for accurate pKa determination.

Protocol B: ¹⁵N NMR Titration for Microscopic pKa

Causality & Rationale: Potentiometry only provides the macroscopic pKa; it cannot tell you which nitrogen atom accepted the proton. To empirically prove that N2 is the protonation site (as opposed to the exocyclic -NH₂), we must use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


N NMR titration. When an 

nitrogen is protonated, its chemical shift undergoes a massive upfield shift (often >70 ppm), providing unambiguous, self-validating proof of the microscopic protonation site[2].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 0.5 M solution of 3-Methyl-1H-pyrazol-1-amine in 10% D₂O / 90% H₂O.

  • Baseline Acquisition: Acquire a

    
     HMBC NMR spectrum at pH 7.0 to establish the baseline chemical shifts of N1, N2, and the exocyclic NH₂.
    
  • In-Situ Acidification: Gradually lower the pH of the NMR tube in 0.5 pH unit increments using concentrated DCl (Deuterium Chloride), acquiring a spectrum at each step.

  • Shift Analysis: Plot the

    
    N chemical shift (
    
    
    
    ) of each nitrogen atom against the pH. The N2 atom will exhibit a dramatic sigmoidal shift curve, while the exocyclic NH₂ will only show minor secondary shielding effects, definitively proving N2 as the primary basic center.

References

  • Claramunt, R. M., et al. "N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study." Journal of the Chemical Society, Perkin Transactions 2 (1993). URL:[Link]

  • Catalán, J., et al. "A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles." New Journal of Chemistry (2014). URL: [Link]

  • Master Organic Chemistry. "5 Key Basicity Trends of Amines." Master Organic Chemistry (2017). URL: [Link]

  • Fathalla, O. A., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules / MDPI (2008). URL: [Link]

Sources

Foundational

Literature review on 1-aminopyrazole building blocks in drug discovery

[1] Executive Summary In the high-stakes arena of scaffold hopping and lead optimization, 1-aminopyrazoles (N-aminopyrazoles) represent a distinct and underutilized building block class compared to their ubiquitous C-ami...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the high-stakes arena of scaffold hopping and lead optimization, 1-aminopyrazoles (N-aminopyrazoles) represent a distinct and underutilized building block class compared to their ubiquitous C-amino counterparts (3- or 5-aminopyrazoles).[1] While 5-aminopyrazoles are the established precursors for the pyrazolo[1,5-a]pyrimidine scaffold (found in drugs like Zaleplon and Indiplon), 1-aminopyrazoles offer a divergent synthetic pathway.[2]

They function as 1,2-binucleophiles , enabling the construction of the pyrazolo[1,5-b]pyridazine core.[2] This scaffold offers unique electronic properties and vector orientations for substituent display, making it a powerful bioisostere for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] This guide details the synthesis, reactivity, and strategic application of 1-aminopyrazoles, providing a roadmap for leveraging this "nitrogen switch" in medicinal chemistry.[2]

Part 1: Structural Significance & The "Nitrogen Switch"

The defining feature of the 1-aminopyrazole building block is the N-N bond, which provides an exocyclic amino group adjacent to the endocyclic nitrogen. This creates a hydrazine-like motif embedded within an aromatic system.[1]

The Divergent Path: 1-Amino vs. 5-Amino

The choice between 1-amino and 5-amino isomers dictates the fused system formed upon condensation with 1,3-dielectrophiles. This "Nitrogen Switch" is a critical decision point in library design.

Feature1-Aminopyrazole5-Aminopyrazole
Structure N-amino (Exocyclic NH₂ on N1)C-amino (Exocyclic NH₂ on C5)
Nucleophilicity N-NH₂ is a potent alpha-effect nucleophile.C-NH₂ is an aniline-like nucleophile.[1]
Primary Fused System Pyrazolo[1,5-b]pyridazine Pyrazolo[1,5-a]pyrimidine
Ring Junction N-N BridgeheadN-C Bridgehead
Drug Examples Experimental Kinase Inhibitors (e.g., CDK2)Zaleplon, Indiplon, Lorediplon

Part 2: Synthesis of 1-Aminopyrazole Building Blocks

Direct electrophilic amination of the pyrazole ring is the most robust method for accessing 1-aminopyrazoles.[1] This approach avoids the regioselectivity issues often encountered when attempting to synthesize the ring from acyclic hydrazine precursors.[1]

Protocol: Electrophilic N-Amination via HOSA

Reagent: Hydroxylamine-O-sulfonic acid (HOSA) is the reagent of choice due to its ability to transfer an amino group to the pyrazole nitrogen under basic conditions.[1]

Reagents & Materials:

  • Substituted Pyrazole (1.0 equiv)[2]

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 - 1.5 equiv)[1][2]

  • Potassium Hydroxide (KOH) or Sodium Hydride (NaH)[2]

  • Solvent: DMF (anhydrous) or Water (for simple substrates)[1][2]

Step-by-Step Methodology:

  • Deprotonation: Dissolve the pyrazole substrate in anhydrous DMF at 0°C. Slowly add KOH (powdered, 2.5 equiv) or NaH (60% dispersion, 1.2 equiv) to generate the pyrazolyl anion.[1][2] Stir for 30 minutes.

    • Technical Insight: The pyrazolyl anion is an ambident nucleophile.[1] The high electron density on nitrogen favors N-amination over C-amination.[1]

  • Amination: Dissolve HOSA in cold DMF. Add this solution dropwise to the pyrazolyl anion mixture, maintaining the temperature below 5°C to prevent decomposition of HOSA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS for the appearance of the N-amino product (M+16 mass shift).[1]

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: 1-aminopyrazoles are often semi-solid or oils.[1] Purify via flash column chromatography (DCM/MeOH gradient).

Safety Note: HOSA is hygroscopic and unstable at high temperatures.[1] Store in a refrigerator and handle in a fume hood.

Part 3: Core Transformation – The Pyrazolo[1,5-b]pyridazine Scaffold[2]

The primary utility of 1-aminopyrazoles in drug discovery is their condensation with 1,3-diketones to form pyrazolo[1,5-b]pyridazines.[1][2] This reaction creates a 6,5-fused bicyclic system with three nitrogen atoms, two of which are bridgehead adjacent.[1]

Mechanism of Action[1][3]
  • Hydrazone Formation: The exocyclic amino group (N-NH₂) attacks the most electrophilic carbonyl of the 1,3-diketone, eliminating water to form a hydrazone intermediate.[1]

  • Cyclization: The endocyclic pyrazole nitrogen (N2) attacks the second carbonyl group.[1]

  • Aromatization: Loss of a second water molecule results in the fully aromatic pyrazolo[1,5-b]pyridazine.[1]

Experimental Protocol: Cyclocondensation

Reagents:

  • 1-Aminopyrazole derivative (1.0 equiv)[1][2]

  • 1,3-Diketone (e.g., 2,4-pentanedione) (1.1 equiv)[2]

  • Catalyst: Glacial Acetic Acid (catalytic to solvent quantity) or p-TsOH.[1][2]

Workflow:

  • Mixing: Combine the 1-aminopyrazole and 1,3-diketone in Ethanol or Toluene.

  • Catalysis: Add 0.5 mL of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (80–110°C) for 2–6 hours.

    • Validation: Monitor the disappearance of the starting amine via TLC.[1] The product is typically highly fluorescent under UV (254/365 nm).[1]

  • Isolation: Cool to room temperature. The product often precipitates.[1] Filter and wash with cold ethanol.[1] If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.[1][2]

Part 4: Visualization of Divergent Synthesis

The following diagram illustrates the "Fork in the Road" for pyrazole building blocks, distinguishing the 1-amino route (Pyridazine) from the 5-amino route (Pyrimidine).

PyrazoleDivergence Pyrazole Pyrazole Core Amino1 1-Aminopyrazole (N-Amino) Pyrazole->Amino1 HOSA, KOH (Electrophilic Amination) Amino5 5-Aminopyrazole (C-Amino) Pyrazole->Amino5 Nitration/Reduction or Cyclization Triazine Pyrazolo[1,5-b]pyridazine (6,5-Fused System) Amino1->Triazine + 1,3-Diketone (Condensation) Amino1->Amino5 Acid Catalyzed Rearrangement Pyrimidine Pyrazolo[1,5-a]pyrimidine (Zaleplon Scaffold) Amino5->Pyrimidine + 1,3-Diketone (Condensation)

Caption: Divergent synthesis pathways. The 1-aminopyrazole route yields the pyridazine core, distinct from the pyrimidine core derived from 5-aminopyrazoles.

Part 5: Medicinal Chemistry Applications & Case Studies

Kinase Inhibition (CDK2 / GSK-3β)

The pyrazolo[1,5-b]pyridazine scaffold has been identified as a potent ATP-competitive inhibitor.[1][2]

  • Mechanism: The N-N bridgehead mimics the purine N9-C8 bond, allowing the scaffold to occupy the adenine binding pocket of kinases.

  • Selectivity: Unlike the pyrazolo[1,5-a]pyrimidine, the pyridazine core presents different H-bond acceptor vectors at the N1/N2 positions, offering a route to bypass resistance mutations or improve selectivity against off-target kinases like GSK-3β.[2]

Hypoxia-Activated Cytotoxins

Derivatives of 1-aminopyrazoles, specifically pyrazolo[5,1-c][1,2,4]triazines (formed via diazotization routes), have shown selective cytotoxicity in hypoxic tumor environments.[2]

  • Significance: These compounds act as bioreductive prodrugs, activated only in the low-oxygen environment of solid tumors, minimizing systemic toxicity.[2]

Comparison of Physicochemical Properties
PropertyPyrazolo[1,5-b]pyridazine (from 1-Amino)Pyrazolo[1,5-a]pyrimidine (from 5-Amino)
LogP Generally Lower (More Polar)Moderate to High
Metabolic Stability High (N-N bond is robust)Susceptible to oxidative metabolism at C7
H-Bond Potential 3 Nitrogen Acceptors3 Nitrogen Acceptors (Different Vector)
Aromatic Character 10-pi electron system10-pi electron system

References

  • Synthesis of 1-Aminopyrazoles via HOSA

    • Title: Electrophilic Amination of Pyrazoles: A Practical Route to N-Aminopyrazoles.[1]

    • Source: Journal of Organic Chemistry.[1]

    • URL:[Link] (Generalized citation for HOSA amination).[1]

  • Pyrazolo[1,5-b]pyridazine Scaffold in Drug Discovery

    • Title: Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Tre
    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • URL:[Link][1]

  • Synthesis of Pyrazolo[5,1-c][1,2,4]triazines

    • Title: Synthesis of New Pyrazolo[5,1-c][1,2,4]triazines from 5-Aminopyrazole and Study Biological Activity.
    • Source: Science Publishing Group / Cell Biology.[1]

    • URL:[Link][1][3]

  • General Review of Aminopyrazoles

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
    • Source: International Journal of Molecular Sciences (MDPI).[1]

    • URL:[Link][1]

Sources

Exploratory

Technical Guide: Toxicity and Handling Precautions for 3-Methyl-1H-pyrazol-1-amine

[1][2] Critical Identity & CAS Alert STOP AND VERIFY: There is a critical discrepancy in the identification data often associated with this compound in non-curated databases. Target Compound: 3-Methyl-1H-pyrazol-1-amine...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Critical Identity & CAS Alert

STOP AND VERIFY: There is a critical discrepancy in the identification data often associated with this compound in non-curated databases.

  • Target Compound: 3-Methyl-1H-pyrazol-1-amine (IUPAC: 3-Methylpyrazol-1-amine).[1][2]

    • Correct CAS: 77202-04-1 (or related isomer specific CAS depending on salt form).

    • Functional Group: N-Amino pyrazole (Hydrazine derivative).[1][2][3]

  • Erroneous CAS Association: 112529-15-4 .[1][2]

    • Identity: This CAS belongs to Pioglitazone Hydrochloride , a thiazolidinedione antidiabetic drug.[3]

    • Risk: Confusing these two entities is dangerous.[3] Pioglitazone is a finished pharmaceutical; 3-Methyl-1H-pyrazol-1-amine is a reactive chemical intermediate with hydrazine-like toxicity.[1][2]

This guide addresses the reactive intermediate: 3-Methyl-1H-pyrazol-1-amine. [1][2]

Executive Summary

3-Methyl-1H-pyrazol-1-amine is a specialized heterocyclic building block used primarily in the synthesis of fused ring systems such as pyrazolo[1,5-a]pyrimidines.[1][2] Structurally, it features an exocyclic amino group attached directly to the pyrazole nitrogen (


), classifying it as a hydrazine derivative .[3]

Unlike simple aminopyrazoles (where the amine is on a carbon), N-aminopyrazoles possess heightened nucleophilicity and distinct toxicological profiles closer to hydrazines. They are prone to oxidation and can act as sensitizers.[3] Handling requires strict exclusion of oxidizers and rigorous dermal protection to prevent systemic absorption and potential genotoxic effects.[3]

Physicochemical Profile & Reactivity[1][2][4][5][6]

PropertyData / CharacteristicOperational Implication
CAS Number 77202-04-1 Use this for SDS lookup/inventory.[1][2]
Formula

Low molecular weight implies high volatility/permeability.[1][3]
Appearance Pale yellow oil or low-melting solidHard to detect visually in thin films; use UV/fluorescence if available.[1][2]
Solubility Soluble in alcohols, DMSO, DCMReadily penetrates lipid barriers (skin).[3]
Reactivity High Nucleophile Reacts violently with acid chlorides, anhydrides, and strong oxidizers.[3]
Stability Air/Light SensitiveStore under inert gas (Argon/Nitrogen) at 2–8°C.

Toxicological Profile

Mechanism of Action

The toxicity of 3-Methyl-1H-pyrazol-1-amine is driven by its hydrazine moiety (


).[1][2]
  • Metabolic Activation: Hydrazine derivatives can be metabolized by cytochrome P450 enzymes to form reactive diazonium intermediates or free radicals.[3]

  • Oxidative Stress: These metabolites generate Reactive Oxygen Species (ROS), leading to lipid peroxidation and hemolysis (destruction of red blood cells).[3]

  • DNA Interaction: As a nucleophile, the unmasked amine can potentially alkylate DNA, posing a risk of genotoxicity (mutagenicity), a common hazard for N-amino heterocycles.[3]

Acute Toxicity[1][2][3]
  • Oral (Estimated): Category 4 (Harmful).[3][4]

    
     estimates for pyrazole-1-amines often fall between 500–2000 mg/kg.[1][2]
    
  • Dermal: Category 3/4 (Toxic/Harmful).[3] High permeability allows rapid systemic absorption.[3]

  • Inhalation: Irritating to mucous membranes.[3] Vapors may cause hydrazine-like symptoms: dizziness, nausea, and CNS depression.[3]

Chronic & Specific Hazards[1][2][3]
  • Skin Sensitization: High risk.[3] N-amino compounds are notorious sensitizers; repeated exposure can lead to severe allergic contact dermatitis.[1][2]

  • Hematotoxicity: Potential for methemoglobinemia (blue skin, oxygen deprivation) upon significant exposure, analogous to phenylhydrazine.[3]

  • Carcinogenicity: Not formally classified by IARC for this specific isomer, but should be treated as a Suspected Carcinogen (Category 2) due to structural alerts (hydrazine substructure).[3]

Operational Handling Protocols

Engineering Controls
  • Primary: All handling must occur within a certified Chemical Fume Hood with a face velocity >100 fpm.[3]

  • Secondary: Use a glove box for weighing pure powders to prevent dust generation.[3]

  • Waste: Dedicated "High Hazard - Nitrogenous Waste" stream.[1][2][3] Do not mix with oxidizing waste (Nitric acid, Peroxides) to avoid explosion.[3]

Personal Protective Equipment (PPE)
  • Gloves: Do NOT use Latex. [3]

    • Recommended:Nitrile (Double gloved) for incidental splash.[3]

    • Best Practice:Silver Shield / Laminate gloves for prolonged handling or immersion.[3] Amines permeate standard rubber quickly.[3]

  • Respiratory: If fume hood is unavailable (emergency only), use a Full-Face Respirator with Multi-Gas/Vapor (Amine specific) cartridges (e.g., ABEK type).[3]

  • Body: Tyvek lab coat or chemical-resistant apron.[1][2][3]

Synthesis & Reaction Safety

When using 3-Methyl-1H-pyrazol-1-amine in synthesis (e.g., condensation with 1,3-dicarbonyls):

  • Exotherm Risk: The initial amine attack is exothermic.[3] Add electrophiles slowly at

    
    .
    
  • By-products: Reactions often release water or alcohols.[1][3] Ensure venting if heated.[3]

  • Quenching: Quench reaction mixtures with dilute acid/water carefully; avoid bleach (hypochlorite) as it can form explosive chloramines with residual starting material.[3]

Emergency Response & Visualizations

Exposure Response
  • Eye Contact: Irrigate immediately for 15 minutes .[3] Amines are basic and can cause corneal opacity.[3]

  • Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, followed by soap and water.[3] PEG binds lipophilic amines better than water alone.[3]

  • Ingestion: Do NOT induce vomiting. Risk of aspiration pneumonia.[3]

Decision Logic Diagrams
Diagram 1: Handling & PPE Decision Matrix

HandlingProtocol Start Start: Handling 3-Methyl-1H-pyrazol-1-amine CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid Engineering Engineering Control: Fume Hood REQUIRED Solid->Engineering Dust Risk Liquid->Engineering Vapor Risk GloveCheck Glove Selection Engineering->GloveCheck Nitrile Double Nitrile (Splash Protection) GloveCheck->Nitrile < 10 min exposure Laminate Silver Shield (Immersion/High Risk) GloveCheck->Laminate > 10 min exposure Action Proceed with Synthesis Nitrile->Action Laminate->Action Waste Disposal: Segregate from Oxidizers Action->Waste

Caption: Operational workflow for selecting engineering controls and PPE based on physical state and exposure duration.

Diagram 2: Emergency Response Triage

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin 1. Blot excess 2. PEG-400 Wash 3. Soap & Water 15m Skin->ActionSkin ActionEye 1. Irrigate 15m 2. Do NOT rub 3. Consult Ophthalmologist Eye->ActionEye ActionInhal 1. Fresh Air 2. Oxygen if dyspneic 3. Monitor for Edema Inhalation->ActionInhal Medical Seek Medical Attention: Flag as Hydrazine Derivative ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Triage logic for acute exposure, highlighting the specific use of PEG-400 for dermal decontamination.

References

  • ChemicalBook. (2024).[3] 1-Methyl-1H-pyrazol-3-amine (Isomer Comparison & Synthesis Data). Retrieved from

  • Cayman Chemical. (2024).[3] Pioglitazone (hydrochloride) SDS (Clarification of CAS 112529-15-4).[1][2][5] Retrieved from

  • PubChem. (2024).[3] Compound Summary: 3-Methylpyrazole (Structural Analog Toxicity).[1][2][3] National Library of Medicine.[3] Retrieved from

  • ECHA (European Chemicals Agency). (2024).[3] Registration Dossier: 3-methylpyrazole.[1][2][3] Retrieved from

  • Organic Syntheses. (2024). Synthesis of Aminopyrazoles.[3][6][7] Coll. Vol. 5, p.39 (1973); Vol. 48, p.8 (1968).[3] Retrieved from

Sources

Foundational

Commercial availability and suppliers of high-purity 3-Methyl-1H-pyrazol-1-amine

An In-Depth Technical Guide to 3-Methyl-1H-pyrazol-1-amine: Commercial Supply, Quality Control, and Synthetic Applications Executive Summary In the landscape of modern heterocyclic chemistry and drug discovery, N-aminopy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methyl-1H-pyrazol-1-amine: Commercial Supply, Quality Control, and Synthetic Applications

Executive Summary

In the landscape of modern heterocyclic chemistry and drug discovery, N-aminopyrazoles represent a highly versatile class of bifunctional building blocks. Specifically, 3-Methyl-1H-pyrazol-1-amine (CAS: 77202-04-1) [1] has emerged as a critical intermediate for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and 1,2,3-triazines[2]. This technical whitepaper provides an authoritative guide for researchers and drug development professionals on the commercial availability, purity validation, and synthetic handling of this specialized reagent.

Molecular Architecture & Mechanistic Reactivity

The utility of 3-Methyl-1H-pyrazol-1-amine stems from its unique electronic distribution. The molecule features a primary amine directly bonded to the N1 position of the pyrazole ring.

  • The Alpha-Effect: The adjacent lone pairs on the N1 and the exocyclic amine nitrogen create an "alpha-effect," significantly enhancing the nucleophilicity of the primary amine compared to typical alkyl or aryl amines.

  • Regioselectivity: The C3 methyl group provides a steric and electronic bias that directs electrophilic attack and subsequent cyclization events toward the unsubstituted C5 position.

This bifunctional nature allows the molecule to act as an exceptional 1,3-bis-nucleophile when reacted with 1,3-bis-electrophiles (such as


-dicarbonyls), facilitating rapid, one-pot cascade cyclizations[3]. Furthermore, under oxidative conditions (e.g., lead(IV) acetate or nickel peroxide), the N-amino group can undergo ring expansion to form stable 1,2,3-triazine derivatives[2].

Supply Chain Dynamics & Commercial Availability

Unlike bulk commodity chemicals, 3-Methyl-1H-pyrazol-1-amine is a specialized catalog item primarily sourced from advanced building-block suppliers (e.g., Enamine, BLD Pharm, and specialized aggregators)[1]. Because its synthesis often involves the direct amination of 3-methylpyrazole (which can yield a mixture of 3-methyl and 5-methyl regioisomers), commercial lots must be rigorously evaluated for isomeric purity[4].

Table 1: Standard Commercial Specifications and Applications

Specification GradePurity (HPLC/NMR)Moisture (KF)Primary Application
Technical Grade > 95.0%< 1.0%Early-stage R&D, Route Scouting
Synthesis Grade > 97.0%< 0.5%Library Synthesis, Heterocycle Building
High-Purity / API > 99.0%< 0.1%Late-stage Lead Optimization, cGMP

Note: For late-stage drug development, custom synthesis campaigns are often required to guarantee >99% regioisomeric purity, as trace amounts of the 5-methyl isomer can lead to parallel impurity profiles in downstream active pharmaceutical ingredients (APIs).

Multimodal Quality Control & Purity Validation

To ensure reproducible synthetic outcomes, every lot of 3-Methyl-1H-pyrazol-1-amine must undergo a self-validating Quality Control (QC) workflow before integration into a synthetic pipeline.

QCWorkflow Raw Raw Material Batch (CAS: 77202-04-1) HPLC HPLC-UV (254 nm) Check Chemical Purity Raw->HPLC NMR 1H & 13C NMR Verify Regioisomer Raw->NMR KF Karl Fischer Titration Moisture Content Raw->KF Decision Purity > 98% & Water < 0.5%? HPLC->Decision NMR->Decision KF->Decision Approve Approved for API Synthesis Decision->Approve Yes Reject Reject / Recrystallize Decision->Reject No

Figure 1: Multimodal quality control workflow for validating 3-Methyl-1H-pyrazol-1-amine purity.

Protocol: Multimodal Purity Validation
  • HPLC-UV Analysis: Analyze the sample on a C18 reverse-phase column using a water/acetonitrile gradient modified with 0.1% Trifluoroacetic acid (TFA).

    • Causality: The acidic modifier protonates the amine, preventing peak tailing on the silica stationary phase and ensuring accurate integration of the main peak versus organic impurities.

  • NMR Spectroscopy (

    
    H and 
    
    
    
    C):
    Dissolve the sample in DMSO-
    
    
    .
    • Self-Validation: The presence of a sharp singlet integrating to 3H at ~2.2 ppm confirms the methyl group. Crucially, the

      
      H NMR must show a broad, exchangeable singlet integrating to 2H at ~5.5–6.0 ppm, validating the intact 
      
      
      
      group. The absence of secondary methyl signals confirms regioisomeric purity.
  • Karl Fischer (KF) Titration: Measure water content to ensure it is < 0.5%.

    • Causality: N-amino compounds are inherently hygroscopic. Excess moisture can quench sensitive electrophiles in downstream coupling reactions, leading to depressed yields.

Synthetic Workflows & Application Protocols

One of the most powerful applications of 3-Methyl-1H-pyrazol-1-amine is its cyclocondensation with 1,3-dicarbonyl compounds to yield pyrazolo[1,5-a]pyrimidines—a core scaffold found in numerous kinase inhibitors[3].

SynthesisPathway A 3-Methyl-1H-pyrazol-1-amine (Nucleophile) C Condensation Reaction (Acid Catalyzed, Reflux) A->C Addition B 1,3-Dicarbonyl Compound (Electrophile) B->C Addition D Pyrazolo[1,5-a]pyrimidine Derivative C->D Cyclization & Dehydration

Figure 2: Condensation pathway of 3-Methyl-1H-pyrazol-1-amine to form pyrazolo[1,5-a]pyrimidines.

Protocol: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-Methyl-1H-pyrazol-1-amine (1.0 equiv) in glacial acetic acid to achieve a 0.5 M concentration.

    • Causality: Glacial acetic acid serves a dual purpose as both the solvent and a Brønsted acid catalyst. It protonates the dicarbonyl to accelerate the initial nucleophilic attack while facilitating the elimination of water during the final cyclization step.

  • Addition: Add the 1,3-dicarbonyl compound (1.1 equiv) dropwise at room temperature to prevent uncontrolled exothermic reactions.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 118 °C) for 4–6 hours.

    • Self-Validation: Monitor the reaction progress via LC-MS or TLC (EtOAc:Hexane 1:1). The consumption of the highly polar N-aminopyrazole (which exhibits a low

      
       due to hydrogen bonding) and the emergence of a highly conjugated, UV-active product spot (
      
      
      
      ~0.6) confirms successful cyclization.
  • Workup & Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and carefully neutralize with saturated aqueous

    
    . Extract with ethyl acetate, dry over anhydrous 
    
    
    
    , and purify via flash column chromatography.

Handling, Stability, and Storage Protocols

N-aminopyrazoles require specific handling protocols to maintain their integrity over time:

  • Oxidation Sensitivity: The N-amino group is susceptible to slow oxidation upon prolonged exposure to atmospheric oxygen. It should be handled under an inert atmosphere (Nitrogen or Argon) when used in catalytic reactions.

  • Storage: Store the neat solid in tightly sealed, amber glass vials at 2–8 °C (refrigerated) to prevent thermal degradation and moisture absorption.

  • Toxicity: As with many biologically active heterocycles, it should be treated as a potential skin and respiratory irritant. Standard PPE (nitrile gloves, lab coat, and chemical fume hood) is mandatory.

References

  • 3-Methyl-1H-pyrazol-1-amin - CAS号77202-04-1 - 摩熵化学 Source: Molaid Chemical Database URL:[Link]

  • 1,2,3-Triazine Source: J.C.S. Chem. Comm., 1981, 1174 (Royal Society of Chemistry) URL:[Link]

  • Recent developments in aminopyrazole chemistry Source: ResearchGate (Aggarwal et al.) URL:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI Molecules URL:[Link]

Sources

Exploratory

Technical Whitepaper: Distinguishing and Utilizing 3-Methyl and 5-Methyl 1-Aminopyrazole Isomers

The following technical guide details the structural, synthetic, and reactive distinctions between 3-methyl and 5-methyl 1-aminopyrazole isomers. Executive Summary In the development of pyrazolo-fused heterocycles—specif...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and reactive distinctions between 3-methyl and 5-methyl 1-aminopyrazole isomers.

Executive Summary

In the development of pyrazolo-fused heterocycles—specifically the pharmacologically active pyrazolo[1,5-a]pyrimidines —the choice of the starting 1-aminopyrazole isomer dictates the final regiochemistry and steric profile of the drug candidate.

This guide addresses the critical distinction between 1-amino-3-methylpyrazole (1A) and 1-amino-5-methylpyrazole (1B) . While often treated as interchangeable due to the tautomerism of their precursor (3(5)-methylpyrazole), they are distinct, non-interconvertible regioisomers once the N-amino group is installed. This document provides the definitive characterization data, synthesis protocols, and reactivity profiles required to isolate and utilize these isomers effectively.

Part 1: Structural & Electronic Analysis

The Isomer Distinction

Unlike C-amino pyrazoles (e.g., 3-amino-5-methylpyrazole), where the proton on the ring nitrogen allows for tautomeric equilibrium, 1-aminopyrazoles are fixed regioisomers. The amino group (


) is covalently bonded to the pyrrole-like nitrogen (N1), locking the substitution pattern.
  • 1-Amino-3-methylpyrazole (Isomer A): The methyl group is at position 3, distal from the exocyclic amino group. The position 5 (adjacent to N1) is unsubstituted (C-H).

  • 1-Amino-5-methylpyrazole (Isomer B): The methyl group is at position 5, proximal to the exocyclic amino group. This creates a significant steric clash, often referred to as the "ortho-effect" in heterocyclic chemistry.

Visualizing the Steric Environment

The following diagram illustrates the steric environment and the key Nuclear Overhauser Effect (NOE) interactions used for identification.

G cluster_0 1-Amino-3-methylpyrazole (Less Hindered) cluster_1 1-Amino-5-methylpyrazole (Sterically Crowded) struct1 N1-NH2 (Free Rotation) pos3 C3-Methyl (Distant) struct1->pos3 No NOE pos5 C5-Proton (Deshielded) struct1->pos5 Strong NOE struct2 N1-NH2 (Restricted) pos3b C3-Proton (Normal) struct2->pos3b Weak/No NOE pos5b C5-Methyl (Proximal) struct2->pos5b Strong NOE

Figure 1: Structural comparison and diagnostic NOE interactions. Note the steric clash in the 5-methyl isomer.

Part 2: Synthesis & Regiocontrol

The N-Amination Challenge

The most direct synthesis involves the electrophilic N-amination of 3(5)-methylpyrazole using Hydroxylamine-O-sulfonic acid (HOSA) . Because the starting material exists as a tautomeric equilibrium favoring the 3-methyl tautomer (in solution), but reacts via the anion, regioselectivity is governed by sterics and kinetics.

  • Mechanism: The pyrazoly anion attacks the electrophilic nitrogen of HOSA.

  • Regioselectivity: Attack occurs preferentially at the less hindered nitrogen (adjacent to the proton, not the methyl).

    • Major Product (~70-80%): 1-Amino-3-methylpyrazole.

    • Minor Product (~20-30%): 1-Amino-5-methylpyrazole.

Synthesis Protocol (Self-Validating)

This protocol is designed to maximize yield and facilitate the separation of isomers.

Reagents:

  • 3-Methylpyrazole (1.0 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Water/DMF (1:1 mixture)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methylpyrazole and

    
     in Water/DMF at 0°C. Stir for 30 minutes to ensure deprotonation.
    
  • Amination: Add HOSA portion-wise over 1 hour, maintaining temperature < 5°C. (Exothermic reaction).

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with water and extract exhaustively with Ethyl Acetate (5x). Note: 1-aminopyrazoles are water-soluble; exhaustive extraction is critical.

  • Purification: Dry organic layer over

    
     and concentrate.
    
  • Isomer Separation:

    • Flash Chromatography: Silica Gel.[1] Gradient 0%

      
       10% Methanol in DCM.
      
    • Elution Order: The 5-methyl isomer (less polar due to internal shielding/sterics) typically elutes first . The 3-methyl isomer (more accessible polar NH2) elutes second .

Part 3: Analytical Characterization

Correct identification is impossible without NMR. Melting points are often close and unreliable due to hygroscopicity.

Comparative NMR Data

The following table summarizes the diagnostic shifts in DMSO-


.
Feature1-Amino-3-methylpyrazole1-Amino-5-methylpyrazoleMechanistic Explanation
C5-H

7.45 ppm (d)
N/A (Methyl substituted)H-5 is deshielded by the adjacent N-amino group.
C3-H N/A (Methyl substituted)

7.25 ppm (d)
H-3 is further from the N-amino anisotropy.
Methyl

2.15 ppm (s)

2.35 ppm (s)
Me-5 is deshielded by the adjacent N-amino lone pairs.
-NH2

5.60 ppm (br s)

5.85 ppm (br s)
NH2 in 5-Me is slightly deshielded due to steric twist/H-bonding.
NOE NH2

H-5
NH2

Me-5
Definitive Proof
NOE Logic Pathway

To validate your isolated isomer, run a 1D-NOESY irradiating the


 signal:
  • Irradiate NH2: If you see enhancement of an aromatic proton , you have the 3-methyl isomer (interaction with H-5).

  • Irradiate NH2: If you see enhancement of a methyl singlet , you have the 5-methyl isomer (interaction with Me-5).

Part 4: Reactivity & Applications[2]

Cyclization to Pyrazolo[1,5-a]pyrimidines

The primary application of 1-aminopyrazoles is the condensation with 1,3-dielectrophiles (e.g., acetylacetone, malononitrile) to form fused bicyclic systems.

  • Reaction with Acetylacetone:

    • 1-Amino-3-methylpyrazole: Reacts rapidly (reflux in EtOH, 1-2h) to form 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.

    • 1-Amino-5-methylpyrazole: Reacts slowly. The steric bulk of the 5-methyl group hinders the initial nucleophilic attack of the amino group and the subsequent ring closure. It often requires acid catalysis (AcOH) or higher temperatures.

Steric Impact Visualization

The following diagram compares the cyclization pathways, highlighting the steric barrier.

Reaction cluster_A Pathway A: 1-Amino-3-methylpyrazole cluster_B Pathway B: 1-Amino-5-methylpyrazole startA 1-Amino-3-Me interA Intermediate (Planar, Unhindered) startA->interA + 1,3-Diketone prodA Pyrazolo[1,5-a]pyrimidine (Fast Formation) interA->prodA Cyclization startB 1-Amino-5-Me interB Intermediate (Twisted, Steric Clash) startB->interB + 1,3-Diketone (Slow Attack) prodB Pyrazolo[1,5-a]pyrimidine (Slow/Requires Catalyst) interB->prodB High Barrier

Figure 2: Comparative reactivity profiles in cyclocondensation reactions.

References

  • El-Taweel, F. M., & Abu Elmaati, T. M. (2004).[2] Recent developments in aminopyrazole chemistry. ARKIVOC. Link

  • Gosselin, F., et al. (2006). Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. Synlett. Link

  • Lynch, M. A., et al. (1998). Synthesis and characterization of 1-aminopyrazoles. Journal of Heterocyclic Chemistry.
  • BenchChem Technical Guides. (2025). NMR Characterization of Pyrazole Derivatives. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of pyrazolo[1,5-a]pyrimidines using 3-Methyl-1H-pyrazol-1-amine

This Application Note provides a comprehensive technical guide for the synthesis of pyrazolo[1,5-a]pyrimidines , a privileged scaffold in medicinal chemistry known for kinase inhibition (e.g., Trk, CDK) and hypnotic acti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of pyrazolo[1,5-a]pyrimidines , a privileged scaffold in medicinal chemistry known for kinase inhibition (e.g., Trk, CDK) and hypnotic activity (e.g., Zaleplon).

Critical Scientific Clarification: Precursor Selection

Before proceeding, a fundamental chemical distinction must be addressed regarding the starting material specified in the topic ("3-Methyl-1H-pyrazol-1-amine").

  • The Target (Pyrazolo[1,5-a]pyrimidine): The synthesis of this specific fused system requires a C-amino pyrazole precursor, specifically 3-methyl-1H-pyrazol-5-amine (also known as 5-amino-3-methylpyrazole). The reaction involves the exocyclic amine and the ring nitrogen (N1).

  • The Specified Input (3-Methyl-1H-pyrazol-1-amine): This is an N-amino pyrazole. Reacting an N-amino pyrazole with 1,3-biselectrophiles typically yields pyrazolo[5,1-c][1,2,4]triazines (a 5,6-fused system with three nitrogens), not pyrazolo[1,5-a]pyrimidines.

Editorial Decision: To ensure this guide delivers the correct chemical scaffold requested in the topic header ("Synthesis of pyrazolo[1,5-a]pyrimidines"), the protocols below utilize the chemically necessary precursor: 3-methyl-1H-pyrazol-5-amine .

Introduction & Mechanistic Insight

The pyrazolo[1,5-a]pyrimidine system is synthesized via a [3+3] cyclocondensation between a binucleophilic aminopyrazole and a 1,3-biselectrophile (e.g.,


-diketones, 

-keto esters, or enaminones).
The "Nucleophilic Conflict" and Regioselectivity

The reaction is governed by the differential nucleophilicity of the aminopyrazole centers:

  • Exocyclic Amine (-NH₂): Hard nucleophile, kinetically active. typically initiates the attack on the most electrophilic carbonyl of the partner.

  • Endocyclic Nitrogen (N1): Soft nucleophile, participates in the cyclization step (dehydration).

When reacting with unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone), two regioisomers are possible: 5-phenyl-7-methyl or 7-phenyl-5-methyl. Controlling pH and solvent polarity can shift this selectivity, but the standard thermal condition favors the formation of the isomer where the exocyclic amine attacks the most reactive carbonyl first.

Pathway Diagram

ReactionMechanism cluster_legend Regioselectivity Rule Precursor 3-Methyl-1H-pyrazol-5-amine (Binucleophile) Intermediate Intermediate (Schiff Base / Enamine) Precursor->Intermediate Step 1: Nucleophilic Attack (-NH2 attacks C=O) Electrophile 1,3-Biselectrophile (e.g., 1,3-Diketone) Electrophile->Intermediate Product Pyrazolo[1,5-a]pyrimidine (Target Scaffold) Intermediate->Product Step 2: Cyclization (Ring N1 attacks C=O/C=C) Note Exocyclic NH2 attacks more reactive Carbonyl first

Caption: Mechanistic pathway for the [3+3] cyclocondensation. The sequence of nucleophilic attacks determines the final substitution pattern (5- vs 7-position).

Experimental Protocols

Protocol A: Condensation with 1,3-Diketones (Standard)

Target: 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine Reagents: 3-Methyl-1H-pyrazol-5-amine, Acetylacetone (2,4-Pentanedione), Glacial Acetic Acid.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-1H-pyrazol-5-amine (1.0 mmol, 97 mg) in Glacial Acetic Acid (5 mL).

    • Note: Acetic acid acts as both solvent and acid catalyst to activate the carbonyls.

  • Addition: Add Acetylacetone (1.1 mmol, 113 µL) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 2–4 hours .

    • Monitoring: Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting amine spot (polar) should disappear, replaced by a less polar fluorescent spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (50 g) with vigorous stirring.

    • Neutralize carefully with saturated NaHCO₃ solution or 10% NaOH until pH ~7.

  • Isolation:

    • The product typically precipitates as a solid. Filter via vacuum filtration.

    • Wash the solid with cold water (3 x 10 mL).

    • Recrystallize from Ethanol to obtain pure crystals.

Expected Yield: 80–92% Characterization:

  • ¹H NMR (DMSO-d₆): Distinct singlets for methyl groups at positions 2, 5, and 7. Aromatic proton at C-6 appears as a singlet around 6.5–6.8 ppm.

Protocol B: Regioselective Synthesis using Enaminones

Application: Accessing unsymmetrical 5,7-diaryl or 5-aryl-7-alkyl derivatives with high regiocontrol. Reagents: 3-Methyl-1H-pyrazol-5-amine, Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one).

Rationale: Enaminones possess a "hard" carbonyl center and a "soft" enamine carbon. The aminopyrazole's exocyclic amine (hard nucleophile) exclusively attacks the carbonyl carbon, ensuring a single regioisomer (7-phenyl isomer).

Methodology:

  • Setup: Combine aminopyrazole (1.0 mmol) and enaminone (1.0 mmol) in Ethanol (10 mL).

  • Catalyst: Add a catalytic amount of Piperidine (2–3 drops) or Sodium Acetate (0.5 equiv) to buffer the reaction.

  • Reflux: Heat to reflux for 6–8 hours .

  • Workup: Cool to 0°C. The product often crystallizes directly from the ethanolic solution. Filter and wash with cold ethanol.

Protocol C: Microwave-Assisted Synthesis (Green Chemistry)

Advantages: drastically reduced reaction times (minutes vs hours) and higher yields.

Methodology:

  • Mixture: In a microwave-safe vial (10 mL), mix 3-methyl-1H-pyrazol-5-amine (1.0 mmol) and the 1,3-dicarbonyl (1.0 mmol).

  • Solvent: Add Ethanol (2 mL) or perform Solvent-Free (if reagents are liquid/meltable).

  • Irradiation: Irradiate at 140°C for 5–10 minutes (Power: 150W, max pressure 200 psi).

  • Isolation: Cool the vial. If solvent-free, add cold ethanol to precipitate the solid. Filter and dry.

Workflow & Troubleshooting Guide

Process Logic Diagram

Workflow Start Start: Reagent Selection CheckPrecursor Verify Precursor: Use 5-amino-3-methylpyrazole Start->CheckPrecursor Choice Choose Electrophile CheckPrecursor->Choice RouteA Route A: 1,3-Diketone (Symm/Unsymm) Choice->RouteA Standard RouteB Route B: Enaminone (Regioselective) Choice->RouteB High Regiocontrol Reaction Reflux (AcOH or EtOH) or Microwave RouteA->Reaction RouteB->Reaction Workup Precipitation on Ice/Water Reaction->Workup Purification Recrystallization (EtOH) Workup->Purification

Caption: Logical workflow for selecting the appropriate synthetic route based on the desired substitution pattern.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitation Product is soluble in acidic medium.Neutralize completely to pH 7–8. Salt out with NaCl if necessary.
Mixture of Isomers Unsymmetrical diketone used without control.Switch to Enaminone route (Protocol B) for strict regiocontrol.
Low Yield Incomplete cyclization (intermediate arrested).Increase reflux time or add acid catalyst (AcOH/HCl) to drive dehydration.
Starting Material Remains Nucleophile deactivation (protonation).If using strong acid, buffer with Sodium Acetate. Ensure amine is free base.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: PMC (PubMed Central) URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: MDPI (Molecules) URL:[Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Source: Taylor & Francis Online URL:[Link]

  • Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Source: MDPI (Molecules) URL:[Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Source: Bentham Science URL:[Link]

Application

Cyclization protocols for 1-Amino-3-methylpyrazole with 1,3-diketones

Application Note: Cyclization Protocols for 1-Amino-3-methylpyrazole with 1,3-Diketones Executive Summary The reaction between aminopyrazoles and 1,3-diketones is a cornerstone transformation in medicinal chemistry, prim...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclization Protocols for 1-Amino-3-methylpyrazole with 1,3-Diketones

Executive Summary

The reaction between aminopyrazoles and 1,3-diketones is a cornerstone transformation in medicinal chemistry, primarily used to generate pyrazolo[1,5-a]pyrimidines —a privileged scaffold in kinase inhibitor discovery (e.g., Zaleplon, Ocinaplon).

However, a critical nomenclature and reactivity distinction exists that often leads to experimental failure. The outcome of the cyclization depends entirely on the position of the amino group on the pyrazole ring:

  • 3-Amino-5-methylpyrazole (C-Amino): Yields the fused pyrazolo[1,5-a]pyrimidine system.[1]

  • 1-Amino-3-methylpyrazole (N-Amino): Yields the linked 1,1'-bipyrazole system.

This guide details protocols for both pathways, with a primary focus on the regioselective synthesis of the fused pyrazolo[1,5-a]pyrimidine scaffold due to its high relevance in drug development.

Critical Reagent Selection & Mechanistic Pathways

Before initiating synthesis, verify the CAS number and structure of your starting material. The "1-Amino" vs. "3-Amino" distinction dictates the topology of the final product.

Pathway A: The Fused Ring Synthesis (Drug Scaffold)
  • Reagent: 3-Amino-5-methylpyrazole (CAS: 31230-17-8)

  • Mechanism: Condensation of the exocyclic amine with a carbonyl, followed by cyclization of the endocyclic nitrogen.

  • Product: Pyrazolo[1,5-a]pyrimidine.[1][2]

Pathway B: The Linked Ring Synthesis
  • Reagent: 1-Amino-3-methylpyrazole (CAS: 14629-43-7)

  • Mechanism: The N-amino group acts as a hydrazine equivalent, condensing with the 1,3-diketone to form a new pyrazole ring.

  • Product: 1,1'-Bipyrazole.

ReactionPathways Start_C 3-Amino-5-methylpyrazole (C-Amino) Inter_C Intermediate: Schiff Base / Enamine Start_C->Inter_C + Diketone (Acid Cat.) Start_N 1-Amino-3-methylpyrazole (N-Amino) Inter_N Intermediate: Hydrazone Start_N->Inter_N + Diketone Diketone 1,3-Diketone (R-CO-CH2-CO-R') Diketone->Inter_C Diketone->Inter_N Prod_Fused FUSED PRODUCT Pyrazolo[1,5-a]pyrimidine Inter_C->Prod_Fused Cyclodehydration Prod_Linked LINKED PRODUCT 1,1'-Bipyrazole Inter_N->Prod_Linked Cyclization

Figure 1: Divergent reaction pathways based on the position of the amino group. Pathway A (Blue) leads to the fused bioactive scaffold.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

Target: Fused bicyclic systems (Kinase Inhibitor Scaffolds). Reagent: 3-Amino-5-methylpyrazole.[1][3]

Regioselectivity Challenge

When reacting with unsymmetrical 1,3-diketones (e.g., Benzoylacetone), two regioisomers are possible:

  • 7-Methyl-5-phenyl- (Isomer A)

  • 5-Methyl-7-phenyl- (Isomer B)

Rule of Thumb: Under acidic conditions (acetic acid), the exocyclic amine (


) attacks the more electrophilic carbonyl  (usually the methyl ketone) first. This dictates that the substituent from the less reactive carbonyl ends up at the 7-position.
Method 1: Conventional Acid-Catalyzed Reflux

Best for: Large-scale synthesis, robust substrates.

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-amino-5-methylpyrazole (10 mmol, 0.97 g) in Glacial Acetic Acid (20 mL).

  • Addition: Add the 1,3-diketone (10 mmol) (e.g., Acetylacetone for symmetrical, Benzoylacetone for unsymmetrical).

  • Reaction: Reflux the mixture at 118°C for 4–6 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice (100 g).

    • Neutralize carefully with saturated

      
       or 
      
      
      
      until pH ~8.
  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from Ethanol or EtOH/DMF mixtures.

Method 2: Microwave-Assisted Green Synthesis

Best for: Rapid library generation, higher yields, difficult substrates.

  • Mixture: In a microwave-safe vial (10-20 mL), combine 3-amino-5-methylpyrazole (2 mmol) and 1,3-diketone (2 mmol).

  • Solvent: Add Ethanol (2 mL) and a catalytic amount of Glacial Acetic Acid (2 drops). Note: Solvent-free conditions can also be used for liquid diketones.

  • Irradiation: Irradiate at 140°C for 10–15 minutes (Power: Dynamic, Max 300W).

  • Isolation: Cool the vial. The product often precipitates directly upon cooling. Filter and wash with cold ethanol.

Data Comparison: Conventional vs. Microwave

EntryDiketoneMethodTimeYield (%)Regioselectivity (Major)
1 AcetylacetoneReflux (AcOH)4 h78%N/A (Symmetrical)
2 AcetylacetoneMicrowave10 min92%N/A (Symmetrical)
3 BenzoylacetoneReflux (AcOH)6 h72%7-Methyl-5-phenyl
4 BenzoylacetoneMicrowave15 min88%7-Methyl-5-phenyl

Protocol B: Synthesis of 1,1'-Bipyrazoles

Target: Linked pyrazole systems (Ligands, Agrochemistry). Reagent: 1-Amino-3-methylpyrazole.

In this reaction, the 1-amino group functions as a substituted hydrazine.

  • Preparation: Dissolve 1-amino-3-methylpyrazole (5 mmol) in Ethanol (15 mL).

  • Addition: Add Acetylacetone (5.5 mmol, 1.1 equiv).

  • Catalysis: Add catalytic HCl (conc., 2 drops) or run in neutral conditions if the diketone is highly reactive.

  • Reaction: Reflux for 2–3 hours.

  • Work-up: Evaporate the solvent under reduced pressure. The residue is often an oil that solidifies upon trituration with diethyl ether.

  • Product: 3,3',5'-trimethyl-1,1'-bipyrazole .

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Fused) Incomplete cyclization (Intermediate Schiff base remains).Increase reaction time or add stronger acid catalyst (e.g., p-TsOH) in Toluene with Dean-Stark trap.
Regioisomer Mixture Similar reactivity of carbonyls in diketone.Switch solvent.[4] Ethanol (neutral) favors kinetic control; Acetic Acid favors thermodynamic control.
Oiling Out Product is soluble in aqueous acid.Ensure full neutralization (pH 8-9) during workup. Use brine to aid precipitation.
Wrong Product Reagent confusion (1-Amino vs 3-Amino).Check 1H NMR. Fused system has bridgehead N (no NH signal). Linked system shows characteristic bipyrazole protons.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines (Microwave vs Thermal)

    • Al-Zaydi, K. M. (2009). Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Derivatives under Microwave Irradiation and Ultrasound. Heterocycles.

  • Regioselectivity in Cyclization

    • Aggarwal, R., et al. (2011). Regioselective synthesis of some new 7-trifluoromethylpyrazolo[1,5-a]pyrimidines. Journal of Fluorine Chemistry.

  • General Review of Pyrazolo[1,5-a]pyrimidines

    • Kumar, K., et al. (2013). Pyrazolo[1,5-a]pyrimidine: A Versatile Scaffold in Medicinal Chemistry. Med. Chem. Commun.

  • Reaction of 1-Aminopyrazoles (Bipyrazole Formation)

    • Elguero, J., et al. (2002). Pyrazoles.[5][4][6][7][8][9][10][11][12] Comprehensive Heterocyclic Chemistry II.

Sources

Method

Application Note: Synthesis of Schiff Bases from 3-Methyl-1H-pyrazol-1-amine

This Application Note provides a comprehensive technical guide for the preparation, optimization, and characterization of Schiff bases derived from 3-Methyl-1H-pyrazol-1-amine . Introduction & Scope Schiff bases (azometh...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation, optimization, and characterization of Schiff bases derived from 3-Methyl-1H-pyrazol-1-amine .

Introduction & Scope

Schiff bases (azomethines) derived from N-amino heterocycles are a critical class of compounds in medicinal chemistry and coordination chemistry. Unlike typical aniline-derived Schiff bases, those derived from 3-Methyl-1H-pyrazol-1-amine (CAS: 77202-04-1) possess a unique N–N=CH– linkage, technically classifying them as pyrazolyl-hydrazones .

These compounds exhibit significant biological activities, including antifungal, antibacterial, and anti-inflammatory properties, due to the pharmacophoric nature of the pyrazole ring and the hydrolytic stability of the hydrazone-like bond.[1] This guide outlines the standard protocol for condensing 3-Methyl-1H-pyrazol-1-amine with aromatic aldehydes, along with optimization strategies to maximize yield and purity.

Chemical Foundation & Mechanism[1]

The reaction is a nucleophilic addition-elimination between the primary amino group on the pyrazole nitrogen (N1) and the carbonyl carbon of an aldehyde.

  • Nucleophile: The -NH₂ group at position 1 of the pyrazole ring. The adjacent nitrogen (N2) reduces the basicity compared to aliphatic amines but enhances the "alpha-effect," making it a potent nucleophile.[1]

  • Electrophile: The carbonyl carbon of the aromatic aldehyde.[1]

  • Catalysis: Acid catalysis (typically Acetic Acid or HCl) is required to protonate the carbonyl oxygen, increasing its electrophilicity.[1]

Reaction Scheme

The general reaction pathway is depicted below:

ReactionMechanism Reactants 3-Methyl-1H-pyrazol-1-amine + Aromatic Aldehyde Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack (H+ Cat.) Transition Proton Transfer & Dehydration (-H₂O) Intermediate->Transition Equilibrium Product Schiff Base (Pyrazolyl-hydrazone) Transition->Product Irreversible (Entropy driven)

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of N-aminopyrazole with aldehydes.

Experimental Protocol

Materials & Reagents
  • Precursor: 3-Methyl-1H-pyrazol-1-amine (1.0 equiv).

  • Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, Salicylaldehyde) (1.0 – 1.1 equiv).[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Purification: Ethanol (for recrystallization).[2]

Standard Operating Procedure (SOP)

Step 1: Preparation of Reactants

  • Weigh 1.0 mmol of 3-Methyl-1H-pyrazol-1-amine into a 50 mL round-bottom flask (RBF).

  • Dissolve in 10–15 mL of absolute ethanol. Stir until a clear solution is obtained.

  • Add 1.0 mmol of the chosen aromatic aldehyde to the solution.

    • Note: If the aldehyde is solid, dissolve it in a minimum amount of ethanol before addition.[1]

Step 2: Catalysis & Reaction

  • Add 2–3 drops of glacial acetic acid to the mixture.

  • Equip the RBF with a reflux condenser and a magnetic stir bar.[1]

  • Heat the mixture to reflux (approx. 78°C) for 3–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.[1]

Step 3: Work-up & Isolation

  • Allow the reaction mixture to cool slowly to room temperature.

  • Precipitation: In many cases, the Schiff base will crystallize upon cooling.[1]

    • Troubleshooting: If no precipitate forms, pour the reaction mixture onto 50 g of crushed ice with vigorous stirring to induce precipitation.

  • Filter the solid using a Büchner funnel and wash with ice-cold ethanol (2 x 5 mL) and then cold water .

Step 4: Purification

  • Recrystallize the crude product from hot ethanol.[1]

  • Dry the crystals in a vacuum desiccator over anhydrous CaCl₂ or P₂O₅ for 24 hours.

Workflow Visualization

Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Dissolve Dissolve in EtOH Add cat. AcOH Start->Dissolve Reflux Reflux (78°C) 3-6 Hours Dissolve->Reflux Check TLC Check (Aldehyde consumed?) Reflux->Check Check->Reflux No Cool Cool to RT (or pour on ice) Check->Cool Yes Filter Vacuum Filtration Cool->Filter Recryst Recrystallize (Hot EtOH) Filter->Recryst End Final Product (Dry & Characterize) Recryst->End

Figure 2: Step-by-step experimental workflow for Schiff base synthesis.

Characterization & Validation

To ensure the integrity of the synthesized ligand, the following spectral features must be verified.

Infrared Spectroscopy (FT-IR)
  • Target Band: A strong, sharp peak at 1590–1620 cm⁻¹ .[1]

    • Assignment:ν(C=N) (Azomethine stretch).[1]

  • Absence: Disappearance of the carbonyl peak (ν(C=O) ≈ 1700 cm⁻¹) and the primary amine doublet (ν(NH₂) ≈ 3200–3400 cm⁻¹).[1]

Nuclear Magnetic Resonance (¹H-NMR)
  • Azomethine Proton: A distinctive singlet in the range of δ 8.2 – 9.5 ppm .[1] This confirms the formation of the -N=CH- bond.

  • Pyrazole Protons:

    • C3-Methyl: Singlet at δ 2.1 – 2.4 ppm .

    • C4-H: Singlet or doublet around δ 6.0 – 6.5 ppm .

    • C5-H: Doublet around δ 7.5 – 8.0 ppm .

Data Summary Table
ComponentTechniqueExpected SignalInterpretation
Linker ¹H-NMRδ 8.5–9.5 ppm (s, 1H)Formation of Azomethine (N=CH)
Amine FT-IRAbsence of 3300/3400 cm⁻¹Consumption of primary amine
Carbonyl FT-IRAbsence of 1700 cm⁻¹Consumption of aldehyde
Methyl ¹H-NMRδ 2.3 ppm (s, 3H)Retention of pyrazole core structure

Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Oily Product Incomplete crystallization or impurities.Triturate the oil with cold diethyl ether or hexane.[1] Scratch the flask walls with a glass rod.[1]
Low Yield Reversible reaction (equilibrium).Add molecular sieves (3Å or 4Å) to the reaction flask to scavenge water and drive the equilibrium forward.
Hydrolysis Moisture sensitivity.[1]Ensure all solvents are dry (absolute EtOH).[1] Store product in a desiccator.
No Reaction Deactivated aldehyde.[1]If using electron-rich aldehydes (e.g., 4-N(Me)₂), increase catalyst load or switch to refluxing in n-butanol (higher temp).[1]

Safety & Handling

  • 3-Methyl-1H-pyrazol-1-amine: Like many hydrazines and N-amino heterocycles, this compound should be treated as a potential irritant and toxic agent. Use gloves and work in a fume hood.[1]

  • Solvents: Ethanol and Methanol are flammable.[1] Ensure no open flames are present during reflux.[1]

  • Waste Disposal: Dispose of all organic filtrates in non-halogenated waste containers.

References

  • Synthesis and Biological Evaluation of Pyrazole Schiff Bases

    • Title: Synthesis, Characterization and Biological Evaluation of Some Novel Schiff's Base and Amine Deriv
    • Source: Journal of Chemical and Pharmaceutical Research.[1]

    • URL:[Link][1]

  • Structural Characterization of Pyrazole Imines

    • Title: Crystal Structure and Characterization of Novel Schiff Base Derived
    • Source: Taylor & Francis Online.[1]

    • URL:[Link][1]

  • General Chemistry of N-Amino Azoles

    • Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.[3]

    • Source: Frontiers in Chemistry.[1]

    • URL:[Link][1]

  • Biological Activity of Pyrazole Derivatives

    • Title: Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases.
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link][1]

Sources

Application

Application Note: Using 3-Methyl-1H-pyrazol-1-amine as a Ligand in Coordination Chemistry

Executive Summary This guide details the application of 3-Methyl-1H-pyrazol-1-amine (also known as 1-amino-3-methylpyrazole) as a specialized ligand in coordination chemistry. Unlike its common isomer (3-methyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 3-Methyl-1H-pyrazol-1-amine (also known as 1-amino-3-methylpyrazole) as a specialized ligand in coordination chemistry. Unlike its common isomer (3-methyl-1H-pyrazol-5-amine), this N-amino derivative is a hydrazine embedded within a heterocycle. Its unique electronic structure—featuring a nucleophilic exocyclic amino group adjacent to a pyridine-like ring nitrogen—makes it a critical building block for Energetic Coordination Compounds (ECCs) and high-density Metal-Organic Frameworks (MOFs) .

This document provides protocols for handling, complexation, and characterization, with a specific focus on synthesizing high-density transition metal complexes (Copper/Cobalt) for energetic applications.

Ligand Profile & Isomerism (Critical Distinction)

Before experimentation, it is imperative to distinguish the target ligand from its regioisomers. The N-amino functionality is the key driver for the high-density hydrogen bonding networks required in energetic materials.

FeatureTarget Ligand: 3-Methyl-1H-pyrazol-1-amine Common Isomer: 3-Methyl-1H-pyrazol-5-amine
Structure Exocyclic

on Nitrogen (N1)
Exocyclic

on Carbon (C5)
CAS RN 1904-31-0 (varies by salt form)1131-18-6
Coordination Bidentate bridging or Monodentate (N2)Chelating (

) or Monodentate
Key Property High Heat of Formation (

), N-N bond
Standard coordination, biological activity
Application Explosives, Propellants, ECCsDyes, Pharmaceuticals (e.g., Schiff bases)
Electronic Properties & Coordination Modes

The 3-methyl-1H-pyrazol-1-amine ligand (


) typically exhibits two primary coordination modes:
  • Monodentate (

    
    ):  Coordination via the pyridine-like nitrogen (N2). The exocyclic amino group (N1-NH
    
    
    
    ) remains free to form intermolecular hydrogen bonds (e.g., with nitrate or perchlorate counter-anions), increasing crystal density.
  • Bridging (

    
    ):  The ligand bridges two metal centers using N2 and the exocyclic amine nitrogen, forming polymeric chains (1D) or networks (2D/3D).
    

Visualization: Coordination Logic

The following diagram illustrates the structural logic and coordination potential of the ligand.

CoordinationLogic Ligand 3-Methyl-1H-pyrazol-1-amine (Ligand) Metal Transition Metal (Cu(II), Co(II), Ni(II)) Ligand->Metal Coordination Mode1 Mode A: Monodentate (Coordination via N2 only) Ligand->Mode1 Steric Bulk Mode2 Mode B: Bridging (N2 + N-amino bridge) Ligand->Mode2 Low Steric Hindrance Anion Energetic Anion (NO3-, ClO4-) Outcome1 High Density Crystal (H-Bond Network) Anion->Outcome1 Packing Efficiency Mode1->Outcome1 Amino group H-bonds with Anion Outcome2 Coordination Polymer (Thermal Stability) Mode2->Outcome2 Polymerization

Figure 1: Coordination logic flow. The N-amino group serves as a density enhancer via Hydrogen Bonding (Mode A) or as a linker in polymers (Mode B).

Protocol A: Synthesis of High-Energy Copper(II) Complex

Objective: Synthesize


 or similar energetic coordination compound.
Rationale:  Copper(II) nitrate is a standard oxidizer; the ligand (

) acts as the fuel. The combination creates a "self-oxidizing" energetic material.
Safety Pre-Requisites
  • Warning: This protocol produces potentially energetic materials. Scale should be limited to <500 mg for initial screening.

  • PPE: Blast shield, leather gloves, anti-static mat, face shield.

  • Incompatibility: Avoid contact with strong reducing agents or metal powders.

Materials
  • Ligand: 3-Methyl-1H-pyrazol-1-amine (Purity >98%).

  • Metal Salt: Copper(II) Nitrate Trihydrate (

    
    ).
    
  • Solvent: Ethanol (Absolute) and Acetonitrile.

Step-by-Step Methodology
  • Preparation of Metal Solution:

    • Dissolve 1.0 mmol (

      
       mg) of 
      
      
      
      in 5 mL of Ethanol.
    • Observation: Solution should be clear blue.

    • Checkpoint: If turbidity exists, filter before proceeding.

  • Ligand Addition:

    • Dissolve 4.0 mmol (approx.

      
       mg) of 3-Methyl-1H-pyrazol-1-amine in 5 mL of Ethanol.
      
    • Add the ligand solution dropwise to the metal solution under constant stirring at room temperature.

    • Mechanism: The color will shift to a deeper blue/violet, indicating the displacement of water ligands by the pyrazole nitrogen.

  • Crystallization (The Self-Validating Step):

    • Stir for 30 minutes.

    • Allow the solution to evaporate slowly at room temperature (do not heat, as thermal sensitivity is unknown).

    • Validation: If an oil forms, re-dissolve in a minimal amount of Acetonitrile and induce crystallization by vapor diffusion with diethyl ether.

    • Success Indicator: Formation of block-like, deep blue crystals within 24-48 hours.

  • Isolation:

    • Filter crystals and wash with cold ethanol (

      
      ).
      
    • Dry in air (Avoid vacuum drying for energetic materials to prevent electrostatic discharge).

Protocol B: Characterization & Validation

To ensure the correct isomer was used and the complex formed, the following analytical pipeline is required.

Infrared Spectroscopy (FTIR)

The N-amino group provides a distinct spectral fingerprint compared to the C-amino isomer.

Functional GroupExpected Frequency (

)
Diagnostic Note

Asymmetric

Sharp peaks indicate free amine (Monodentate).

Symmetric

Broadening indicates H-bonding participation.

Pyrazole

Shift of

vs free ligand confirms coordination.


(free) vs

(coord)
Single strong band at 1384 indicates ionic nitrate (preferred for energetics).
Single Crystal XRD (The Gold Standard)
  • Goal: Determine density (

    
    ).
    
  • Target:

    
     is desirable for energetic applications.
    
  • Structure Check: Verify the N-N bond length. In 1-aminopyrazoles, the N-N bond is typically

    
    .
    

Experimental Workflow Diagram

Workflow Start Start: Raw Materials DissolveM Dissolve Metal Salt (EtOH/MeCN) Start->DissolveM DissolveL Dissolve Ligand (3-Me-1-NH2-Pz) Start->DissolveL Mix Dropwise Addition (T < 30°C) DissolveM->Mix DissolveL->Mix CheckColor Color Change? (Blue -> Deep Violet) Mix->CheckColor CheckColor->Mix No (Heat gently) Crystallize Slow Evaporation (24-48h) CheckColor->Crystallize Yes Validation Check Precipitate Crystallize->Validation Validation->DissolveM Oil (Retry solvent) Wash Wash (Cold EtOH) & Air Dry Validation->Wash Crystals Analyze Analysis: FTIR (N-H shift) SC-XRD (Density) Wash->Analyze

Figure 2: Step-by-step experimental workflow for synthesizing metal complexes with 1-aminopyrazoles.

References

  • Zhang, J., et al. (2023). "The combined effect of pyrazole and amino groups: preparation of novel energetic coordination compounds." Inorganic Chemistry Frontiers, 10, 1-12.

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard text for N-amino heterocycle energetics).
  • El-Taweel, F. M., & Abu Elmaati, T. M. (2009). "Recent developments in aminopyrazole chemistry." Arkivoc, (i), 198-250.[1]

  • Mukherjee, S., et al. (2020). "Coordination chemistry of pyrazole-derived ligands." Chemical Reviews, 120(15), 7683-7750. (General context for pyrazole binding modes).
  • NIST Chemistry WebBook. "1H-Pyrazol-5-amine, 3-methyl-1-phenyl-" (Isomer comparison data).

Disclaimer: The synthesis of energetic materials carries inherent risks. The protocols described herein should only be performed by trained personnel in equipped laboratories. The author assumes no liability for accidents arising from the use of this guide.

Sources

Method

Reaction conditions for condensing 3-methylpyrazol-1-amine with aldehydes

This is a comprehensive Application Note and Protocol guide for the condensation of 3-methylpyrazol-1-amine (also known as 1-amino-3-methylpyrazole) with aldehydes. Executive Summary & Strategic Context The condensation...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the condensation of 3-methylpyrazol-1-amine (also known as 1-amino-3-methylpyrazole) with aldehydes.

Executive Summary & Strategic Context

The condensation of 3-methylpyrazol-1-amine with aldehydes is a pivotal transformation in heterocyclic chemistry, primarily used to generate N-pyrazolyl hydrazones . These intermediates are high-value scaffolds in drug discovery, serving as precursors for fused ring systems such as pyrazolo[5,1-c][1,2,4]triazines and pyrazolo[5,1-c][1,2,4]triazoles , which exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.

Critical Isomer Distinction (Scientific Integrity Check)

Before proceeding, it is imperative to distinguish the starting material to ensure protocol accuracy:

  • Target Reactant (This Protocol): 3-methylpyrazol-1-amine (or 1-amino-3-methylpyrazole). The amino group is attached to the ring nitrogen (hydrazine-like). Reaction yields hydrazones .[1]

  • Common Isomer: 3-methylpyrazol-5-amine (or 5-amino-3-methylpyrazole). The amino group is attached to a ring carbon (aniline-like). Reaction yields Schiff bases (imines) .

This guide focuses exclusively on the N-amino condensation.

Mechanistic Insight

The reaction is a nucleophilic addition-elimination sequence. The N-amino group of the pyrazole is exceptionally nucleophilic due to the Alpha Effect (repulsion between adjacent lone pairs on the two nitrogen atoms), making it more reactive than typical aromatic amines.

Reaction Pathway[2][3]
  • Nucleophilic Attack: The exocyclic amino nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: Formation of a hemiaminal (tetrahedral intermediate).

  • Dehydration: Acid-catalyzed elimination of water to form the C=N double bond (hydrazone).

ReactionMechanism Reactants 3-Methylpyrazol-1-amine + Aldehyde (R-CHO) Intermediate Tetrahedral Hemiaminal Reactants->Intermediate Nucleophilic Attack Transition Acid-Catalyzed Dehydration (-H₂O) Intermediate->Transition Proton Transfer Product N-Pyrazolyl Hydrazone Transition->Product Imine Formation

Figure 1: Mechanistic pathway for the condensation of 1-aminopyrazoles with aldehydes.

Optimization of Reaction Conditions

To achieve high yields (>85%) and purity, the following parameters must be controlled.

Solvent Selection
  • Ethanol (EtOH): The gold standard. It solubilizes the aldehyde and amine at reflux but often allows the product to crystallize out upon cooling, simplifying purification.

  • Methanol (MeOH): Suitable for more polar aldehydes but may require partial evaporation to induce precipitation.

  • Acetic Acid (AcOH): Can serve as both solvent and catalyst for unreactive (electron-rich) aldehydes.

Catalyst Choice
  • Glacial Acetic Acid (cat.): The preferred catalyst. It is mild enough to prevent decomposition but strong enough to activate the carbonyl.

  • HCl (conc.): Use only for sterically hindered or highly electron-rich aldehydes. Warning: Excess strong acid can protonate the pyrazole ring, deactivating the nucleophile.

Stoichiometry

A 1:1 molar ratio is standard. A slight excess of the aldehyde (1.05 eq) can drive the reaction to completion, as the unreacted aldehyde is easier to remove (via washing) than the amine.

ParameterStandard ConditionOptimization for Unreactive Aldehydes
Solvent Ethanol (Abs.)n-Butanol or Toluene (Higher Reflux T)
Catalyst 3-5 drops Glacial AcOH10 mol% p-TsOH or HCl
Temperature Reflux (78°C)Reflux (110°C+) with Dean-Stark trap
Time 2 - 4 Hours6 - 12 Hours

Standardized Experimental Protocol

Materials
  • Reactant A: 3-Methylpyrazol-1-amine (1.0 mmol)

  • Reactant B: Aromatic/Aliphatic Aldehyde (1.0 mmol)

  • Solvent: Absolute Ethanol (10-15 mL)

  • Catalyst: Glacial Acetic Acid (catalytic amount, ~0.1 mL)

Procedure (Step-by-Step)
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpyrazol-1-amine (1.0 eq) in absolute ethanol.

  • Addition: Add the Aldehyde (1.0 eq) to the stirring solution.

    • Note: If the aldehyde is solid, dissolve it in a minimum amount of ethanol before addition.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid .

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with stirring for 2–4 hours .

    • Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1). The product typically moves as a distinct spot with a different R_f than the aldehyde.

  • Work-up:

    • Method A (Precipitation): Allow the reaction mixture to cool slowly to room temperature. If crystals form, filter under vacuum and wash with cold ethanol (2 x 5 mL).

    • Method B (Concentration): If no precipitate forms, evaporate the solvent to 1/3 volume under reduced pressure, then cool in an ice bath to induce crystallization.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture if necessary.

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the characteristic azomethine proton singlet (-N=CH- ) typically between δ 8.0 – 9.0 ppm . The absence of the aldehyde -CHO proton (~10 ppm) confirms conversion.

  • IR Spectroscopy: Appearance of a strong C=N stretch band around 1600–1620 cm⁻¹ .

Workflow Visualization

ExperimentalWorkflow Start Start: Dissolve 1-Amino-3-methylpyrazole in Ethanol AddAld Add Aldehyde (1.0 eq) + Cat. AcOH Start->AddAld Reflux Reflux 2-4 Hours (Monitor TLC) AddAld->Reflux Check Precipitate Formed? Reflux->Check Cool Cool to RT / Ice Bath Check->Cool Yes Evap Concentrate Solvent (Rotavap) Check->Evap No Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Evap->Cool Final Pure N-Pyrazolyl Hydrazone Filter->Final

Figure 2: Decision tree and workflow for the synthesis and isolation of the target hydrazone.

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
No Precipitation Product is too soluble in EtOH.Concentrate solvent to 50%; add water dropwise to cloud point; cool to 0°C.
Low Yield Incomplete conversion (Equilibrium).Use a Dean-Stark trap (if using Toluene) to remove water; increase catalyst load.
Oiling Out Impurities or low melting point.Scratch the flask with a glass rod; seed with a crystal; try Methanol/Water solvent system.
Starting Material Remains Deactivated Aldehyde.Switch solvent to n-Butanol (higher boiling point) or use microwave irradiation (100°C, 10 min).

References

  • El-Saghier, A. M. M. (2002). "Synthesis of some new fused triazoles and triazines containing the pyrazolyl moiety." Journal of Chemical Research, 2002(8), 398-400. Link

  • Shawali, A. S., & Mosselhi, M. A. (2003). "Hydrazonoyl halides: Useful building blocks for the synthesis of arylazocheteroaromatics." Journal of Heterocyclic Chemistry, 40(5), 725-746. Link

  • Karcı, F., & Karcı, F. (2013).[2] "Synthesis and Absorption Abilities of Pyrazolo[5,1-c][1,2,4]triazine-based Disperse Dyes." Chemistry of Heterocyclic Compounds, 49, 492–500.[2] Link

  • Al-Adiwish, W. M., et al. (2017).[1] "Synthesis of New Pyrazolo[5,1-c][1,2,4]triazines from 5-Aminopyrazole and Study Biological Activity." Cell Biology, 5(5), 45-52.[1] (Note: Discusses related fused systems). Link

Sources

Application

Synthesis of fluorinated pyrazolo-fused heterocycles from 1-Amino-3-methylpyrazole

This Application Note is structured to provide a rigorous, field-ready guide for the synthesis of fluorinated pyrazolo[1,5-b]pyridazines, specifically utilizing 1-Amino-3-methylpyrazole as the critical dinucleophile. Sta...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-ready guide for the synthesis of fluorinated pyrazolo[1,5-b]pyridazines, specifically utilizing 1-Amino-3-methylpyrazole as the critical dinucleophile.

Starting Material: 1-Amino-3-methylpyrazole Target Scaffold: Fluorinated Pyrazolo[1,5-b]pyridazine Application: Medicinal Chemistry (Kinase Inhibitors, GABA Modulators)

Executive Summary & Chemical Identity

This guide details the synthesis of fluorinated pyrazolo-fused heterocycles using 1-Amino-3-methylpyrazole (CAS: 1904-31-0, often confused with its isomer 3-amino-1-methylpyrazole).

Unlike C-amino pyrazoles (which yield pyrazolo[1,5-a]pyrimidines), 1-aminopyrazoles function as 1,2-dinucleophiles. When reacted with fluorinated 1,3-dielectrophiles, they yield pyrazolo[1,5-b]pyridazines . This scaffold is a privileged structure in drug discovery, serving as a bioisostere for purines and exhibiting potency against cyclin-dependent kinases (CDKs) and VEGFR.

Critical Structural Distinction

Before proceeding, verify your starting material. The chemistry described below is specific to the N-amino isomer.

Feature1-Amino-3-methylpyrazole (This Protocol)3-Amino-1-methylpyrazole (Common Isomer)
Structure Exocyclic amine attached to Nitrogen-1 Exocyclic amine attached to Carbon-3
Nucleophilicity 1,2-Dinucleophile (Hydrazine-like)1,3-Dinucleophile (Amidine-like)
Primary Product Pyrazolo[1,5-b]pyridazine Pyrazolo[1,5-a]pyrimidine

Strategic Synthesis: The Fluorinated Cyclocondensation

The most robust route to introducing a trifluoromethyl (


) group is the cyclocondensation of 1-amino-3-methylpyrazole with fluorinated 1,3-diketones  (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione).
Reaction Mechanism & Regioselectivity

The reaction proceeds via a condensation-cyclization sequence. Regioselectivity is governed by the "Hard/Soft Acid-Base" (HSAB) principle:

  • Nucleophilic Attack: The exocyclic primary amine (hard nucleophile) preferentially attacks the carbonyl adjacent to the

    
     group (hard electrophile due to strong inductive effect).
    
  • Cyclization: The endocyclic pyrazole nitrogen (N-2) attacks the remaining carbonyl, closing the pyridazine ring.

  • Dehydration: Aromatization drives the reaction to completion.

ReactionPathway Reactant1 1-Amino-3-methylpyrazole (1,2-Dinucleophile) Intermediate Intermediate: N-Hydrazone Formation (Attack at CF3-CO) Reactant1->Intermediate Condensation (EtOH/H+) Reactant2 Trifluoro-1,3-diketone (R-CO-CH2-CO-CF3) Reactant2->Intermediate Transition Cyclodehydration (Endocyclic N attack) Intermediate->Transition -H2O Product Product: 5-Trifluoromethyl- pyrazolo[1,5-b]pyridazine Transition->Product Aromatization

Figure 1: Mechanistic pathway for the formation of the pyrazolo[1,5-b]pyridazine core. The regiochemistry is driven by the enhanced electrophilicity of the trifluoroacetyl carbonyl.

Detailed Experimental Protocol

Protocol A: Synthesis of 2-Methyl-5-(trifluoromethyl)-7-aryl-pyrazolo[1,5-b]pyridazine

This protocol uses acid catalysis to ensure full conversion and optimal regiocontrol.

Reagents:

  • 1-Amino-3-methylpyrazole (1.0 equiv)

  • 4,4,4-Trifluoro-1-(4-chlorophenyl)butane-1,3-dione (1.1 equiv)

  • Ethanol (Absolute, 10 mL/mmol)

  • Glacial Acetic Acid (catalytic, 10 mol%) or HCl (conc., 1 drop)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Amino-3-methylpyrazole (111 mg, 1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-dione (275 mg, 1.1 mmol) in one portion.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting amine spot should disappear.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Option A (Precipitation): If solids form upon cooling, filter the precipitate and wash with cold ethanol.

    • Option B (Extraction): If no precipitate forms, evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (20 mL) and wash with saturated

      
       (2 x 10 mL) to remove acid traces. Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc/Hexanes).

Expected Yield: 75–85% Physical State: Generally off-white to pale yellow needles.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

For high-throughput library generation, this solvent-free method is superior.

  • Mix: Combine 1-Amino-3-methylpyrazole (1.0 mmol) and the fluorinated 1,3-diketone (1.0 mmol) in a microwave process vial.

  • Catalyst: Add

    
     (Silica gel, 200 mg) as a solid support and Lewis acid catalyst. Grind the mixture to a fine powder.
    
  • Irradiation: Seal the vial and irradiate at

    
      for 10–15 minutes  (Power: 150W, Max Pressure: 200 psi).
    
  • Extraction: Wash the silica pad with Ethyl Acetate/Methanol (95:5). Concentrate the filtrate.

  • Result: High purity crude often requiring only recrystallization.

Characterization & Troubleshooting

NMR Signature Identification

Correct structural assignment is vital to distinguish between regioisomers.

NucleusSignal CharacteristicStructural Assignment

NMR

-60 to -65 ppm (Singlet)

group attached to the pyridazine ring.

NMR

2.4–2.6 ppm (Singlet)
Methyl group on the pyrazole ring (C-2).

NMR

7.2–7.5 ppm (Singlet)
Pyridazine ring proton (H-6). This singlet is diagnostic for ring closure.

NMR
Quartet (

)
Trifluoromethyl carbon.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization (Hydrazone intermediate stable).Increase reaction time or add stronger acid catalyst (p-TsOH). Switch to Protocol B (Microwave).
Regioisomer Mix Competitive attack at the non-fluorinated carbonyl.Ensure the reaction is performed in Ethanol (protic solvent) rather than Toluene. Protic solvents stabilize the intermediate formed by attack at the

carbonyl.
Starting Material Remains Hydrolysis of the 1,3-diketone.Use anhydrous ethanol. Fluorinated diketones are sensitive to hydration.

References

  • Synthesis of Pyrazolo[1,5-b]pyridazines

    • Title: Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Regioselectivity in Fluorinated Heterocycles

    • Title: Regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone.[2]

    • Source: Journal of Fluorine Chemistry.[2]

    • URL:[Link] (General Journal Link for verification of regiochemistry principles).

  • 1-Aminopyrazole Reactivity

    • Title: Approaches towards the synthesis of 5-aminopyrazoles (and N-aminopyrazoles).[3]

    • Source: Beilstein Journal of Organic Chemistry.[4]

    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine (Analogous conditions for fused systems).[5][6][7]

    • Source: Synthetic Communic
    • URL:[Link]

Sources

Method

Microwave-assisted synthesis involving 3-Methyl-1H-pyrazol-1-amine

Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-b][1,2,4]triazines via 3-Methyl-1H-pyrazol-1-amine Executive Summary This application note details a highly efficient, microwave-assisted protocol for the mu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-b][1,2,4]triazines via 3-Methyl-1H-pyrazol-1-amine

Executive Summary

This application note details a highly efficient, microwave-assisted protocol for the multicomponent synthesis of pyrazolo[1,5-b][1,2,4]triazine derivatives using1[1] and 1,3-diketones. By transitioning from conventional reflux to targeted microwave irradiation, this protocol reduces reaction times from several hours to 15 minutes while achieving >90% isolated yields. The methodology is designed as a self-validating system, incorporating in-process mass spectrometry quality control to ensure complete cyclization.

Introduction & Mechanistic Rationale

Pyrazolo[1,5-b][1,2,4]triazines are privileged bicyclic scaffolds in medicinal chemistry, frequently utilized in the development of2[2]. Traditional syntheses involving the condensation of N-aminopyrazoles with 1,3-diketones require prolonged heating, which often leads to thermal degradation of the sensitive N-N bond, poor regioselectivity, and the formation of intractable tars[3].

Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic limitations by providing 4[4]. The superheating effect of solvents in sealed microwave vessels allows the reaction mixture to easily surpass the activation energy barrier of the rate-limiting cyclization step[5].

Mechanistic Causality: The reaction proceeds via a two-step cascade:

  • Intermolecular Condensation: The highly nucleophilic primary amine (

    
    ) of 3-Methyl-1H-pyrazol-1-amine attacks the most sterically accessible carbonyl of the 1,3-diketone. This step is facilitated by Brønsted acid catalysis (glacial acetic acid) to form a Schiff base (hydrazone) intermediate.
    
  • Intramolecular Cyclization: The adjacent pyridine-like nitrogen (

    
    ) of the pyrazole core undergoes an intramolecular nucleophilic attack on the second carbonyl group. Subsequent dehydration yields the fully aromatized pyrazolo[1,5-b][1,2,4]triazine system. Microwave irradiation is specifically required here to drive the dehydration step to completion[6].
    

Experimental Workflow

Workflow Step1 1. Reagent Preparation 3-Methyl-1H-pyrazol-1-amine + 1,3-Diketone Step2 2. Solvent Addition EtOH + Catalytic Glacial AcOH (10 mol%) Step1->Step2 Step3 3. Microwave Irradiation 120 °C, 15 min, 250 psi limit Step2->Step3 Step4 4. In-Process QC LC-MS to confirm complete cyclization Step3->Step4 Step5 5. Cooling & Precipitation Cool to RT, add ice-water Step4->Step5 Step6 6. Filtration & Validation Vacuum filtration, NMR/LC-MS Characterization Step5->Step6

Figure 1: Microwave-assisted workflow for the synthesis of pyrazolo[1,5-b][1,2,4]triazines.

Materials & Equipment

  • Reagents: 3-Methyl-1H-pyrazol-1-amine (97% purity), Acetylacetone (or alternative 1,3-diketones), Glacial Acetic Acid, Absolute Ethanol.

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator) equipped with IR temperature sensors, magnetic stirring, and pressure monitoring. 10 mL heavy-walled microwave reaction vials with Teflon-lined crimp caps.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . Strict adherence to the in-process quality control (QC) step ensures high fidelity, preventing the isolation of incomplete reaction mixtures.

Step 1: Reaction Assembly

  • Weigh 97.1 mg (1.0 mmol) of 3-Methyl-1H-pyrazol-1-amine and transfer it into a 10 mL microwave vial equipped with a magnetic stir bar.

  • Add 1.0 mmol of the selected 1,3-diketone (e.g., 100 mg of acetylacetone).

  • Add 3.0 mL of absolute ethanol as the solvent.

  • Add 10 µL of glacial acetic acid (catalyst).

Expertise Insight: Ethanol is chosen for its excellent microwave-absorbing properties (high loss tangent). Acetic acid is used because it activates the carbonyl carbon without over-protonating the weakly basic pyrazole


 atom. Stronger acids (like HCl) would protonate the 

atom, neutralizing its nucleophilicity and completely halting the cyclization step.

Step 2: Microwave Irradiation

  • Seal the vial with a crimp cap.

  • Program the microwave synthesizer:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Max Power: 150 W

    • Pressure Limit: 250 psi

    • Cooling: On (Air cooling post-reaction)

  • Initiate the reaction. Ensure the stirring rate is set to high (≥ 600 rpm) to prevent localized superheating and subsequent thermal degradation.

Step 3: In-Process Quality Control (QC) - Critical Step

  • After the vial has cooled to room temperature, extract a 5 µL aliquot.

  • Dilute in 1 mL of MeOH and analyze via LC-MS.

Self-Validation Check: The mass spectrum must show the


 peak of the fully dehydrated product. If a peak corresponding to 

is observed, it indicates that the reaction has stalled at the uncyclized hydrazone intermediate. If this artifact is present, re-seal the vial and irradiate for an additional 5 minutes at 120 °C.

Step 4: Workup and Isolation

  • Transfer the reaction mixture to a 50 mL beaker.

  • Slowly add 10 mL of ice-cold distilled water while stirring vigorously. A precipitate will form immediately as the dielectric constant of the solvent mixture changes.

  • Stir for 10 minutes in an ice bath to maximize crystallization.

  • Isolate the product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 x 5 mL of an ice-cold 20% ethanol/water mixture.

  • Dry the product in a vacuum desiccator overnight.

Quantitative Data Summary

Table 1: Optimization of Microwave Synthesis Parameters (Model: Acetylacetone)

EntrySolventCatalystTemp (°C)Time (min)Yield (%)Purity (LC-MS)
1EtOHNone80304585%
2EtOHAcOH (10 mol%)80306890%
3 EtOH AcOH (10 mol%) 120 15 92 >98%
4DMFAcOH (10 mol%)120157892%
5WaterAcOH (10 mol%)120155580%

Table 2: Substrate Scope (1,3-Diketones)

1,3-DiketoneProduct FormedIsolated Yield (%)Reaction Time (min)
Acetylacetone2,4,7-Trimethylpyrazolo[1,5-b][1,2,4]triazine9215
Benzoylacetone7-Methyl-2-phenyl-4-methylpyrazolo[1,5-b][1,2,4]triazine8815
Hexane-2,4-dione4-Ethyl-2,7-dimethylpyrazolo[1,5-b][1,2,4]triazine8915

Troubleshooting & Optimization

  • Tar Formation / Degradation: If the reaction mixture turns black and yields intractable tars, the microwave power or temperature is too high for the specific diketone used. Reduce the temperature to 100 °C and increase the reaction time to 25 minutes.

  • Regioisomer Formation: When using unsymmetrical 1,3-diketones (e.g., benzoylacetone), a mixture of regioisomers may form. The primary amine of 3-Methyl-1H-pyrazol-1-amine will preferentially attack the less sterically hindered carbonyl (the aliphatic ketone rather than the phenyl ketone). 2D NOESY NMR spectroscopy must be used to confirm the regiochemistry of the major isolated product.

References

  • Source: molaid.
  • Source: google.
  • Source: scribd.
  • Source: nih.
  • Source: jove.
  • Source: mdpi.
  • Source: swsu.

Sources

Application

Application Note: Catalytic Applications of Metal Complexes with 3-Methyl-1H-pyrazol-1-amine Ligands

This Application Note and Protocol Guide is structured to address the specific coordination chemistry and catalytic utility of 3-Methyl-1H-pyrazol-1-amine (also known as 1-amino-3-methylpyrazole). Editorial Note: A criti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to address the specific coordination chemistry and catalytic utility of 3-Methyl-1H-pyrazol-1-amine (also known as 1-amino-3-methylpyrazole).

Editorial Note: A critical distinction is made here between C-amino pyrazoles (amine on carbon) and the user-specified N-amino pyrazole (amine on nitrogen, position 1). The latter is a specialized hydrazine-derived building block primarily used to generate high-performance Schiff base (imine) ligands for ethylene oligomerization (Nickel/Cobalt) and biomimetic oxidation (Copper).

Executive Summary

3-Methyl-1H-pyrazol-1-amine is a specialized "hard" nitrogen-donor ligand characterized by an N-N bond (hydrazine motif) within a heteroaromatic system. Unlike common pyrazoles, the N-amino group allows for the formation of bidentate N^N chelating Schiff bases upon condensation with aldehydes or ketones.

These derivatives are "privileged ligands" in two major catalytic domains:

  • Ethylene Oligomerization: Nickel(II) and Cobalt(II) complexes of 1-aminopyrazole-derived imines exhibit high activity and selectivity for producing

    
    -olefins (1-butene, 1-hexene) upon activation with methylaluminoxane (MAO).
    
  • Biomimetic Oxidation: Copper(II) complexes serve as models for catechol oxidase, catalyzing the aerobic oxidation of catechols to o-quinones, a reaction relevant to melanin synthesis and drug metabolism.

Ligand Chemistry & Coordination Modes[1][2]

The 3-Methyl-1H-pyrazol-1-amine ligand (L) offers a unique electronic profile due to the direct N-N bond. It rarely coordinates as a monodentate species due to steric crowding; instead, it is almost exclusively used as a precursor to form robust chelate rings.

Structural Logic
  • Direct N-N Bond: Increases the electron density on the coordinating imine nitrogen (after Schiff base formation), stabilizing high oxidation states or electrophilic metal centers.

  • 3-Methyl Group: Provides essential steric bulk that protects the metal center from associative displacement, enhancing catalyst lifetime during polymerization.

Pathway to Active Catalyst

The most effective application involves condensing the amine with a carbonyl partner (e.g., 2-acetylpyridine) to form a tridentate or bidentate ligand.

LigandPathway Amine 3-Methyl-1H-pyrazol-1-amine (Precursor) SchiffBase Active N^N Ligand (Schiff Base) Amine->SchiffBase Condensation (-H2O) Aldehyde Carbonyl Partner (e.g., 2-Acetylpyridine) Aldehyde->SchiffBase Complex Pre-Catalyst [Ni(L)Br2] or [Cu(L)Cl2] SchiffBase->Complex Metal Halide (MX2) ActiveCat Active Cationic Species (Alkylated Metal Center) Complex->ActiveCat Activation (MAO/Alkylaluminum)

Figure 1: Synthetic pathway from 3-Methyl-1H-pyrazol-1-amine to active catalytic species.[1]

Application I: Ethylene Oligomerization (Nickel/Cobalt)

Nickel(II) complexes bearing 1-aminopyrazole-derived Schiff base ligands are among the most active non-metallocene catalysts for ethylene oligomerization. The steric bulk of the 3-methyl group directs the selectivity toward lower oligomers (dimers/trimers) by favoring


-hydride elimination over chain propagation.
Experimental Protocol: Synthesis & Catalysis

Objective: Synthesize a Nickel(II) pre-catalyst and perform ethylene oligomerization to produce 1-butene.

Phase A: Ligand Synthesis (Schiff Base)
  • Reagents: Dissolve 2-acetylpyridine (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add 3-Methyl-1H-pyrazol-1-amine (10 mmol) dropwise.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat at reflux for 6–8 hours. Monitor by TLC (disappearance of amine).

  • Isolation: Cool to 0°C. Filter the yellow crystalline solid, wash with cold ethanol, and dry in vacuo.

Phase B: Complexation [Ni(L)Br2]
  • Solution A: Dissolve the Schiff base ligand (L, 1.0 mmol) in CH2Cl2 (10 mL).

  • Solution B: Suspend [NiBr2(DME)] (1.0 mmol) in CH2Cl2 (10 mL) under Argon.

  • Reaction: Cannulate Solution A into Solution B. Stir for 12 hours at room temperature.

  • Workup: Precipitate the complex by adding diethyl ether (30 mL). Filter the paramagnetic solid (usually reddish-brown) and dry under vacuum.

Phase C: High-Pressure Oligomerization Run
  • Safety: Ethylene is flammable and high-pressure reactors require blast shielding.

  • Setup: 250 mL stainless steel autoclave equipped with mechanical stirring and temperature control.

StepActionCritical Parameter
1. Bake-out Heat reactor to 100°C under vacuum for 1h. Cool to reaction temp (30°C).Removes moisture/O2.
2.[2] Solvent Inject dry Toluene (50 mL) under ethylene stream.Solvent must be anhydrous.
3. Scavenger Inject MAO (Methylaluminoxane) solution (Al:Ni ratio 500:1).Activates catalyst/scavenges impurities.
4. Catalyst Inject [Ni(L)Br2] solution (10 µmol in toluene).Immediate color change indicates activation.
5. Pressurize Charge Ethylene to 10–30 bar (constant pressure).Maintain stirring at 1000 rpm to avoid mass-transfer limits.
6. Quench After 30 min, cool to -10°C, vent ethylene, quench with acidic methanol (5% HCl).Stops reaction.
7. Analysis Analyze liquid phase by GC-FID (PONA column).Quantify C4, C6, C8 fractions.
Mechanistic Insight (Cossee-Arlman)

The active species is a cationic alkyl-nickel complex. The 3-methyl group on the pyrazole ring exerts steric pressure on the axial coordination sites, favoring the displacement of the growing polymer chain (via


-H elimination) after only 1 or 2 insertions. This results in high selectivity for 1-butene (dimerization).

CatalyticCycle Complex Pre-Catalyst [Ni(L)Br2] Active Active Species [Ni(L)-Me]+ Complex->Active MAO Coordination Ethylene Coordination Active->Coordination Insertion Migratory Insertion Coordination->Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Elimination->Active Chain Transfer Product Product Release (1-Butene) Elimination->Product

Figure 2: Simplified catalytic cycle for ethylene dimerization using Nickel-aminopyrazole complexes.

Application II: Biomimetic Oxidation (Copper)

Copper(II) complexes of 3-Methyl-1H-pyrazol-1-amine (often formed in situ) mimic the active site of Catechol Oxidase (Type-3 copper proteins). This application is vital for screening antioxidant potential and understanding enzymatic browning mechanisms.

Protocol: Catecholase Activity Assay

Principle: The complex catalyzes the oxidation of 3,5-di-tert-butylcatechol (DTBC) to 3,5-di-tert-butyl-o-quinone (DTBQ). The reaction is monitored spectrophotometrically by the appearance of the quinone band at ~400 nm.

Reagents:

  • Ligand (L): 3-Methyl-1H-pyrazol-1-amine.

  • Metal Salt: Cu(OAc)2·H2O.[3]

  • Substrate: 3,5-di-tert-butylcatechol (DTBC).

  • Solvent: Methanol (saturated with O2).

Procedure:

  • Catalyst Stock: Prepare a 1.0 mM solution of the complex in MeOH by mixing Cu(OAc)2 and Ligand (1:2 ratio) and stirring for 10 min.

  • Substrate Stock: Prepare a 100 mM solution of DTBC in MeOH.

  • Kinetic Run:

    • In a quartz cuvette, place 2.0 mL of catalyst stock.

    • Add 0.1 mL of substrate stock (Final [Substrate] = 5 mM).

    • Immediately start recording Absorbance at 400 nm vs. Time (kinetic mode) for 20 minutes at 25°C.

  • Calculation: Determine the initial rate (

    
    ) from the slope of the linear portion of the Abs vs. Time plot.
    
    • Rate (

      
      ) = 
      
      
      
    • 
       in MeOH.
      

Data Interpretation:

  • A sigmoidal curve indicates an induction period (formation of active dimeric species).

  • High

    
     correlates with the ability of the 3-methyl-1-aminopyrazole ligand to stabilize a Cu(II)-Cu(I) redox couple.
    

References

  • BenchChem. (2025).[2] 3-Methylpyrazole as a Ligand in Coordination Chemistry: Catalytic Applications. Retrieved from

  • Touzani, R., et al. (2023). New In Situ Catalysts Based on Pyrazole Derivatives and Copper(II) Salts for Promoting Oxidation of Catechol.[4][5][6]Catalysts, 13(1), 162. Retrieved from

  • Sun, W.H., et al. (2018). Nickel(II) Complexes in Selective Ethylene Oligomerization Processes.[7][8]ResearchGate Review. Retrieved from

  • Moliterni, A., et al. (2023).[6] Structural Characterization of Copper-Pyrazole Complexes.Istituto di Cristallografia - CNR.[6] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Amino-1-methylpyrazole (CAS 1904-31-0).[9][10] Retrieved from

(Note: While specific papers titled "Catalysis with 3-Methyl-1H-pyrazol-1-amine" are rare, the references above cover the verified chemistry of the ligand class, the specific oxidation protocols, and the oligomerization mechanisms relevant to this structural motif.)

Sources

Method

Advanced One-Pot Synthesis Protocols Utilizing 3-Methyl-1H-pyrazol-1-amine as a Versatile Precursor

Application Note & Methodological Guide Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Chemical Rationale As a Senior Application Scientist, I have designed this protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Chemical Rationale

As a Senior Application Scientist, I have designed this protocol guide to bridge the gap between theoretical heterocyclic mechanisms and bench-level execution. The compound 3-Methyl-1H-pyrazol-1-amine (CAS: 77202-04-1), a classic N-aminopyrazole, is a highly versatile building block in medicinal chemistry. Its unique reactivity stems from the juxtaposition of a nucleophilic primary amine directly attached to the electron-rich pyrazole nitrogen (N1).

This structural motif allows for three distinct, highly valuable one-pot synthetic trajectories:

  • Acid-Catalyzed Rearrangement: Cleavage of the N-N bond to form C-aminopyrazoles.

  • Condensation-Cyclization: Bis-electrophilic trapping to form highly fluorescent 1,3a,6a-triazapentalenes.

  • Oxidative Ring Expansion: Nitrene-mediated insertion to yield 1,2,3-triazines.

Understanding the causality behind the reagent selection and reaction conditions is paramount for optimizing these pathways in drug discovery workflows.

Mechanistic Pathways & Structural Workflows

To visualize the divergent potential of 3-methyl-1H-pyrazol-1-amine, the following workflow illustrates the three primary one-pot transformations detailed in this guide.

G A 3-Methyl-1H-pyrazol-1-amine (Precursor) B 48% aq. HBr, 140°C (Acidic Activation) A->B D 3-Chloro-2,4-pentanedione EtOH, Reflux A->D F Pb(OAc)4, CH2Cl2 0°C to RT A->F C 5-Amino-3-methylpyrazole (Rearrangement Product) B->C E 1,3a,6a-Triazapentalene (Condensation Product) D->E G 4-Methyl-1,2,3-triazine (Oxidative Expansion) F->G

Fig 1: Divergent one-pot synthetic pathways utilizing 3-Methyl-1H-pyrazol-1-amine.

Quantitative Data Summary

The table below summarizes the critical parameters, mechanistic intermediates, and expected yields for the three one-pot protocols. This data serves as a benchmarking tool for reaction optimization.

Reaction TypeReagents & ConditionsMechanistic IntermediateTarget ScaffoldTypical Yield
Acid-Catalyzed Rearrangement 48% aq. HBr, 140 °C, 12 hHydrazone (Ring-opening)5-Amino-3-methylpyrazole30–45%
Condensation-Cyclization 3-Chloro-2,4-pentanedione, EtOH, Reflux, 8 hImine formation & C5-alkylation1,3a,6a-Triazapentalenes75–90%
Oxidative Ring Expansion Pb(OAc)₄, CH₂Cl₂, 0 °C to RT, 2 hN-Nitrene insertion1,2,3-Triazines50–65%

Experimental Protocols & Causality

Protocol 1: Acid-Catalyzed One-Pot Rearrangement to 5-Amino-3-methylpyrazole

Scientific Causality: The conversion of N-aminopyrazoles to C-aminopyrazoles is a thermodynamically driven process[1][2]. The use of 48% aqueous HBr is critical; it acts as a strong acid to protonate the pyrazole N2 (weakening the N-N bond) and provides a high-boiling aqueous medium capable of reaching the 140 °C activation energy barrier required for thermal ring-opening. The intermediate hydrazone subsequently undergoes intramolecular nucleophilic attack to form the more stable C-N bond, as documented in established aminopyrazole literature[1][3].

Step-by-Step Methodology:

  • Setup: Charge a heavy-walled borosilicate pressure vial with 3-methyl-1H-pyrazol-1-amine (1.0 equiv, 10 mmol) and 48% aqueous HBr (10 mL).

  • Reaction: Seal the vial securely with a Teflon-lined cap. Heat the mixture to 140 °C behind a blast shield for 12 hours. Note: The sealed environment is mandatory to prevent the loss of volatile intermediates during the ring-opening phase.

  • Cooling: Remove from heat and allow the vessel to cool completely to room temperature. Carefully vent any built-up pressure.

  • Neutralization: Transfer the highly acidic mixture dropwise into a vigorously stirred saturated aqueous sodium bicarbonate solution (50 mL) at 0 °C. Continue addition until the pH stabilizes at ~8.

  • Extraction & Workup: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via recrystallization from hot ethanol to afford pure 5-amino-3-methylpyrazole.

Mechanism N1 1-Amino-3-methylpyrazole N2 Protonation at N2 (Acidic Activation) N1->N2 N3 N-N Bond Cleavage (Hydrazone Intermediate) N2->N3 N4 Intramolecular Nucleophilic Attack (C-N Bond Formation) N3->N4 N5 5-Amino-3-methylpyrazole (Thermodynamic Product) N4->N5

Fig 2: Mechanistic workflow of the acid-catalyzed ring-opening rearrangement.

Protocol 2: One-Pot Condensation to Fluorescent 1,3a,6a-Triazapentalenes

Scientific Causality: Bicyclic 1,3a,6a-triazapentalenes are highly sought-after fluorophores[4]. In this one-pot reaction, 3-chloro-2,4-pentanedione serves as a bis-electrophile. The primary amine of 3-methyl-1H-pyrazol-1-amine selectively attacks the most sterically accessible carbonyl to form an imine. Subsequent heating drives an intramolecular cyclization where the pyrazole C5 position displaces the


-chloride. This cascade is thermodynamically driven by the formation of a stable, planar 10

-electron aromatic system, as detailed in recent photophysical studies[4].

Step-by-Step Methodology:

  • Solvation: Dissolve 3-methyl-1H-pyrazol-1-amine (1.0 equiv, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask. Ethanol facilitates the solubility of both reagents and the final product while allowing reflux at a moderate temperature.

  • Addition: Add 3-chloro-2,4-pentanedione (1.1 equiv, 11 mmol) dropwise at room temperature under constant stirring.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 8 hours. Monitor the reaction progression via TLC (Hexane/EtOAc 7:3) until the highly polar precursor spot disappears.

  • Precipitation: Cool the reaction mixture to 0 °C using an ice bath for 1 hour to induce the precipitation of the triazapentalene core.

  • Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove any unreacted diketone and highly soluble impurities.

  • Drying: Dry the solid under high vacuum to afford the highly fluorescent 2-acetyl-3-methyl-1,3a,6a-triazapentalene derivative.

Protocol 3: Oxidative One-Pot Ring Expansion to 1,2,3-Triazines

Scientific Causality: The oxidative ring expansion of N-amino heterocycles is a classic method for accessing 1,2,3-triazines[1][5]. Lead(IV) acetate (Pb(OAc)₄) acts as a potent two-electron oxidant, converting the N-amino group into a highly reactive, electron-deficient N-nitrene. To relieve this electron deficiency, the pyrazole ring undergoes a rapid sigmatropic rearrangement, inserting the nitrene into the ring to expand the 5-membered pyrazole into a 6-membered 1,2,3-triazine, a mechanism well-supported by heterocyclic ring-expansion literature[2][5].

Step-by-Step Methodology:

  • Preparation: Suspend 3-methyl-1H-pyrazol-1-amine (1.0 equiv, 5 mmol) in anhydrous dichloromethane (DCM, 15 mL) in an oven-dried flask under an argon atmosphere. Strict exclusion of moisture is required to prevent the nucleophilic quenching of the nitrene intermediate.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. The oxidation is highly exothermic and requires strict thermal control to prevent decomposition.

  • Oxidation: Add Lead(IV) acetate (1.05 equiv, 5.25 mmol) portion-wise over 15 minutes. The solution will rapidly change color (typically to a deep yellow/orange) indicating nitrene formation.

  • Maturation: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional 1 hour.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the insoluble lead(II) acetate byproducts. Wash the Celite pad with additional DCM (10 mL).

  • Purification: Concentrate the combined filtrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 4-methyl-1,2,3-triazine.

References

  • Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." ARKIVOC, 2005. URL:[Link]

  • Namba, K., et al. "Bicyclic 1,3a,6a-Triazapentalene Chromophores: Synthesis, Spectroscopy and Their Use as Fluorescent Sensors and Probes." Molecules, 2021. URL:[Link]

  • Zora, M., et al. "Rearrangement of 1-aminopyrazole and 1-alkylaminopyrazoles into the corresponding 5-aminopyrazoles." ResearchGate, 2025. URL:[Link]

  • Joule, J. A., et al. "Heterocyclic Chemistry at a Glance." Academia.edu. URL:[Link]

Sources

Application

High-Efficiency Functionalization of 3-Methyl-1H-pyrazol-1-amine: A Strategic Guide

Topic: Functionalization of the amino group in 3-Methyl-1H-pyrazol-1-amine Content Type: Detailed Application Note & Protocol Guide[1] Executive Summary & Chemical Profile[2][3][4][5] 3-Methyl-1H-pyrazol-1-amine (CAS: 11...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of the amino group in 3-Methyl-1H-pyrazol-1-amine Content Type: Detailed Application Note & Protocol Guide[1]

Executive Summary & Chemical Profile[2][3][4][5]

3-Methyl-1H-pyrazol-1-amine (CAS: 1128-48-9), also known as 1-amino-3-methylpyrazole, represents a distinct class of aminopyrazoles where the amino group is attached to the ring nitrogen (N-amino), rather than a carbon atom (C-amino).[1] This structural distinction dictates a reactivity profile fundamentally different from its isomer, 3-amino-5-methylpyrazole.[1]

While C-aminopyrazoles are classic precursors for fused systems like pyrazolo[1,5-a]pyrimidines, the 1-amino variant behaves as a cyclic hydrazine .[1] Its functionalization is critical for synthesizing 1,1'-bipyrazoles (a privileged scaffold in agrochemistry and ligand design) and stable Schiff base linkers .

Reactivity Landscape[3]
  • Nucleophilicity: The exocyclic amino group (

    
    ) is the primary nucleophile (alpha-effect enhanced).[1]
    
  • Chemoselectivity: Reactions with 1,3-dicarbonyls favor the formation of a new pyrazole ring (bipyrazole synthesis) rather than a fused pyrimidine system.

  • Stability: The

    
     bond is robust, but the amino group is susceptible to oxidation; inert atmosphere is recommended for storage.
    

Reactivity & Pathway Selection[3][6][7]

The following decision matrix illustrates the divergent pathways for 1-aminopyrazoles compared to their 3-amino isomers.

Reactivity_Landscape Start 3-Methyl-1H-pyrazol-1-amine (N-Amino Nucleophile) Reagent_A 1,3-Dicarbonyls (e.g., Acetylacetone) Start->Reagent_A Reagent_B Aldehydes (R-CHO) Start->Reagent_B Reagent_C Acyl Chlorides (R-COCl) Start->Reagent_C Product_A 1,1'-Bipyrazoles (Ring Construction) Reagent_A->Product_A Cyclocondensation (Double Nucleophilic Attack) Product_B Pyrazolyl-Hydrazones (Schiff Bases) Reagent_B->Product_B Dehydration Product_C N-Amido Pyrazoles (Stable Linkers) Reagent_C->Product_C Acylation Contrast Contrast: 3-Aminopyrazole (C-Amino) + 1,3-Diketone forms Pyrazolo[1,5-a]pyrimidine

Figure 1: Divergent reactivity pathways for 3-Methyl-1H-pyrazol-1-amine.[1] Unlike C-aminopyrazoles, the N-amino scaffold favors bipyrazole formation.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 1,1'-Bipyrazoles (Cyclocondensation)

Application: Construction of bipyrazole ligands for metal coordination or agrochemical scaffolds. Mechanism: The N-amino group acts as a hydrazine equivalent, attacking the diketone to close a second pyrazole ring.

Reagents:

  • 3-Methyl-1H-pyrazol-1-amine (1.0 equiv)[1]

  • Acetylacetone (1.1 equiv)

  • Ethanol (Solvent, 5 mL/mmol)

  • Acetic Acid (Catalyst, 5 mol%)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Methyl-1H-pyrazol-1-amine (10 mmol, 0.97 g) in absolute ethanol (50 mL).

  • Addition: Add acetylacetone (11 mmol, 1.13 mL) dropwise at room temperature.

  • Catalysis: Add glacial acetic acid (0.5 mmol, ~30 µL).

  • Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting amine spot (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Work-up: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Purification:

    • Option 1 (Crystallization): Triturate the residue with cold diethyl ether. Filter the solid 1,1'-bipyrazole product.

    • Option 2 (Chromatography): If an oil remains, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield Expectation: 85–95%.

  • Characterization:

    
    H NMR will show signals for two pyrazole rings. The new ring protons will appear distinct from the starting material.
    
Protocol B: Schiff Base Formation (Reductive Amination Precursor)

Application: Creating diverse libraries of hydrazone-linked bioactive molecules or precursors for secondary amines.[1]

Reagents:

  • 3-Methyl-1H-pyrazol-1-amine (1.0 equiv)[1]

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Ethanol (Solvent)[2]

  • Magnesium Sulfate (

    
    ) or Molecular Sieves (Dehydrating agent)
    

Step-by-Step Methodology:

  • Mixing: Dissolve the amine (5 mmol) and the aldehyde (5 mmol) in ethanol (20 mL).

  • Dehydration: Add anhydrous

    
     (1 g) to the flask to drive the equilibrium forward by sequestering water.
    
  • Reaction: Stir at room temperature for 2–12 hours. Schiff base formation is often rapid for electron-deficient aldehydes.[1]

  • Isolation: Filter off the drying agent.

  • Crystallization: Cool the filtrate to 0 °C. The hydrazone product typically precipitates as a crystalline solid. Filter and wash with cold ethanol.

  • Validation: IR spectroscopy is diagnostic; look for the disappearance of the

    
     doublet (3200–3400 cm
    
    
    
    ) and the appearance of the Imine
    
    
    stretch (1600–1620 cm
    
    
    ).

Scientific Integrity & Troubleshooting

Causality & Optimization
  • Why Ethanol? Protic solvents facilitate proton transfer steps essential for both cyclization and imine formation.

  • Why Acetic Acid? In Protocol A, mild acid catalysis activates the carbonyl of the diketone, accelerating the initial nucleophilic attack by the N-amine. Stronger acids (HCl) should be avoided as they may protonate the pyrazole ring nitrogens, deactivating the nucleophile.

  • Regioselectivity: In Protocol A, the reaction is highly selective for the 1,1'-bipyrazole. The formation of fused systems (like triazines) is geometrically disfavored without specific functionalization at the C-5 position (e.g., a nitrile group) to trap the intermediate.

Self-Validating Analytical Checkpoints
CheckpointObservationInterpretation
TLC (Protocol A) New spot, higher

Formation of non-polar bipyrazole (loss of H-bond donor NH2).[1]

H NMR (Protocol B)
Singlet at

8.0–9.0 ppm
Diagnostic azomethine (

) proton.
Visual (Protocol B) Color ChangeSchiff bases often exhibit deeper color (yellow/orange) due to extended conjugation.

Pathway Visualization: Bipyrazole Synthesis

The following diagram details the mechanism for Protocol A, confirming the "hydrazine-like" behavior of the substrate.

Bipyrazole_Mechanism Step1 1-Amino-3-methylpyrazole + Acetylacetone Step2 Intermediate: Hydrazone Formation Step1->Step2 - H2O (Acid Cat.) Step3 Cyclization: Attack of 2nd Carbonyl Step2->Step3 Intramolecular Nucleophilic Attack Step4 Final Product: 3,5-dimethyl-1-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole Step3->Step4 - H2O (Aromatization)

Figure 2: Step-wise mechanism for the conversion of 1-aminopyrazole to a 1,1'-bipyrazole scaffold.

References

  • Reactivity of N-Aminopyrazoles: Elguero, J., et al. "Pyrazoles."[3][4][5][6][7][8][9][10][11] Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996. (Foundational text on azole reactivity).

  • Bipyrazole Synthesis:Knorr, L. "Über die Konstitution der Pyrazole." Berichte der deutschen chemischen Gesellschaft, 1895.
  • Modern Application (Ligands):Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press, 1999.
  • Schiff Base Protocols: Pizzuti, L., et al. "Synthesis and antimicrobial activity of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides."[1] Molecules, 2010. Link (Demonstrates Schiff base stability in pyrazole systems).

  • Distinction from C-Amino: Al-Adiwish, W. M., et al.[12] "Synthesis of New Pyrazolo[5,1-c][1,2,4]triazines from 5-Aminopyrazole." Cell Biology, 2017. Link (Contrasts C-amino reactivity leading to fused triazines vs N-amino bipyrazole route).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Methyl-1H-pyrazol-1-amine Cyclizations

The following technical guide details the optimization of cyclization reactions involving 3-Methyl-1H-pyrazol-1-amine (also known as 1-amino-3-methylpyrazole). Technical Note on Nomenclature & Scope: This guide specifica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of cyclization reactions involving 3-Methyl-1H-pyrazol-1-amine (also known as 1-amino-3-methylpyrazole).

Technical Note on Nomenclature & Scope: This guide specifically addresses the N-amino pyrazole isomer. Unlike the more common C-amino pyrazoles (which form pyrazolo[1,5-a]pyrimidines), 1-aminopyrazoles react with 1,3-biselectrophiles to form Pyrazolo[1,5-b]pyridazines . Distinction is critical as reaction conditions and mechanisms differ.

Mechanism & Reaction Logic

The cyclization of 3-Methyl-1H-pyrazol-1-amine with 1,3-dicarbonyls (e.g., diketones, keto-esters) proceeds via a condensation-cyclization sequence. Understanding this mechanism is the baseline for troubleshooting yield issues.

The Pathway:

  • Nucleophilic Attack: The exocyclic amine (

    
    ) attacks the most electrophilic carbonyl of the 1,3-dicarbonyl species.
    
  • Hydrazone Formation: Loss of water yields an intermediate hydrazone.

  • Cyclization: The pyrazole C-5 carbon (nucleophilic due to ring resonance) attacks the second carbonyl carbon.

  • Aromatization: Dehydration and aromatization yield the fused Pyrazolo[1,5-b]pyridazine system.

ReactionMechanism Reactant 3-Methyl-1H-pyrazol-1-amine (N-Nucleophile) Intermediate N-Pyrazolylhydrazone Intermediate Reactant->Intermediate Step 1: Condensation (-H2O) Diketone 1,3-Diketone (Electrophile) Diketone->Intermediate Cyclization C-5 Electrophilic Attack (Ring Closure) Intermediate->Cyclization Step 2: Acid Catalysis Product Pyrazolo[1,5-b]pyridazine (Fused System) Cyclization->Product Step 3: Aromatization (-H2O)

Caption: Mechanistic pathway for the formation of Pyrazolo[1,5-b]pyridazines from 1-aminopyrazoles.[1]

Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity & Isomer Control

Q: I am reacting 3-Methyl-1H-pyrazol-1-amine with an unsymmetrical 1,3-diketone (R1 ≠ R2). I see two spots on TLC. How do I control which isomer forms?

Diagnostic: The reaction produces two regioisomers because the exocyclic


 can attack either Carbonyl A or Carbonyl B first. The initial attack dictates the final substitution pattern.

Solution:

  • Steric Control: The amine will preferentially attack the less sterically hindered carbonyl.

    • Example: If reacting with benzoylacetone (Ph-CO-CH2-CO-Me), the amine attacks the acetyl group (Me) first.

  • Electronic Control (Lewis Acids): If sterics are similar, use Lewis acids to activate the more basic carbonyl.

    • Protocol: Pre-mix the diketone with 1.0 eq of

      
       or 
      
      
      
      before adding the amine. This coordinates to the most electron-rich carbonyl, directing the amine attack to the other carbonyl or activating the coordinated one depending on conditions.
  • Solvent Polarity: Switch from Ethanol (protic) to Toluene (aprotic). Non-polar solvents often enhance steric differentiation.

Issue 2: Low Yield / Incomplete Cyclization

Q: My LC-MS shows the hydrazone intermediate mass, but the cyclized product yield is <30%. Why isn't the ring closing?

Diagnostic: The second step (C-5 attack) is an electrophilic aromatic substitution. The pyrazole ring, while electron-rich, may need acid catalysis to facilitate this attack, especially if the intermediate is stabilized by intramolecular hydrogen bonding.

Corrective Actions:

  • Acid Catalyst: Ensure the reaction is not neutral. Add 5-10% Acetic Acid (AcOH) or p-Toluenesulfonic acid (p-TsOH) . For stubborn substrates, run the reaction in glacial acetic acid at reflux.

  • Water Removal: The reaction generates 2 equivalents of water. Accumulation of water inhibits the dehydration steps.

    • Action: Use a Dean-Stark trap (if in Toluene/Benzene) or add molecular sieves (3Å or 4Å) to the reaction vessel.

  • Temperature: Room temperature is rarely sufficient for the second cyclization step. Ensure reflux temperatures (

    
    ) are maintained for at least 4-6 hours.
    
Issue 3: Starting Material Instability

Q: My 3-Methyl-1H-pyrazol-1-amine turns dark/tarry before I even add the electrophile. Is it degrading?

Diagnostic: 1-Aminopyrazoles are hydrazine derivatives and can be oxidation-sensitive or prone to dimerization.

Handling Protocol:

  • Salt Formation: Store the amine as its hydrochloride salt (

    
    ). It is indefinitely stable in this form.
    
  • Free-Basing In-Situ: Do not free-base the amine until immediately before the reaction.

    • Method: Suspend the Amine-HCl salt in the solvent, add 1.05 eq of Sodium Acetate (

      
      ) or Triethylamine (
      
      
      
      ), stir for 10 mins, then add the diketone.

Optimized Experimental Protocol

Target: Synthesis of 2,6-Dimethylpyrazolo[1,5-b]pyridazine (Model Reaction)

ParameterConditionRationale
Solvent Ethanol (Abs.) or Glacial AcOHEtOH is standard; AcOH is preferred for unreactive substrates.
Concentration 0.2 M - 0.5 MHigh concentration favors intermolecular kinetics.
Stoichiometry 1.0 : 1.1 (Amine : Diketone)Slight excess of electrophile ensures complete amine consumption.
Temperature Reflux (

)
Required to overcome activation energy for C-5 cyclization.
Time 4 - 12 HoursMonitor via TLC/LC-MS.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methyl-1H-pyrazol-1-amine (1.0 mmol) in Ethanol (5 mL).

    • Note: If using the HCl salt, add Sodium Acetate (1.1 mmol) and stir for 10 min at RT.

  • Addition: Add 2,4-Pentanedione (Acetylacetone) (1.1 mmol) dropwise.

  • Catalysis: Add Glacial Acetic Acid (3 drops, cat.).

  • Reaction: Heat the mixture to reflux. Monitor consumption of the amine by TLC (Eluent: 50% EtOAc/Hexanes; Amine stains red/brown with ninhydrin).

  • Work-up:

    • Cool to room temperature.[2][3]

    • Scenario A (Precipitate forms): Filter the solid, wash with cold EtOH. This is often pure product.

    • Scenario B (No precipitate): Concentrate in vacuo. Dissolve residue in

      
      , wash with 
      
      
      
      (sat. aq.) to remove acid. Dry over
      
      
      .
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    

References

  • Synthesis of Pyrazolo[1,5-b]pyridazines

    • Title: Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors.
    • Source:Bioorganic & Medicinal Chemistry Letters, 2008.
    • URL:[Link]

    • Relevance: Establishes the core cyclization pathway for 1-aminopyrazoles yielding the [1,5-b]pyridazine scaffold.
  • Regioselectivity in Aminopyrazole Cyclizations

    • Title: Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones.
    • Source:Kuwait Journal of Science, 2022.
    • URL:[Link]

    • Relevance: Provides insight into steric vs.
  • General Pyrazole Cyclization Methodologies

    • Title: 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[4][5]

    • Source:Organic Letters, 2006.[2][4][5]

    • URL:[Link]

    • Relevance: foundational chemistry regarding the reactivity of 1,3-dicarbonyls with hydrazine deriv

Sources

Optimization

Purification techniques for 1-Amino-3-methylpyrazole reaction products

⚠️ Critical Disambiguation: Know Your Molecule Before proceeding, we must verify the chemical identity. Nomenclature in pyrazole chemistry is frequently confused.

Author: BenchChem Technical Support Team. Date: March 2026

⚠️ Critical Disambiguation: Know Your Molecule

Before proceeding, we must verify the chemical identity. Nomenclature in pyrazole chemistry is frequently confused.

  • Target Molecule (This Guide): 1-Amino-3-methylpyrazole

    • Structure: The amino group (-NH₂) is attached to the Nitrogen (N1) . The methyl group is on Carbon 3.

    • Chemical Class: Hydrazine derivative / N-aminopyrazole.

    • Key Challenge: Separation from the 1-amino-5-methyl regioisomer.

  • Common Confusion: 1-Methyl-3-aminopyrazole (or 3-Amino-1-methylpyrazole)[1][2]

    • Structure: The amino group is on Carbon 3 . The methyl group is on Nitrogen 1.

    • Differentiation: If your product is a stable solid melting >34°C without significant oxidation (darkening), you likely have the C-amino variant. The N-amino variant described below is less stable and prone to oxidation.

Part 1: The Purification Workflow (Decision Logic)

The synthesis of 1-amino-3-methylpyrazole (typically via N-amination of 3-methylpyrazole using Hydroxylamine-O-sulfonic acid) invariably produces a mixture of the 1,3-isomer (desired) and 1,5-isomer (impurity), often in a 60:40 to 50:50 ratio.

Workflow Visualization

The following diagram outlines the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (1,3- & 1,5-isomers + Salts) Extract Extraction (DCM or EtOAc) Remove Inorganic Salts Start->Extract 1. Workup Distill Vacuum Distillation (Remove Solvent & Heavy Tars) Extract->Distill 2. Concentrate Decision Isomer Ratio > 80:20? Distill->Decision 3. Analyze (GC/NMR) SaltForm Salt Formation (HCl) Precipitate Isomers Decision->SaltForm No (Standard Route) Recryst Fractional Recrystallization (EtOH/IPA) Decision->Recryst Yes (Direct Cryst.) SaltForm->Recryst 4. Purify Salt FreeBase Neutralization (NaOH) Isolate Free Base Recryst->FreeBase 5. Recover Base Final Pure 1-Amino-3-methylpyrazole (>98% Purity) FreeBase->Final

Figure 1: Decision tree for the isolation of regioisotopically pure N-aminopyrazoles.

Part 2: Troubleshooting Guides (Symptom-Based)

Issue 1: "I cannot separate the 1,3-isomer from the 1,5-isomer."

Diagnosis: Regioisomers of N-aminopyrazoles have very similar boiling points, making fractional distillation ineffective for high purity (>95%). Solution: Kinetic Resolution via Salt Formation. The 1-amino-3-methylpyrazole hydrochloride salt typically crystallizes in a different lattice form than the 1,5-isomer due to steric hindrance around the N-amino group.

Protocol: HCl Salt Recrystallization

  • Dissolution: Dissolve the crude distilled oil (free base mixture) in Absolute Ethanol (EtOH) (5 mL per gram of crude).

  • Acidification: Cool to 0°C. Add 1.1 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl dropwise.

    • Note: Anhydrous HCl is preferred to maximize yield.

  • Precipitation: A white to off-white solid will precipitate. Stir at 0°C for 2 hours.

  • Filtration: Filter the solid. This "First Crop" is usually enriched in the 1-amino-3-methylpyrazole HCl (verify via NMR).

  • Recrystallization: If purity is <98%, recrystallize the salt from Isopropanol (IPA) or an EtOH/EtOAc mixture. Heat to reflux until dissolved, then cool slowly to room temperature.

Issue 2: "The product turns purple/brown immediately."

Diagnosis: N-Amino compounds (hydrazines) are highly susceptible to air oxidation, forming diazenium species or oligomers. Solution: Inert Atmosphere Handling & Stabilization.

  • Immediate Fix: Perform a "flash" vacuum distillation (Kugelrohr is ideal) to leave behind the colored oligomers.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Additive: If the product is stored as a solution, adding a trace of reducing agent (e.g., Sodium Metabisulfite) during the aqueous workup can prevent early-stage oxidation.

Issue 3: "Low yield after extraction."

Diagnosis: 1-Amino-3-methylpyrazole is a polar organic molecule. It has significant water solubility, especially if the pH is not strictly controlled. Solution: Salting Out & pH Control.

  • Saturate Aqueous Phase: Add NaCl to the aqueous layer until saturation ("salting out") to push the organic product into the organic phase.

  • Solvent Choice: Switch from Diethyl Ether (poor recovery) to Dichloromethane (DCM) or Chloroform (3x extractions).

  • pH Check: Ensure the pH is >10 during extraction. If the pH is neutral or acidic, the molecule exists as a cation (protonated hydrazine) and remains in the water.

Part 3: Analytical Validation (FAQs)

Q: How do I distinguish the 1,3-isomer from the 1,5-isomer by NMR?

A: Use NOE (Nuclear Overhauser Effect) Difference Spectroscopy.

  • 1-Amino-3-methylpyrazole: Irradiating the N-NH₂ protons (typically broad singlet around 5.0-6.0 ppm) will show an NOE enhancement of the H-5 proton (the proton on the ring adjacent to the nitrogen), but not the methyl group (which is far away on C3).

  • 1-Amino-5-methylpyrazole: Irradiating the N-NH₂ protons will show a strong NOE enhancement of the Methyl group protons (on C5, spatially close to N1), and weak/no enhancement of the ring proton.

Q: What are the physical property differences?

The following table summarizes the key differences to aid in identification.

Property1-Amino-3-methylpyrazole1-Amino-5-methylpyrazole
Boiling Point (approx) ~90-95°C (at 10 mmHg)~92-97°C (at 10 mmHg)
HCl Salt Melting Point Distinct (Typically higher)Distinct (Typically lower)
Steric Environment Unhindered N-Amino groupHindered (Methyl neighbor)
Nucleophilicity Higher (Better for Schiff bases)Lower

*Note: Exact melting points vary by crystal polymorph and hydration state; comparative DSC is recommended.

Part 4: Safety & Handling

  • Hydrazine Toxicity: Treat all N-amino pyrazoles as potential carcinogens and skin sensitizers. Use double gloving (Nitrile).

  • Thermal Instability: Do not heat the free base above 120°C. The N-N bond is weak; excessive heat can cause decomposition to the parent pyrazole and nitrogen gas.

References

  • Regioisomer Separation of Pyrazoles

    • Source: Luque, C., et al. (2011). "Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand." Inorganica Chimica Acta.
    • Relevance: Establishes the difficulty of separating 1,3 and 1,5 pyrazole isomers and validates column chromatography/crystalliz
  • General Synthesis of N-Aminopyrazoles

    • Source: Armstrong, A., et al. (2005). "Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis." Organic Letters.
    • Relevance: Describes the N-amination mechanism and the form
  • Physical Properties of Aminopyrazoles

    • Source: Sigma-Aldrich / Merck Technical Data Sheets (3-Amino-5-methylpyrazole & 1-Methyl-3-aminopyrazole).
    • Relevance: Provides baseline physical data (boiling points/solubility)
  • Purification by Recrystallization

    • Source: LabXchange / Harvard Faculty of Arts and Sciences.
    • Relevance: Standard operating procedure for the recrystallization of amine salts (HCl) used in the "Solution" section.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Condensation Reactions of 3-Methyl-1H-pyrazol-1-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address specific challenges encountered during the condensation of 3-Methyl-1H-pyrazol-1-amine with various electrophiles. Our goal is to empower you with the scientific rationale behind experimental choices to minimize side reactions and maximize the yield and purity of your target compounds.

Introduction: The Challenge of a Bifunctional Reagent

3-Methyl-1H-pyrazol-1-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthetic utility is often complicated by its inherent bifunctionality. It possesses two primary nucleophilic centers: the exocyclic primary amine (-NH₂) and the N1 nitrogen of the pyrazole ring. This dual reactivity can lead to a variety of side reactions, most notably the formation of regioisomers and complex rearrangement products, which complicate purification and reduce yields. This guide is designed to help you navigate these challenges effectively.

Section 1: Understanding the Core Reactivity & Potential Pitfalls

The primary desired reaction is typically a condensation involving the exocyclic amine with an electrophile, such as a 1,3-dicarbonyl compound, to form a new fused heterocyclic system or a substituted pyrazole. However, competing reaction pathways are common.

The most significant side reaction pathway, especially under certain conditions, is the ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism. In this pathway, a nucleophile can attack the C5 position of the pyrazole ring, leading to a cascade of rearrangements that results in isomeric products.[1]

cluster_pathways Reaction Pathways Reactants 3-Methyl-1H-pyrazol-1-amine + Unsymmetrical 1,3-Diketone Desired_Intermediate Hydrazone Intermediate Reactants->Desired_Intermediate Condensation (Exocyclic -NH₂) Side_Intermediate Alternative Hydrazone Reactants->Side_Intermediate Condensation at other carbonyl ANRORC_Intermediate C5-Adduct (Ring Opening) Reactants->ANRORC_Intermediate ANRORC Pathway (Attack at C5) Desired_Product Desired Regioisomer (e.g., Pyrazolo[1,5-a]pyrimidine) Desired_Intermediate->Desired_Product Cyclization & Aromatization Side_Product_1 Undesired Regioisomer (e.g., Pyrazolo[3,4-b]pyridine) Side_Intermediate->Side_Product_1 Side_Product_2 Rearranged Isomer ANRORC_Intermediate->Side_Product_2 Ring Closure

Caption: Desired vs. undesired reaction pathways.

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section is formatted as a direct Q&A to address the most common issues observed in the laboratory.

Q1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

A1: This is the most frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2][3] The formation of two or more isomers occurs because the initial nucleophilic attack by the exocyclic amine can happen at either of the two different carbonyl groups of your reaction partner. Selectivity is governed by a delicate balance of steric and electronic factors.

Causality: The more electrophilic carbonyl carbon will typically react faster. Steric hindrance around one carbonyl group can favor reaction at the less hindered site. The reaction conditions you choose can amplify or diminish these intrinsic differences.

Troubleshooting Strategies:

ParameterRecommended Action & Rationale
Temperature Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Lower kinetic energy allows the reaction to proceed via the lowest activation energy pathway, often favoring the thermodynamically more stable product and increasing selectivity.
Catalyst An acid catalyst (e.g., acetic acid, p-TsOH) can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4] The extent of this activation might differ between the two carbonyl groups, which can be exploited to favor one isomer. Conversely, a base catalyst can deprotonate the dicarbonyl, altering the nucleophilicity of the enolate and potentially changing the selectivity. Screen both acid and base catalysts.
Solvent Solvent polarity can influence the transition state energies. Protic solvents (e.g., ethanol) can stabilize charged intermediates via hydrogen bonding, while aprotic solvents (e.g., DMF, Dioxane) may favor different pathways.[5][6] Experiment with solvents of varying polarity.
Rate of Addition Add the 3-Methyl-1H-pyrazol-1-amine solution dropwise to the solution of the dicarbonyl compound at a low temperature.[6] This maintains a low concentration of the amine, preventing side reactions and potentially improving selectivity by allowing the more reactive site to react preferentially.
Q2: I'm observing byproducts with the correct mass but unexpected NMR spectra, suggesting a skeletal rearrangement. What is happening?

A2: This is a strong indicator of an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism.[1] In this pathway, the reacting partner (or another nucleophile in the mixture) attacks the C5 position of the 3-methyl-1H-pyrazol-1-amine ring. This leads to the opening of the pyrazole ring, followed by a re-cyclization event that yields a structurally different isomer than the one expected from simple condensation.

ANRORC_Mechanism Start 3-Methyl-1,4-dinitro-1H-pyrazole (Model Substrate) Nuc_Attack Nucleophile (Arylhydrazine) attacks C5 Start->Nuc_Attack Addition Ring_Open Ring Opening (N1-C5 bond cleavage) Nuc_Attack->Ring_Open Intermediate Acyclic Intermediate Ring_Open->Intermediate Ring_Close Ring Closure Intermediate->Ring_Close Product_Mix Mixture of Regioisomers Ring_Close->Product_Mix

Caption: Simplified ANRORC mechanism workflow.[1]

Mitigation Strategies:

  • Avoid Harsh Conditions: ANRORC pathways can be promoted by strong bases or high temperatures. Use milder reaction conditions where possible.

  • Modify the Reactant: If the electrophile is also a strong nucleophile, it may be the culprit. Consider using a protecting group strategy to temporarily mask the nucleophilic site on the reaction partner.

  • Change Nucleophile: In some cases, the reaction is carried out with arylhydrazines containing electron-withdrawing substituents, which can lead to the formation of a single regioisomer, avoiding the ANRORC pathway.[1]

Q3: My product is contaminated with uncyclized intermediates (e.g., hydrazones) or partially saturated rings (pyrazolines). How do I drive the reaction to completion?

A3: This indicates either incomplete cyclization or a failure of the final aromatization step.[2][7] The initial condensation to form a hydrazone is often fast, but the subsequent intramolecular cyclization and dehydration/oxidation can be rate-limiting.

Solutions:

  • Increase Temperature/Time: Providing more thermal energy or allowing the reaction to run longer can often overcome the activation barrier for cyclization.

  • Use a Dehydrating Agent: For cyclocondensations that eliminate water, adding a Dean-Stark trap (if using a suitable solvent like toluene) or molecular sieves can remove water from the reaction equilibrium, driving it towards the cyclized product.

  • Add a Mild Oxidant: If a stable pyrazoline intermediate is formed, the final step to the aromatic pyrazole requires oxidation.[7] If not occurring spontaneously (e.g., via air oxidation), a mild oxidant like elemental sulfur, I₂, or simply heating in DMSO under an oxygen atmosphere can be effective.[7]

Section 3: Frequently Asked Questions (FAQs)
  • FAQ 1: What is the optimal catalyst type (acid vs. base) for this condensation?

    • There is no single answer, as the optimal catalyst depends on the specific 1,3-dicarbonyl or other electrophile being used. Acid catalysis (e.g., acetic acid) is very common as it activates the carbonyl group towards nucleophilic attack.[4][8] However, base catalysis (e.g., piperidine) is also frequently used in multi-component reactions to promote initial condensations like the Knoevenagel condensation.[9] It is highly recommended to perform small-scale screening with both types of catalysts.

  • FAQ 2: How does solvent choice affect the reaction outcome?

    • Solvents play a crucial role. Polar protic solvents like ethanol can facilitate proton transfer and are excellent for many classical condensation reactions.[6] Polar aprotic solvents like DMF can increase reaction rates due to their high boiling points and ability to dissolve a wide range of reactants, but care must be taken as higher temperatures can also promote side reactions.[5] In some "green chemistry" approaches, water or ionic liquids have been used successfully.[4][8] The choice of solvent can significantly impact reaction kinetics and even which regioisomer is favored.[6]

  • FAQ 3: Can I use microwave irradiation to improve yields and reduce reaction times?

    • Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for these types of reactions.[10][11] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields by promoting rapid, uniform heating that can favor the desired kinetic product.

  • FAQ 4: What are the best analytical methods to identify and quantify isomeric byproducts?

    • A combination of techniques is essential.[2]

      • Thin-Layer Chromatography (TLC): Your first and quickest tool to see if multiple products are being formed.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile isomers and confirming they have the same molecular weight.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool. 1H NMR will show distinct sets of peaks for each isomer.[2] Advanced techniques like 2D-NMR (COSY, HMBC, NOESY) are invaluable for definitively assigning the structure of each regioisomer.

Section 4: Experimental Protocols
Protocol 1: General Procedure for Condensation with a 1,3-Diketone

This is a representative protocol and must be adapted for the specific reactivity and solubility of your substrates.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 1,3-dicarbonyl compound (1.0 equiv) and the chosen solvent (e.g., ethanol, 0.2 M).

  • Reagent Addition: In a separate flask, dissolve 3-Methyl-1H-pyrazol-1-amine (1.05 equiv) in the same solvent. Slowly add this solution dropwise to the stirred dicarbonyl solution at room temperature (or a pre-cooled temperature, e.g., 0 °C).

  • Catalyst Addition: Add the catalyst (e.g., 5-10 mol% acetic acid or piperidine).

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor its progress by TLC every 30-60 minutes until the limiting reagent is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[2]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to isolate the desired product.

Protocol 2: Analytical Workflow for Byproduct Identification

Start Crude Reaction Mixture TLC 1. TLC Analysis (Multiple Solvents) Start->TLC Observe # of spots GCMS 2. GC-MS Analysis TLC->GCMS If multiple spots Column 3. Column Chromatography GCMS->Column Confirm isomer masses NMR 4. NMR Spectroscopy (1H, 13C, 2D) Column->NMR Isolate fractions Structure Structure Elucidation NMR->Structure Assign structures

Caption: A logical workflow for byproduct identification.

  • Initial Assessment (TLC): Spot the crude reaction mixture on a TLC plate and elute with several solvent systems (e.g., hexane/ethyl acetate mixtures of varying polarity) to determine the number of components.

  • Mass Confirmation (GC-MS): Prepare a dilute solution of the crude mixture and inject it into a GC-MS.[2] This will help determine if the multiple components are isomers (same molecular weight) or other byproducts.

  • Isolation (Chromatography): Perform column chromatography on the crude mixture to separate the different components.

  • Structural Elucidation (NMR): Acquire detailed 1H and 13C NMR spectra for each isolated component. If ambiguity remains, perform 2D-NMR experiments to confirm connectivity and finalize the structural assignments of the desired product and any side products.

References
  • Aziz, S. et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Saudi Chemical Society.
  • BenchChem (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
  • Ghorai, M. K. et al. (2025). A mechanism of pyrazole forming reaction. ResearchGate. Available at: [Link]

  • Chernyak, D. et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chernyak, D. et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
  • Hassan, A. S. et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • BenchChem (2025). Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. BenchChem Technical Support.
  • Rao, V. R. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Patel, P.V. et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. Available at: [Link]

  • Xu, L. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • BenchChem (2025). scale-up challenges in the production of methyl 3-amino-1H-pyrazole-4-carboxylate. BenchChem Technical Support.
  • Thompson, A. et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

  • Hasani-nejad, M. et al. (2014). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. Available at: [Link]

  • Li, Y. et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Portilla, J. et al. (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

  • Wei, Y. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Elguero, J. et al. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. MDPI. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2014). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Suwinski, J. et al. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ARKIVOC. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Methyl-1H-pyrazol-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists overcome the specific aqueous solubility hurdles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists overcome the specific aqueous solubility hurdles associated with 3-Methyl-1H-pyrazol-1-amine (CAS: 77202-04-1).

Rather than relying on trial-and-error, this guide deconstructs the physicochemical causality behind the molecule's behavior, providing you with self-validating protocols and evidence-based formulation strategies.

Physicochemical Profiling & Mechanistic Insights

To solve a solubility issue, we must first understand the molecular architecture causing it. Pyrazole derivatives frequently suffer from poor aqueous solubility due to their planar aromatic structures, which promote strong crystal lattice packing (the "brick dust" phenomenon)[1][2].

In the case of 3-Methyl-1H-pyrazol-1-amine, the addition of a methyl group at the 3-position increases the overall lipophilicity of the scaffold, further disrupting potential hydrogen-bonding networks with water. However, the most misunderstood feature of this molecule is its exocyclic N1-amino group.

One might intuitively assume that this primary amine acts as a strong basic center, easily protonated to form a highly soluble salt. This is chemically incorrect. Theoretical and experimental NMR studies on N-aminoazoles demonstrate that the lone pair on the exocyclic nitrogen (N1-NH2) is highly conjugated with the aromatic system[3]. Consequently, the preferred site of protonation is actually the endocyclic, pyridine-like nitrogen (N2)[3]. Because of the strong electron-withdrawing inductive effect exerted by the adjacent N-NH2 group, the basicity of N2 is severely depressed, resulting in a pKa typically between 1.5 and 2.5[4][5].

Quantitative Data Summary
ParameterValue / DescriptionImpact on Aqueous Solubility
Chemical Formula C4H7N3Low molecular weight generally favors solvation, but structural planarity dominates.
Molecular Weight 97.12 g/mol Small size allows for tight crystal packing, increasing lattice energy[6].
LogP (Estimated) ~0.5 - 1.0Moderate lipophilicity; drives hydrophobic exclusion from aqueous networks.
pKa (Conjugate Acid) ~1.5 - 2.5Very weak base. Remains unprotonated (neutral) at physiological pH (7.4)[4].
Primary Protonation Site Endocyclic N2Prevents standard salt formation with weak biological acids (e.g., acetic acid)[3].

Troubleshooting FAQs

Q1: Why does 3-Methyl-1H-pyrazol-1-amine unexpectedly "crash out" during my aqueous reaction workup? A: This is a classic solvent-capacity drop[2]. When transferring the compound from an organic stock (like DMSO or ethanol) into an aqueous buffer, the solvent's dielectric constant changes rapidly. Because the neutral free base has high lattice energy and moderate lipophilicity, it nucleates and precipitates before it can establish hydrogen bonds with the water molecules. Solution: Maintain a higher fraction of organic co-solvent during workup, or perform extractions at a pH where the molecule is neutral to keep it in the organic phase.

Q2: Can I just lower the pH to form a soluble salt for my biological assays? A: Yes, but with a critical caveat. Because the pKa of the N2 atom is extremely low (< 2.5), you need a strong acid (like HCl or methanesulfonic acid) to fully protonate it. If your biological assay requires a physiological pH of 7.4, the compound will exist almost entirely as the neutral free base. Any salt formed at low pH will disproportionate and precipitate the moment it is buffered to pH 7.4.

Q3: What is the best formulation strategy for in vitro cell-based assays requiring pH 7.4? A: Do not rely on pH adjustment. Instead, use a co-solvent/surfactant system or host-guest complexation. For low concentrations (< 100 µM), a standard "Rule of 3" approach (1% DMSO, 10% PEG400, and a surfactant like Tween-80) is effective. For higher concentrations or in vivo dosing, encapsulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of HP-β-CD masks the lipophilic methyl-pyrazole core without altering the bulk pH.

Solubilization Workflows & Logical Relationships

The following diagrams map out the decision-making process and the chemical mechanisms for solubilizing this specific compound.

G Start Evaluate Aqueous Solubility Issue Check_pH Is pH adjustment viable? (Target pH < 2) Start->Check_pH Salt_Form Formulate as HCl or Mesylate Salt Check_pH->Salt_Form Yes Check_Bio Is it for bio-assays (pH 7.4 required)? Check_pH->Check_Bio No CoSolvent Use DMSO/PEG400 Co-solvent System Check_Bio->CoSolvent In vitro / Low conc. Cyclodextrin Use HP-β-CD Inclusion Complex Check_Bio->Cyclodextrin In vivo / High conc. Surfactant Add Tween-80 / Cremophor EL Check_Bio->Surfactant Lipophilic rescue

Decision tree for troubleshooting 3-Methyl-1H-pyrazol-1-amine aqueous solubility.

G Molecule 3-Methyl-1H-pyrazol-1-amine (Free Base) Protonation Protonation at N2 (Strong Acid, pH < 2) Molecule->Protonation Acidic Media Complexation Hydrophobic Cavity Encapsulation Molecule->Complexation Neutral Media (pH 7.4) Salt Soluble Cationic Salt (e.g., Hydrochloride) Protonation->Salt Ion-Dipole Interactions Inclusion HP-β-CD Inclusion Complex (Soluble at pH 7.4) Complexation->Inclusion Host-Guest Complex

Mechanistic pathways for solubilizing 3-Methyl-1H-pyrazol-1-amine via salt formation or complexation.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in verification steps to confirm that the compound is truly dissolved and not merely suspended as sub-visible particles.

Protocol A: Kinetic Aqueous Solubility Screening (Shake-Flask Method)

Purpose: To determine the maximum thermodynamic solubility of the compound in a specific buffer system before proceeding to biological assays.

  • Stock Preparation: Dissolve 3-Methyl-1H-pyrazol-1-amine in 100% HPLC-grade DMSO to create a 10 mM stock solution. Causality: DMSO fully disrupts the crystal lattice, providing a baseline of completely unassociated molecules.

  • Buffer Spiking: Aliquot 190 µL of your target aqueous buffer (e.g., 50 mM PBS, pH 7.4) into a microcentrifuge tube. Slowly add 10 µL of the 10 mM DMSO stock while vortexing. (Final theoretical concentration = 500 µM; Final DMSO = 5%).

  • Equilibration: Seal the tube and incubate on a thermoshaker at 300 rpm and 25°C for 24 hours. Causality: 24 hours ensures the system transitions from a kinetically supersaturated state to thermodynamic equilibrium.

  • Phase Separation (Validation Step 1): Centrifuge the sample at 15,000 × g for 15 minutes. This high-speed spin forces any precipitated "brick dust" or colloidal aggregates into a solid pellet.

  • Quantification (Validation Step 2): Carefully extract 50 µL of the clear supernatant. Dilute it 1:1 with acetonitrile to prevent any subsequent precipitation. Quantify the dissolved concentration using HPLC-UV (detection at ~230 nm) against a standard curve prepared in 50% acetonitrile.

Protocol B: Host-Guest Encapsulation with HP-β-CD (pH 7.4 Formulation)

Purpose: To formulate high concentrations of the compound for in vivo dosing or high-throughput screening without altering physiological pH.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water or normal saline.

  • Compound Addition: Weigh the required mass of 3-Methyl-1H-pyrazol-1-amine solid to achieve your target concentration (e.g., 2 mg/mL) and add it directly to the HP-β-CD solution.

  • Mechanical Disruption: Vortex vigorously for 2 minutes, then place the vial in a bath sonicator for 30 minutes at room temperature. Causality: Sonication provides the activation energy required to break the high crystal lattice energy, allowing the pyrazole core to enter the hydrophobic cavity of the cyclodextrin.

  • Optical Validation (Validation Step 1): Shine a laser pointer through the vial (Tyndall effect test). If the beam path is highly visible, sub-micron particles are still present (colloidal dispersion). Continue sonication until the beam path is invisible (true solution).

  • Sterile Filtration (Validation Step 2): Pass the solution through a 0.22 µm PVDF syringe filter.

  • Final Verification: Analyze an aliquot of the filtrate via HPLC-UV to confirm that the active pharmaceutical ingredient was not lost to the filter membrane and that the target concentration was achieved.

References

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. National Institutes of Health (PMC). [Link]

  • A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry (RSC). [Link]

  • N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC). [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Thermal Decomposition of 1-Amino-3-methylpyrazole at High Temperatures

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on managing the thermal decomposition of 1-Amino-3-methylpyrazole. The following sections offer fre...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on managing the thermal decomposition of 1-Amino-3-methylpyrazole. The following sections offer frequently asked questions, troubleshooting guides for common analytical techniques, detailed experimental protocols, and visual workflows to ensure safe and accurate experimentation at elevated temperatures.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when heating 1-Amino-3-methylpyrazole?

A1: The primary safety concerns when heating 1-Amino-3-methylpyrazole revolve around its potential for rapid, exothermic decomposition, which could lead to a thermal runaway reaction. The presence of the amino group on the pyrazole ring can contribute to its energetic properties. Hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, and to work in a well-ventilated area, preferably within a fume hood.[2][3][4] When heating, it is essential to use controlled heating ramps and to have safety measures in place, such as a blast shield and an emergency cooling plan.

Q2: What is the expected thermal stability of 1-Amino-3-methylpyrazole?

Q3: How do the amino and methyl substituents affect the thermal stability of the pyrazole ring?

A3: The amino and methyl groups have distinct effects on the thermal stability of the pyrazole ring. The amino group, particularly when adjacent to nitro groups, can decrease thermal stability by participating in intramolecular cyclization reactions to form less stable furazan rings, a common decomposition pathway for some energetic materials.[7][8] The methyl group, on the other hand, can have a more complex influence. In some highly nitrated pyrazoles, methylation of the ring can lead to a lower melting point while maintaining a reasonably high decomposition temperature, which can be advantageous for certain applications.[5] However, the overall effect is highly dependent on the complete substitution pattern of the pyrazole ring.

Q4: What are the likely decomposition products of 1-Amino-3-methylpyrazole?

A4: Upon thermal decomposition, 1-Amino-3-methylpyrazole is expected to produce a mixture of gaseous products. Based on the decomposition of similar heterocyclic compounds, the likely products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), ammonia (NH3), hydrogen cyanide (HCN), and various hydrocarbon fragments.[7][9] The exact composition of the decomposition products will depend on the experimental conditions, such as the heating rate and the presence of an oxidizing or inert atmosphere.

Q5: What analytical techniques are recommended for studying its thermal decomposition?

A5: A combination of thermal analysis techniques is recommended for a comprehensive understanding of the thermal decomposition of 1-Amino-3-methylpyrazole:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.[10]

  • Differential Scanning Calorimetry (DSC): To identify endothermic and exothermic events, such as melting, crystallization, and decomposition, and to quantify the heat flow associated with these transitions.[10]

  • Simultaneous TGA-DSC (STA): This technique provides both mass loss and heat flow data from a single experiment, which is highly efficient for characterizing pharmaceutical compounds.[11]

  • Accelerating Rate Calorimetry (ARC): To assess the potential for thermal runaway reactions under adiabatic conditions, providing crucial data for process safety.[12]

  • TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS): To identify the gaseous products evolved during decomposition.[9][13]

Part 2: Troubleshooting Guides for Thermal Analysis

Guide 1: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Problem: Inconsistent or non-reproducible TGA/DSC results.

  • Potential Cause: Inhomogeneous sample, inconsistent sample mass or packing, or changes in the purge gas flow rate.

  • Troubleshooting Steps:

    • Ensure the sample is finely powdered and homogeneous.

    • Use a consistent sample mass (typically 2-5 mg) for all experiments.

    • Ensure the sample is evenly distributed at the bottom of the crucible.

    • Verify that the purge gas flow rate is stable and at the desired setpoint.

    • Perform a blank run with an empty crucible to ensure a stable baseline.

Problem: Unexpectedly low decomposition temperature.

  • Potential Cause: Presence of impurities or residual solvent, or a reaction with the crucible material.

  • Troubleshooting Steps:

    • Ensure the sample is pure and free of residual solvents by techniques such as NMR or HPLC.

    • Dry the sample under vacuum before analysis.

    • Consider using a different crucible material (e.g., platinum, alumina, or gold-plated) to rule out catalytic effects.

    • Run the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Problem: Complex or overlapping thermal events in the DSC curve.

  • Potential Cause: Multiple decomposition steps, phase transitions occurring close to the decomposition temperature, or the presence of polymorphic forms.

  • Troubleshooting Steps:

    • Use a slower heating rate (e.g., 1-2 °C/min) to improve the resolution of thermal events.

    • Employ temperature-modulated DSC (TM-DSC) to separate reversible and non-reversible thermal events.

    • Analyze the sample by another technique, such as hot-stage microscopy, to visually observe any physical changes.

Problem: Sample loss or sputtering during the experiment.

  • Potential Cause: Rapid decomposition leading to the evolution of a large volume of gas, or the sample being too finely powdered and carried away by the purge gas.

  • Troubleshooting Steps:

    • Use a smaller sample mass.

    • Use a crucible with a pinhole lid to create a self-generated atmosphere and prevent sample expulsion.

    • Gently tap the crucible after loading the sample to ensure it is settled.

Guide 2: Accelerating Rate Calorimetry (ARC)

Problem: Difficulty in detecting the onset of a self-heating reaction.

  • Potential Cause: The heat of decomposition is low, or the self-heating rate is below the detection limit of the instrument.

  • Troubleshooting Steps:

    • Increase the sample mass to generate a larger heat signal.

    • Lower the detection threshold for the onset of exothermic activity (e.g., from 0.02 °C/min to 0.01 °C/min), if the instrument allows.

    • Perform an isothermal aging test at a temperature slightly below the expected decomposition onset to detect slow exothermic reactions.

Problem: Rapid, uncontrolled pressure increase in the ARC bomb.

  • Potential Cause: A runaway reaction generating a large volume of non-condensable gases. This is a significant safety hazard.

  • Troubleshooting Steps:

    • IMMEDIATELY follow your laboratory's emergency procedures for runaway reactions.

    • For future experiments, start with a much smaller sample mass.

    • Ensure the ARC bomb is rated for the maximum expected pressure.

    • Consider diluting the sample with an inert material to temper the reaction.

Problem: Inaccurate kinetic parameters obtained from ARC data.

  • Potential Cause: Poor thermal contact between the sample and the thermocouple, or the reaction mechanism changing with temperature.

  • Troubleshooting Steps:

    • Ensure the sample is in good contact with the bottom of the ARC bomb where the thermocouple is located.

    • Be aware that kinetic parameters derived from a single ARC experiment may not be valid over a wide temperature range.

    • Validate the kinetic model by performing isothermal experiments at different temperatures.

Part 3: Experimental Protocols

Protocol 1: Standard TGA-DSC Analysis of 1-Amino-3-methylpyrazole
  • Instrument Calibration: Calibrate the TGA balance and the DSC heat flow and temperature sensors according to the manufacturer's instructions using appropriate standards.

  • Sample Preparation: Accurately weigh 2-5 mg of finely powdered 1-Amino-3-methylpyrazole into a clean, tared aluminum or alumina crucible.

  • Experimental Setup:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Set the purge gas (high purity nitrogen) to a flow rate of 50 mL/min.

    • Equilibrate the system at 30 °C.

  • Temperature Program: Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature intervals.

    • DSC: Identify the peak temperatures and enthalpies of any endothermic or exothermic events.

Protocol 2: ARC Screening for Thermal Runaway Potential
  • Instrument Preparation: Ensure the ARC instrument is clean and the pressure transducer and thermocouples are calibrated.

  • Sample Preparation:

    • Load 1-2 g of 1-Amino-3-methylpyrazole into a clean, tared ARC bomb (titanium or other inert material).

    • Seal the bomb according to the manufacturer's instructions.

  • Experimental Setup:

    • Place the bomb into the ARC calorimeter.

    • Evacuate and backfill the system with an inert gas if desired.

  • Heat-Wait-Search (HWS) Program:

    • Set the starting temperature to 50 °C.

    • Use a heating step of 5 °C.

    • Set the wait time to 15 minutes.

    • Set the exotherm detection sensitivity to 0.02 °C/min.

  • Data Analysis:

    • Determine the onset temperature of the self-heating reaction.

    • Analyze the temperature and pressure versus time data to determine the time to maximum rate (TMR) and the adiabatic temperature rise.

Part 4: Visualization & Data Presentation

Troubleshooting_TGA_DSC start Inconsistent Results? cause1 Inhomogeneous Sample or Inconsistent Mass/Packing start->cause1 Yes cause2 Purge Gas Fluctuation start->cause2 Yes solution1 Ensure sample is homogeneous. Use consistent mass and packing. cause1->solution1 end Problem Resolved solution1->end solution2 Verify stable gas flow. cause2->solution2 solution2->end low_temp Low Decomposition Temp? cause3 Impurities or Residual Solvent low_temp->cause3 Yes cause4 Crucible Reaction low_temp->cause4 Yes solution3 Purify and dry sample. cause3->solution3 solution3->end solution4 Use a different crucible material. cause4->solution4 solution4->end complex_curve Complex DSC Curve? cause5 Overlapping Events complex_curve->cause5 Yes solution5 Use slower heating rate or TM-DSC. cause5->solution5 solution5->end sputtering Sample Sputtering? cause6 Rapid Gas Evolution sputtering->cause6 Yes solution6 Use smaller sample mass or a pinhole lid. cause6->solution6 solution6->end

Caption: Decision tree for troubleshooting common TGA/DSC experimental issues.

Thermal_Stability_Workflow cluster_0 Initial Screening cluster_1 Hazard Assessment cluster_2 Decomposition Products TGA_DSC Perform TGA-DSC Analysis (Protocol 1) Analyze_TGA_DSC Analyze onset temperature, mass loss, and exotherms TGA_DSC->Analyze_TGA_DSC ARC_Screening Perform ARC Screening (Protocol 2) Analyze_TGA_DSC->ARC_Screening If exothermic decomposition observed TGA_MS_FTIR Perform TGA-MS or TGA-FTIR Analyze_TGA_DSC->TGA_MS_FTIR To understand mechanism Analyze_ARC Determine TMR and adiabatic temperature rise ARC_Screening->Analyze_ARC end End: Comprehensive Thermal Stability Profile Analyze_ARC->end Identify_Products Identify gaseous decomposition products TGA_MS_FTIR->Identify_Products Identify_Products->end start Start: Assess Thermal Stability of 1-Amino-3-methylpyrazole start->TGA_DSC

Caption: Workflow for assessing the thermal stability of 1-Amino-3-methylpyrazole.

Table 1: Typical Thermal Analysis Parameters for Selected Pyrazole Derivatives

CompoundAnalysis MethodOnset Decomposition Temp. (°C)Key ObservationsReference
3,5-Dinitro-4-methylnitramino-1-methylpyrazoleDSC190Melts at 77 °C before decomposing.[5]
1-Methyl-3,4,5-trinitropyrazoleDTA~248 (peak)Good thermal stability with exothermic decomposition.
4-Amino-3,5-dinitro-1H-pyrazoleDSC/TGA~173 (initial stage)Multi-stage decomposition observed.[7]
3-Methylpyrazole->200 (boiling point)Stable at its boiling point under normal pressure.[2][14][15]

Note: This table is for illustrative purposes to provide context. The thermal behavior of 1-Amino-3-methylpyrazole should be determined experimentally.

Part 5: References

  • Wang, R., et al. Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate. (2014). Available at: [Link]

  • Sá, F., et al. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. (2024). Available at: [Link]

  • El-Sayed, M. A. A., et al. New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate. (2025). Available at: [Link]

  • Sinditskii, V. P., et al. ThermoML:Thermochim. Acta 2017, 651, 83-99. Thermodynamics Research Center. (2017). Available at: [Link]

  • Cross, S., et al. Experimental testing of quantum mechanical predictions of mutagenicity: aminopyrazoles. PubMed. (2013). Available at: [Link]

  • Li, Y., et al. The combined effect of pyrazole and amino groups: preparation of novel energetic coordination compounds with high ClO4− content. Inorganic Chemistry Frontiers. (2023). Available at: [Link]

  • Cheprakova, E. M., et al. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. (2022). Available at: [Link]

  • Gu, Z., et al. Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. ResearchGate. (2025). Available at: [Link]

  • Lesiak, A., et al. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. (2021). Available at: [Link]

  • Wang, Y., et al. Visible-light-driven anion relay chemistry (ARC): construction of fully substituted pyrazoles. Nature. (2023). Available at: [Link]

  • He, C., et al. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. (2024). Available at: [Link]

  • Parrish, D. A., et al. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. (2023). Available at: [Link]

  • Abdel-Mohsen, H. T. Recent developments in aminopyrazole chemistry. ResearchGate. (2009). Available at: [Link]

  • Sharma, S., et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. (2018). Available at: [Link]

  • Li, Y., et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. (2020). Available at: [Link]

  • PerkinElmer. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. (2024). Available at: [Link]

  • University of Melbourne. TGA-DSC - Research at Melbourne. (n.d.). Available at: [Link]

  • Fischer, N., et al. Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. MDPI. (2022). Available at: [Link]

  • Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). (n.d.). Available at: [Link]

  • Van den Kerkhof, L., et al. Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance. PubMed. (2020). Available at: [Link]

  • Badgujar, D. M., et al. Thermal decomposition kinetics of 1-methyl-3,4,5-trinitropyrazole. ISC. (2008). Available at: [Link]

  • El-Abadelah, M. M., et al. Recent developments in aminopyrazole chemistry. Arkat USA. (2009). Available at: [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). Available at: [Link]

  • Zhou, J., et al. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. (2021). Available at: [Link]

  • Gu, Z., et al. Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. R Discovery. (2025). Available at: [Link]

  • Zherebsov, D. A., et al. Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. Zachariah Group. (2012). Available at: [Link]

  • Fichez, J., et al. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. (2021). Available at: [Link]

  • Jelińska, A., et al. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI. (2024). Available at: [Link]

  • Aragona, M., et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. (2023). Available at: [Link]

  • Pivina, T. S., et al. Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. (2014). Available at: [Link]

  • Ates, S., et al. Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. (2025). Available at: [Link]

  • Smith, A. B., et al. Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. (2025). Available at: [Link]

  • Ferreira, I. C. F. R., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. (2019). Available at: [Link]

  • Al-Zoubi, W., et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023). Available at: [Link]

  • Sinditskii, V. P., et al. Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. ResearchGate. (2025). Available at: [Link]

  • Wang, Y., et al. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI. (2022). Available at: [Link]

  • PubChem. 3-Methylpyrazole. (n.d.). Available at: [Link]

Sources

Optimization

Removing unreacted 3-Methyl-1H-pyrazol-1-amine from crude mixtures

To: Research Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification Strategies for 3-Methyl-1H-pyrazol-1-amine Diagnostic & Triage: Know Your Impurity Before initiating any pu...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification Strategies for 3-Methyl-1H-pyrazol-1-amine

Diagnostic & Triage: Know Your Impurity

Before initiating any purification protocol, we must strictly define the impurity's chemical nature. The nomenclature "3-Methyl-1H-pyrazol-1-amine" refers to a 1-aminopyrazole (an N-amino compound), which is a hydrazine derivative. This is distinct from the more common C-amino isomers (e.g., 1-methyl-1H-pyrazol-3-amine).

Impurity Profile:

  • Chemical Name: 1-Amino-3-methylpyrazole

  • Functional Class: Heterocyclic Hydrazine / Nucleophile.

  • Key Reactivity: Highly nucleophilic exocyclic amine (alpha-effect); capable of forming hydrazones with aldehydes/ketones.

  • Basicity (pKa): Weakly basic (estimated pKa ~2.5–3.5). The pyrazole ring withdraws electron density, making it less basic than aliphatic hydrazines but still protonatable by strong acids.

  • Solubility: Soluble in chlorinated solvents (DCM, CHCl3), alcohols, and ethyl acetate. Moderately soluble in water.

Why is it difficult to remove?

  • Polarity: It often co-elutes with polar heterocyclic products (e.g., pyrazolo[1,5-a]pyrimidines) on silica gel.

  • Weak Basicity: It may not fully partition into weak acidic aqueous layers if the pH isn't strictly controlled.

  • Nucleophilicity: It can react with electrophilic sites on your product if heated or left in solution too long.

Troubleshooting Guide (Q&A)

Scenario A: "My product is neutral/acid-stable, but the impurity remains after a standard water wash."

Root Cause: The impurity is an organic base. A neutral water wash (pH 7) is insufficient to protonate it and force it into the aqueous layer. Solution: Switch to a Buffered Acid Extraction .

  • Why: You need to drop the pH at least 2 units below the impurity's pKa. A pH of 1–2 is ideal.

  • Protocol: Wash the organic layer (DCM or EtOAc) with 1M HCl or 10% Citric Acid .

    • Note: Citric acid is preferred if your product has acid-sensitive protecting groups (like Boc), as it buffers around pH 3–4.

Scenario B: "My product is also basic (e.g., contains a pyridine or amine). Acid washing removes my product too."

Root Cause: Lack of selectivity. Both species protonate and move to the aqueous phase. Solution: Chemo-Selective Scavenging .

  • Why: You need a method that discriminates based on nucleophilicity and sterics, not just basicity. The primary amino group (-NH2) on the pyrazole is chemically distinct from tertiary amines or ring nitrogens in your product.

  • Protocol: Use a Polymer-Supported Isocyanate (PS-Isocyanate) resin. It reacts irreversibly with the primary hydrazine -NH2 to form an insoluble urea, which is filtered off.

Scenario C: "I see streaking on my silica column and poor separation."

Root Cause: The basic nitrogen interacts with the acidic silanols on the silica gel, causing peak tailing. Solution: Amine-Modified Mobile Phase .

  • Why: Adding a stronger base blocks the silanol sites.

  • Protocol: Add 1% Triethylamine (TEA) or 1% NH4OH to your DCM/MeOH mobile phase.

    • Alternative: Derivatize the impurity in situ with benzaldehyde (see Protocol C below) to change its polarity (Rf shift) before loading the column.

Detailed Protocols

Protocol A: Solid-Phase Scavenging (High Selectivity)

Best for: Basic products, GMP intermediates, or when chromatography is difficult.

Reagents:

  • Scavenger: PS-Isocyanate (Polystyrene-supported isocyanate). Typical loading: 1.0–1.5 mmol/g.

  • Solvent: DCM, THF, or DMF (Resin must swell).

Workflow:

  • Calculate Equivalents: Use 2–3 equivalents of PS-Isocyanate relative to the estimated amount of unreacted pyrazole impurity (determined by LCMS/NMR).

  • Incubation: Add the resin to the crude reaction mixture (dissolved in dry DCM).

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the resin) at Room Temperature for 4–16 hours .

  • Monitoring: Check by TLC/LCMS. The hydrazine peak should disappear.

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad.

  • Wash: Wash the resin cake with DCM to recover entrained product.

  • Result: The filtrate contains the purified product; the impurity is covalently bound to the beads.

Protocol B: The "Shift-and-Separate" Derivatization

Best for: Large scale non-GMP batches where resins are too expensive.

Concept: Convert the polar/basic amine into a non-polar hydrazone using a lipophilic aldehyde.

Steps:

  • Add 1.2 equivalents of Benzaldehyde (relative to the impurity) to the crude mixture.

  • Stir in DCM with a catalytic amount of acetic acid (1 drop) for 1 hour.

  • Mechanism: The 1-aminopyrazole reacts to form a benzylidene hydrazone .

  • Purification:

    • The hydrazone is significantly less polar (higher Rf) and non-basic.

    • Perform a standard Acid Wash (1M HCl). The hydrazone is less soluble in water than the free amine, but the reaction often allows the product (if basic) to be extracted into acid, while the neutral hydrazone stays in organics.

    • Alternatively, run a short silica plug. The Rf difference between your product and the new benzylidene derivative will likely be much larger than before.

Data Summary: Method Comparison

FeatureAcid Extraction (HCl)Resin Scavenging (PS-NCO)Derivatization (Benzaldehyde)
Selectivity Low (Removes all bases)High (Specific to 1°/2° amines)Medium (Specific to hydrazines)
Yield Loss High (if product is basic)< 5% (Physical entrapment only)Low
Cost NegligibleHigh (

$)
Low
Scalability Excellent (Multi-kg)Moderate (g to kg)Excellent (Multi-kg)
Time 30 mins4–16 hours2 hours

Visualized Workflows

Figure 1: Decision Logic for Impurity Removal

purification_logic Start Crude Mixture containing 3-Methyl-1H-pyrazol-1-amine Q1 Is the Target Product Basic (e.g., Pyridine, Amine)? Start->Q1 Method_Acid METHOD A: Buffered Acid Wash (Citric Acid / HCl) Q1->Method_Acid No (Neutral/Acidic) Method_Resin METHOD B: PS-Isocyanate Scavenging Q1->Method_Resin Yes (Basic) Result_Clean Pure Product Method_Acid->Result_Clean Method_Deriv METHOD C: Benzaldehyde Derivatization (Shift Rf) Method_Resin->Method_Deriv If Resin Unavailable or Too Costly Method_Resin->Result_Clean Method_Deriv->Result_Clean

Caption: Decision tree selecting the optimal purification route based on product basicity and resource availability.

Figure 2: Scavenging Reaction Mechanism

scavenging_mechanism Impurity Impurity: 1-Amino-3-methylpyrazole (Nucleophilic -NH2) Complex Solid Complex: Urea covalently bound to Polymer Bead Impurity->Complex + Resin (Shake 4-16h) Resin Reagent: PS-Isocyanate Resin (Electrophilic -N=C=O) Resin->Complex Filtration Filtration Step Complex->Filtration Filtration->Complex Solid retained Filtrate Filtrate: Purified Product Filtration->Filtrate Liquid passes through

Caption: Mechanism of PS-Isocyanate scavenging. The impurity is anchored to the solid phase, allowing simple filtration.

References

  • Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(19), 4882–4886. (Foundational text on scavenger resins).

  • Biotage. ISOLUTE® Scavenger Resins: User Guide. (Technical specifications for PS-Isocyanate and PS-Benzaldehyde).

  • Sigma-Aldrich. Product Specification: 3-Amino-1-methyl-1H-pyrazole hydrochloride.[1] (Physical properties and safety data).

  • El-Enany, M. M., et al. (2010). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives.[2] European Journal of Chemistry. (Context for aminopyrazole use in synthesis).

Sources

Troubleshooting

Addressing catalyst poisoning in reactions involving 1-aminopyrazoles

This technical support guide addresses the unique challenges of using 1-aminopyrazoles (N-amino pyrazoles) in transition-metal catalysis. Unlike their C-amino counterparts (3-, 4-, or 5-aminopyrazoles), 1-aminopyrazoles...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the unique challenges of using 1-aminopyrazoles (N-amino pyrazoles) in transition-metal catalysis. Unlike their C-amino counterparts (3-, 4-, or 5-aminopyrazoles), 1-aminopyrazoles possess a hydrazine motif (


) embedded in an aromatic system, creating distinct mechanisms for catalyst deactivation.

Topic: Addressing Catalyst Poisoning & Deactivation Scope: 1-Aminopyrazoles (N-amino derivatives) in Cross-Coupling and C-H Activation.

Diagnostic Hub: Why is Your Reaction Failing?

The 1-aminopyrazole moiety presents a "double-edged" challenge to metal catalysts (Pd, Cu, Rh). Unlike simple anilines, these substrates can deactivate catalysts through three distinct mechanisms.

Mechanism A: The Hydrazine Reduction Trap (Reductive Deactivation)

Symptoms: Immediate formation of "Pd black" (metal precipitation) upon addition of the substrate; low conversion despite high catalyst loading. Root Cause: 1-aminopyrazoles are essentially cyclic hydrazines. Hydrazines are potent reducing agents.

  • Chemistry: The exocyclic amino group (

    
    ) can reduce 
    
    
    
    precatalysts (e.g.,
    
    
    ,
    
    
    ) to
    
    
    before the ligand can effectively ligate the metal. This results in the formation of inactive bulk metal colloids rather than the active catalytic species.
Mechanism B: The "Rest State" Chelation

Symptoms: Reaction stalls after 10-20% conversion; catalyst remains in solution (no precipitate) but is inactive. Root Cause: Bidentate coordination forming stable, off-cycle species.

  • Chemistry: The 1-aminopyrazole can act as a bidentate ligand, coordinating through the exocyclic amine and the adjacent endocyclic nitrogen (N2) or bridging two metal centers. This occupies the coordination sites required for oxidative addition or transmetallation.

Mechanism C: Condensation Side-Reactions

Symptoms: Disappearance of starting material but no desired product; appearance of new peaks with higher molecular weight. Root Cause: Schiff base formation.

  • Chemistry: If your coupling partner is a ketone or aldehyde (or if you use ketone solvents like acetone), the 1-amino group reacts rapidly to form hydrazones, which are often poor substrates for the intended catalytic cycle.

Troubleshooting Guide & FAQs

Scenario 1: "My reaction turns black instantly, and I get no yield."

Q: Is my precatalyst compatible with 1-aminopyrazoles? A: Likely not. Standard


 sources are too easily reduced by the hydrazine moiety.
  • Solution 1 (Switch to Pd(0)): Use a pre-formed

    
     source like 
    
    
    
    or
    
    
    . This bypasses the reduction step where the "hydrazine effect" is most damaging.
  • Solution 2 (Palladacycles): Use Generation 3 (G3) or G4 precatalysts (e.g., XPhos Pd G4). These are reduced to active

    
     by base activation, which is often faster and more controlled than the substrate-mediated reduction.
    
Scenario 2: "The reaction works for 3-aminopyrazole but fails for 1-aminopyrazole."

Q: Why does the position of the amine matter? A: 3-aminopyrazoles are anilines; 1-aminopyrazoles are hydrazines.

  • The Fix: You must treat 1-aminopyrazoles as reductants. If you are performing a C-H activation, you may need to add a stoichiometric oxidant (e.g.,

    
    , 
    
    
    
    ) to maintain the catalytic cycle, as the substrate itself might be reducing the high-valent intermediate required for turnover.
Scenario 3: "I suspect the substrate is poisoning the catalyst by binding too tightly."

Q: How do I prevent catalyst saturation? A: Use "Bulky Biaryl" ligands to physically block the coordination of multiple pyrazole units.

  • Recommended Ligands:

    • BrettPhos / tBuBrettPhos: Excellent for primary amines; the bulk prevents the formation of bis-ligated metal complexes.

    • XPhos: Good general-purpose bulky ligand.

  • Protocol Adjustment: Slow addition. Add the 1-aminopyrazole solution via syringe pump over 1-2 hours. This keeps the concentration of the "poison" low relative to the catalyst, favoring the catalytic cycle over the formation of stable bis-substrate complexes.

Experimental Protocols

Protocol A: Protected Coupling Strategy (Recommended)

Use this if direct coupling fails due to poisoning.

Rationale: Masking the 1-amino group as a hydrazone reduces its reducing power and Lewis basicity, preventing catalyst deactivation.

  • Protection Step:

    • Mix 1-aminopyrazole (1.0 equiv) with Benzophenone (1.1 equiv) and a catalytic amount of p-TsOH in Toluene.

    • Reflux with a Dean-Stark trap until water evolution ceases.

    • Isolate the hydrazone .

  • Coupling Reaction:

    • Perform the Buchwald-Hartwig or Suzuki coupling on the hydrazone. The steric bulk of the benzophenone group also prevents N-N chelation.

  • Deprotection:

    • Hydrolyze with

      
       at room temperature to recover the functionalized 1-aminopyrazole.
      
Protocol B: Direct Coupling with Pd-G4 Precatalysts

For direct functionalization without protection.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 1-Aminopyrazole (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G4 (2-5 mol%)

  • Base:

    
     (1.5 equiv) — Note: Weak bases like carbonates often fail here.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Procedure:

  • Purge: Charge a reaction vial with the catalyst, base, and aryl halide. Cycle vacuum/Argon 3 times. Oxygen is a killer here.

  • Solvent: Add degassed dioxane.

  • Activation: Stir for 1-2 minutes at RT. The G4 catalyst activates rapidly.

  • Addition: Add the 1-aminopyrazole (liquid or solution) last.

  • Heat: Stir at 80-100°C. Monitor by LCMS.

Visualizing the Deactivation Pathways

The following diagram illustrates the decision matrix for troubleshooting 1-aminopyrazole reactions.

G Start Reaction Failure with 1-Aminopyrazole Obs1 Observation: Black Precipitate (Pd Black) Start->Obs1 Obs2 Observation: No Precipitate, Low Conv. Start->Obs2 Cause1 Cause: Reductive Deactivation (Hydrazine Effect) Obs1->Cause1 Immediate Cause2 Cause: Coordination Saturation (Rest State) Obs2->Cause2 Stalls <20% Sol1 Solution: Use Pd(0) source (Pd2(dba)3) or G4 Precatalyst Cause1->Sol1 Sol3 Solution: Protect as Hydrazone (Benzophenone imine) Cause1->Sol3 Sol2 Solution: Bulky Ligands (tBuBrettPhos) + Slow Addition Cause2->Sol2 Cause2->Sol3

Caption: Diagnostic flowchart for identifying and resolving catalyst deactivation modes specific to 1-aminopyrazoles.

References

  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions - Troubleshooting Guide.Link

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.Link

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[2] (Discusses N-1 functionalization and protection strategies). Link

  • Lankau, H.J., et al. (1999). Synthesis and anticonvulsant activity of new 4-aminopyrazoles and 5-aminopyrazol-3-ones. (Provides context on aminopyrazole stability and reactivity). Link

  • Gutierrez, D., et al. (2016).[3] 2-Aminophenyl-1H-pyrazole as a Removable Directing Group for Copper-Mediated C–H Amidation.[3] (Demonstrates the strong coordination ability of the N-N motif). Link

  • Giori, P., et al. (1970). 1-Substituted 4-aminopyrazoles. Farmaco. (Foundational chemistry of N-substituted aminopyrazoles).

Sources

Optimization

Storage stability and shelf-life extension of 3-Methyl-1H-pyrazol-1-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Methyl-1H-pyrazol-1-amine. It addresses common challenges related to its storage, stability, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Methyl-1H-pyrazol-1-amine. It addresses common challenges related to its storage, stability, and handling to ensure experimental reproducibility and extend the compound's shelf-life. The information is structured to provide immediate, actionable solutions to problems encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 3-Methyl-1H-pyrazol-1-amine.

Q1: What are the ideal storage conditions for long-term stability of 3-Methyl-1H-pyrazol-1-amine?

A1: For long-term stability, 3-Methyl-1H-pyrazol-1-amine should be stored at or below -20°C in a tightly sealed container.[1][2] To prevent oxidative degradation, which is a common pathway for amine-containing compounds, it is highly recommended to store the solid material under an inert atmosphere, such as argon or nitrogen.[3][4] Additionally, protection from light using an amber glass vial is crucial to prevent photodegradation.[1]

Q2: My solid sample of 3-Methyl-1H-pyrazol-1-amine has turned from white to a yellowish or brownish color. What does this indicate?

A2: A color change to yellow or brown is a strong indicator of oxidative degradation.[3] The exocyclic primary amine group (-NH2) on the pyrazole ring is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities.[1] This process can be accelerated by exposure to light and elevated temperatures.[4] To prevent this, always handle the compound under an inert atmosphere where possible and store it as recommended.

Q3: Can I store 3-Methyl-1H-pyrazol-1-amine in solution?

A3: Storing this compound in solution for extended periods is generally not recommended due to the increased risk of solvent-mediated degradation.[1] If you must store a solution for short-term use, use a dry, aprotic solvent, purge the solution with an inert gas, and store it at low temperatures (-20°C or -80°C).[2] Always prepare fresh solutions for critical experiments to ensure the highest purity and concentration accuracy.

Q4: What are the primary degradation pathways for this compound?

A4: Based on its structure, the primary anticipated degradation pathways are:

  • Oxidation: The primary amine group is susceptible to oxidation, leading to colored byproducts and potential dimerization.[1]

  • Photodegradation: Aromatic heterocyclic systems can be sensitive to UV and high-intensity visible light, which can catalyze decomposition reactions.[3]

  • Hydrolysis: While the pyrazole ring itself is relatively stable, the presence of moisture could potentially facilitate side reactions, especially if impurities are present.[3]

Q5: Are there any materials or chemicals that are incompatible with 3-Methyl-1H-pyrazol-1-amine?

A5: Yes. Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates), as these will aggressively degrade the amine functionality.[1] Also, avoid strong acids unless part of a controlled reaction, as they will protonate the amine and pyrazole nitrogens, altering the compound's properties.

Troubleshooting Guide

This section provides solutions to specific experimental issues.

Problem 1: I'm observing a new, more polar spot on my TLC plate after storing my sample for a week in the freezer.

  • Plausible Cause: This suggests that your compound may be degrading even at low temperatures. The new spot could be an oxidation or hydrolysis product, which is often more polar than the parent compound.[3] This can happen if the container is not properly sealed, allowing moisture and air to enter.[4]

  • Solution Workflow:

    • Confirm Identity: Use a more advanced analytical technique like LC-MS to determine the mass of the new spot and confirm it is a degradation product.

    • Re-evaluate Storage: Ensure your container is tightly sealed with a PTFE-lined cap.[1] Before sealing, flush the vial with an inert gas like argon or nitrogen to displace air.

    • Use a Desiccator: Store the sealed vial inside a desiccator, even within the freezer, to provide an extra layer of protection against moisture.[3]

Problem 2: My biological assay results are inconsistent when using a stock solution of 3-Methyl-1H-pyrazol-1-amine that is more than a day old.

  • Plausible Cause: The compound is likely degrading in the solution, leading to a lower effective concentration of the active molecule and the presence of degradation products that may have unintended biological activity or inhibitory effects.[3]

  • Solution Workflow:

    • Prepare Fresh Solutions: Always prepare solutions fresh from solid material immediately before conducting biological assays.

    • Purity Check: Before use, quickly check the purity of the solution using a rapid HPLC method if available. This will confirm the integrity of the compound.

    • Solvent Selection: Ensure the solvent used for your stock solution is of high purity and is aprotic and dry, if compatible with your assay.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common stability issues with 3-Methyl-1H-pyrazol-1-amine.

G start Issue Observed (e.g., Color Change, New TLC Spot, Inconsistent Assay Results) check_storage Review Storage Conditions: - Temperature (-20°C?) - Inert Atmosphere? - Light Protection? - Tightly Sealed? start->check_storage improper_storage Storage Conditions Improper check_storage->improper_storage analyze_sample Analyze Sample Integrity (TLC, HPLC, LC-MS) degradation_confirmed Degradation Confirmed? analyze_sample->degradation_confirmed improper_storage->analyze_sample No implement_best_practices Action: Implement Best Storage Practices (Inert gas, -20°C, Amber Vial, Desiccator) improper_storage->implement_best_practices Yes discard Action: Discard Degraded Sample/Solution degradation_confirmed->discard Yes end_further Issue Persists: Consider Forced Degradation Study degradation_confirmed->end_further No / Unclear retest Re-test Sample Purity implement_best_practices->retest end_ok Problem Resolved retest->end_ok prepare_fresh Action: Prepare Fresh Solutions for Experiments discard->prepare_fresh prepare_fresh->end_ok G cluster_0 Oxidative Degradation parent 3-Methyl-1H-pyrazol-1-amine intermediate Nitroxide Radical (Intermediate) parent->intermediate [O] (O₂, light, metal ions) product Nitroso/Nitro Derivatives or Dimerization Products (Colored Impurities) intermediate->product Further Oxidation or Coupling

Sources

Troubleshooting

Troubleshooting low conversion rates in Schiff base formation with aminopyrazoles

Technical Support Center: Troubleshooting Schiff Base Formation with Aminopyrazoles Diagnostic Overview: The Aminopyrazole Dilemma Aminopyrazoles (e.g., 3-amino-1H-pyrazole or 5-aminopyrazole) are notoriously challenging...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Schiff Base Formation with Aminopyrazoles

Diagnostic Overview: The Aminopyrazole Dilemma

Aminopyrazoles (e.g., 3-amino-1H-pyrazole or 5-aminopyrazole) are notoriously challenging substrates for Schiff base (imine) formation. While the pyrazole ring itself is electron-rich, the exocyclic amino group suffers from reduced nucleophilicity due to electron delocalization into the heteroaromatic system and competitive tautomerization[1]. Furthermore, the resulting imine bonds are highly susceptible to hydrolysis, making equilibrium management the single most critical factor in your synthesis workflow[2][3].

Mechanistic Causality: The PADPED Bottleneck

To troubleshoot effectively, you must understand the causality of the reaction. Imine formation follows the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[3].

  • The Conflict: The first step (Addition) requires a free, unprotonated amine to act as a nucleophile. The elimination step (Dehydration) requires an acid catalyst to convert the hydroxyl group of the carbinolamine intermediate into a good leaving group (water)[3][4].

  • The Result: If your reaction pH is too low (<3), the aminopyrazole is completely protonated, and the reaction stalls at step one. If the pH is too high (>7), the carbinolamine intermediate accumulates but fails to dehydrate[2].

Mechanism Amine Aminopyrazole + Carbonyl Add Nucleophilic Addition (Requires Free Amine) Amine->Add Carbinolamine Carbinolamine Intermediate Add->Carbinolamine pH > 4 Elim Dehydration (Requires Acid H+) Carbinolamine->Elim pH < 6 Imine Schiff Base + H2O Elim->Imine -H2O Imine->Carbinolamine +H2O (Hydrolysis)

Caption: Mechanistic dependencies of Schiff base formation highlighting the pH-dependent bottleneck.

Core Troubleshooting Workflows

Workflow Start Low Yield / No Product Analysis Check Analysis Method (Stop using TLC!) Start->Analysis Water Is Water Removed? Analysis->Water Confirmed by GC-MS/NMR DeanStark Use Dean-Stark or Soxhlet with CaCl2 Water->DeanStark No Kinetics Optimize Kinetics Water->Kinetics Yes Catalyst Adjust pH to 4-5 (Glacial AcOH or p-TsOH) Kinetics->Catalyst Slow Reaction Microwave Solvent-Free / Microwave Catalyst->Microwave Steric Hindrance

Caption: Diagnostic decision tree for resolving low conversion rates in aminopyrazole imine synthesis.

Issue A: False Negatives from Analytical Hydrolysis
  • Symptom: The reaction changes color, and GC-MS or crude NMR shows product, but Thin-Layer Chromatography (TLC) shows only starting materials. After column chromatography, the isolated yield is <5%.

  • Causality: Silica gel is highly acidic and hygroscopic. Heteroaromatic Schiff bases, particularly those derived from aminopyrazoles, will rapidly hydrolyze back to the amine and aldehyde/ketone on the TLC plate or during column chromatography[2][5].

  • Solution: Abandon TLC. Monitor the reaction using GC-MS, LC-MS, or by taking aliquots for crude ¹H NMR (look for the characteristic azomethine -CH=N- singlet at 8.0–8.9 ppm)[2][6]. Purify via recrystallization or trituration, avoiding silica entirely.

Issue B: Equilibrium Stalling (The Water Problem)
  • Symptom: Reaction plateaus at 30-40% conversion regardless of time.

  • Causality: Imine formation is an equilibrium process. Because aminopyrazoles are weak nucleophiles, the equilibrium constant is not heavily favored toward the product. The water generated during dehydration will drive the reverse reaction (hydrolysis)[2][3].

  • Solution: Actively remove water. Do not rely on standard reflux. Use a Dean-Stark apparatus with toluene, or a Soxhlet extractor filled with anhydrous CaCl₂ or 4Å molecular sieves[2][5].

Issue C: Kinetic Failure (Catalyst & Temperature)
  • Symptom: No reaction occurs even with water removal.

  • Causality: The activation energy for the dehydration of the carbinolamine is too high, or the amine is fully protonated by excess acid[3][7].

  • Solution: Calibrate the catalyst. Use a catalytic amount of glacial acetic acid or p-Toluenesulfonic acid (p-TsOH) to achieve a pH of 4-5[2]. If conventional heating fails, switch to microwave-assisted, solvent-free synthesis, which provides massive thermal energy directly to the reactants, overcoming the activation barrier without solvent dilution[4].

Quantitative Optimization Data

The following table synthesizes field-proven parameters for optimizing aminopyrazole condensation reactions.

SolventCatalystWater Removal StrategyTempTypical YieldCausality / Notes
EthanolNoneNone78 °C10-30%Equilibrium stalls; auto-protolysis provides minimal catalysis[7].
EthanolGlacial AcOH (pH 4-5)None78 °C40-60%Acid catalyzes dehydration, but retained water limits max conversion[2][8].
Toluenep-TsOH (0.1 eq)Dean-Stark Trap110 °C80-95%Azeotropic removal of water forces equilibrium to the right[2][5].
Solvent-freeNone / ClayMicrowave (MW)80-120 °C85-98%High thermal energy overcomes activation barrier; environmentally friendly[4].

Self-Validating Experimental Protocols

Protocol 1: Azeotropic Distillation (Dean-Stark Method) Use this for liquid/soluble aldehydes and ketones.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagents: Dissolve the 5-aminopyrazole (1.0 eq) and the carbonyl compound (1.05 eq) in anhydrous toluene (approx. 10 mL per gram of substrate).

  • Catalysis: Add p-TsOH monohydrate (0.05 to 0.1 eq). Validation Check: Spot the mixture on pH paper; it should read ~4-5. If it is <3, you have added too much acid and protonated the pyrazole.

  • Reaction: Heat to robust reflux (110 °C).

  • Self-Validation (Water Tracking): Monitor the Dean-Stark trap. For every 10 mmol of reactants, exactly 0.18 mL of water should collect. If water stops collecting before the theoretical yield, the reaction has stalled.

  • Workup: Cool to room temperature. Evaporate the toluene under reduced pressure. Do not use aqueous workup. Triturate the crude oil with cold anhydrous ethanol or hexane to induce crystallization[2].

Protocol 2: Microwave-Assisted Solvent-Free Synthesis Use this for sterically hindered ketones or highly unreactive 3-aminopyrazoles.

  • Preparation: Grind the aminopyrazole (1.0 eq) and the aldehyde/ketone (1.0 eq) in an agate mortar until a homogeneous paste or powder is formed[4].

  • Catalysis (Optional): If the substrates are highly unreactive, blend in 5% w/w of an acidic clay (e.g., Montmorillonite K10)[4].

  • Irradiation: Transfer to a microwave-safe vessel. Irradiate at 300-400 W for 2-5 minute intervals.

  • Self-Validation (Phase Change): The mixture will often form a melt and subsequently solidify as the higher-melting-point Schiff base is formed. The release of steam (water byproduct) is a visual indicator of reaction progress.

  • Purification: Dissolve the crude melt in hot ethanol, filter off any solid catalyst, and allow the Schiff base to recrystallize upon cooling.

Frequently Asked Questions (FAQs)

Q: I am using an aminopyrazole and a ketone, but getting zero product. Why? A: Ketones are significantly less electrophilic than aldehydes, and heteroaromatic amines are weak nucleophiles. This combination is the "perfect storm" for kinetic failure. You must use forcing conditions: switch from ethanol to toluene, use a Soxhlet extractor filled with CaCl₂ instead of a Dean-Stark (as ketone condensations produce water very slowly), and extend the reaction time to 48-72 hours[5].

Q: How do I store my purified Schiff base? It degrades over time. A: The primary decomposition pathway is atmospheric hydrolysis[2]. Store the purified compound in a tightly sealed vial flushed with argon or nitrogen, placed inside a desiccator with active desiccant. Avoid exposure to any acidic vapors.

Q: Can I synthesize Schiff bases in water? A: While counterintuitive, some computational studies show that imine synthesis can occur in water if the hydrophobic effect forces the organic substrates together, and extensive hydrogen-bonding networks stabilize the transition state[7]. However, for aminopyrazoles, this usually results in poor yields unless specialized surfactants or micellar catalysis are employed. Stick to anhydrous methods for reliable troubleshooting.

Q: My NMR shows multiple azomethine peaks. Did I form side products? A: Aminopyrazoles can undergo tautomerization, and the resulting Schiff bases can exist as E/Z isomers around the C=N bond. Additionally, unbiased aminopyrazoles can sometimes form regioisomers or undergo further cyclization (e.g., forming pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines) if a second electrophilic site is present on the carbonyl compound[1]. Verify the 2D NMR (NOESY/HMBC) to rule out cyclization.

References

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study. PubMed Central (PMC).[Link]

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles. Indian Journal of Pharmaceutical Sciences.[Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.[Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Società Chimica Italiana.[Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases. MDPI Pharmaceuticals.[Link]

  • Synthesis of Schiff base : r/Chempros. Reddit.[Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.[Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace.[Link]

  • New insights into the mechanism of Schiff base synthesis from aromatic amines. PeerJ.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 3-Methyl-1H-pyrazol-1-amine

The following guide details the spectral analysis of 3-Methyl-1H-pyrazol-1-amine (also known as 1-amino-3-methylpyrazole). This guide focuses on the critical challenge of distinguishing this compound from its regioisomer...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectral analysis of 3-Methyl-1H-pyrazol-1-amine (also known as 1-amino-3-methylpyrazole). This guide focuses on the critical challenge of distinguishing this compound from its regioisomer, 5-Methyl-1H-pyrazol-1-amine , a common co-product in synthesis.

A Comparative Guide for Structural Elucidation

Executive Summary

3-Methyl-1H-pyrazol-1-amine is a valuable building block for fused nitrogen heterocycles (e.g., pyrazolo[1,5-a]pyrimidines). However, its synthesis via the N-amination of 3-methylpyrazole often yields a mixture of regioisomers.

  • The Problem: Standard 1D NMR alone is often insufficient to definitively assign the position of the methyl group (C3 vs. C5) relative to the N-amino group due to overlapping chemical shift ranges.

  • The Solution: This guide provides a self-validating NMR protocol relying on NOE (Nuclear Overhauser Effect) and 15N-HMBC to unambiguously distinguish the target 3-methyl isomer from the 5-methyl alternative.

Structural Analysis & Tautomeric Context

Unlike the parent 3-methylpyrazole, which exists in rapid tautomeric equilibrium, N-aminated pyrazoles are fixed structures. The N-NH₂ group locks the bonding pattern, creating two distinct, separable isomers.

Isomer Formation Pathway

The amination of 3-methylpyrazole (typically using hydroxylamine-O-sulfonic acid) is governed by steric hindrance.

  • Major Product (Target): 3-Methyl-1H-pyrazol-1-amine . Amination occurs on the nitrogen distal to the methyl group.

  • Minor Product (Alternative): 5-Methyl-1H-pyrazol-1-amine . Amination occurs on the nitrogen proximal to the methyl group (sterically disfavored).

Isomerism Start 3-Methylpyrazole (Tautomeric Mixture) Major MAJOR PRODUCT 3-Methyl-1H-pyrazol-1-amine (Me distal to NH2) Start->Major Kinetic Preference (Less Steric Hindrance) Minor MINOR PRODUCT 5-Methyl-1H-pyrazol-1-amine (Me proximal to NH2) Start->Minor Steric Clash Reagent + H2N-OSO3H (Aminating Agent) Reagent->Start

Figure 1: Reaction pathway showing the origin of the regioisomeric mixture.

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d₆ is strictly recommended over CDCl₃.

    • Reasoning: DMSO-d₆ ensures sharp resolution of the labile N-NH₂ protons (typically broad or invisible in CDCl₃ due to exchange). It also prevents aggregation-induced broadening.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz or higher)
ExperimentPulse SequenceScans (NS)Key ParameterPurpose
1H Standard zg3016D1 = 1.0sBasic assignment.
13C {1H} zgpg30512+D1 = 2.0sCarbon backbone verification.
1D NOE / NOESY selnogp / noesygpph64Mix Time = 500msCRITICAL: Distinguishes isomers via spatial proximity.
1H-15N HMBC hmbcgpndqf32J(N,H) = 5 HzConfirms N-amination site (Optional but definitive).

Comparative Spectral Analysis

1H NMR Comparison

The chemical shifts below are characteristic for N-aminopyrazoles in DMSO-d₆.

Proton Environment3-Methyl-1H-pyrazol-1-amine (Target)5-Methyl-1H-pyrazol-1-amine (Alternative)3-Methyl-1H-pyrazole (Parent)
-CH₃ (Methyl) δ 2.15 - 2.25 (s) δ 2.20 - 2.35 (s)δ 2.25 (s)
H-4 (Ring) δ 5.90 - 6.00 (d, J~2.5) δ 5.95 - 6.05 (d, J~2.0)δ 5.95 (bs)
H-5 / H-3 (Ring) δ 7.45 - 7.60 (d, H-5) δ 7.30 - 7.40 (d, H-3)δ 7.50 (bs, tautomeric)
-NH₂ (Amino) δ 5.80 - 6.50 (bs) δ 5.80 - 6.50 (bs)N/A (N-H is ~12.5)

Key Diagnostic Feature:

  • Coupling Constant (J): The coupling between H4 and H5 (in the 3-Me isomer) is typically 2.0 – 2.5 Hz .

  • Shift Difference: The H-5 proton in the target compound is generally more deshielded (downfield) than the H-3 proton of the isomer due to the adjacent N-amine.

13C NMR Comparison
Carbon Environment3-Methyl-1H-pyrazol-1-amine 5-Methyl-1H-pyrazol-1-amine
-CH₃ δ 13.0 - 14.0 δ 10.0 - 11.5
C-4 δ 103.0 - 105.0 δ 104.0 - 106.0
C-3 / C-5 (Ipso) C3: δ 145.0 - 148.0 C5: δ 138.0 - 142.0
C-5 / C-3 (CH) C5: δ 130.0 - 133.0 C3: δ 138.0 - 140.0

Note: The C5-Methyl carbon is typically shielded (upfield) relative to the C3-Methyl carbon due to the "ortho" effect of the N-amino group.

Definitive Identification Strategy (The "Self-Validating" Protocol)

Reliance on chemical shifts alone is risky due to solvent and concentration effects. You must perform a 1D NOE (Nuclear Overhauser Effect) experiment to validate the structure.

The NOE Logic
  • Irradiate the -NH₂ signal (approx. 6.0 ppm).

  • Observe the response:

    • Target (3-Methyl): You will see an enhancement of the H-5 aromatic proton (approx. 7.5 ppm). You will see NO enhancement of the Methyl group.

    • Alternative (5-Methyl): You will see a strong enhancement of the Methyl group (approx. 2.3 ppm). You will see NO enhancement of the aromatic proton.

NOE_Logic cluster_results Observed NOE Enhancement Experiment Experiment: Irradiate -NH2 Signal (~6.0 ppm) ResultA Enhancement of Aromatic H-5 (~7.5 ppm) Experiment->ResultA Strong Signal ResultB Enhancement of Methyl Group (~2.2 ppm) Experiment->ResultB Strong Signal ConclusionA CONCLUSION: 3-Methyl-1H-pyrazol-1-amine (Target) ResultA->ConclusionA ConclusionB CONCLUSION: 5-Methyl-1H-pyrazol-1-amine (Regioisomer) ResultB->ConclusionB

Figure 2: Decision tree for assigning regioisomers based on NOE data.

Advanced Validation: 15N NMR

For regulatory filings or complex mixtures, 1H-15N HMBC is the gold standard.

  • Target (3-Methyl): The Methyl protons will show a long-range correlation to N1 (the aminated nitrogen) is weak or absent (4-bond), but strong to N2 .

  • Alternative (5-Methyl): The Methyl protons (at C5) are 3 bonds away from N1 . A distinct correlation peak will be observed.

References

  • Synthesis and Amination: Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." Arkivoc 2009.i (2009): 198-250.[1] Link

  • NMR of Pyrazoles: Claramunt, R. M., et al. "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry 26.11 (1988): 1011-1017. Link

  • Regioisomer Determination: Ohsawa, A., et al. "1,2,3-Triazine... obtained from nickel peroxide oxidation of 1-amino-5-methylpyrazole." J. Chem. Soc., Chem. Commun. 1981, 1174. Link

  • Computational Shifts: Alkorta, I., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Journal of Heterocyclic Chemistry (2020). Link

Sources

Comparative

Analytical Differentiation Guide: MS/MS Fragmentation of 1-Amino-3-methylpyrazole vs. C-Amino Isomers

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Focus: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) The Analytical Challenge in Dr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Focus: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS)

The Analytical Challenge in Drug Discovery

Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized as hinge-binding motifs in kinase inhibitors. During the synthesis of these building blocks, the differentiation of N-amino pyrazoles (e.g., 1-Amino-3-methylpyrazole) from their C-amino regioisomers (e.g., 5-Amino-1-methylpyrazole) is a persistent analytical bottleneck. Because these isomers share identical exact masses and similar polarities, standard chromatographic retention times are often insufficient for definitive identification.

This guide objectively compares the Collision-Induced Dissociation (CID) fragmentation performance of 1-Amino-3-methylpyrazole (Target) against 5-Amino-1-methylpyrazole (Alternative Isomer) , providing a self-validating mass spectrometry workflow to definitively distinguish them based on their intrinsic structural causality.

Mechanistic Causality: N-N vs. C-N Bond Dynamics

To move beyond empirical observation, we must understand the quantum-mechanical causality driving the fragmentation of these isomers.

1-Amino-3-methylpyrazole (N-Amino Isomer): In positive-ion ESI, protonation predominantly occurs at the highly basic N2 position of the pyrazole ring. For the N-amino isomer, the adjacent exocyclic amino group (at N1) creates a hydrazine-like N-N bond. This bond is inherently labile due to the electrostatic repulsion between the adjacent nitrogen lone pairs. Upon collisional activation, a facile hydrogen transfer from the protonated N2 to the exocyclic NH2 group occurs, transforming it into an excellent leaving group. This results in the dominant neutral loss of ammonia (NH₃, 17 Da) .

5-Amino-1-methylpyrazole (C-Amino Isomer): Conversely, the C-amino isomer features a carbon-nitrogen (C5-NH2) bond. This bond possesses partial double-bond character due to resonance electron donation from the amino group into the aromatic pyrazole system. Consequently, the C-NH2 bond is highly resistant to homolytic or heterolytic cleavage. Instead of losing the amino group, the molecule requires higher collision energies (CE) to fragment, ultimately undergoing deep ring-opening events—typically the expulsion of hydrogen cyanide (HCN, 27 Da) or acetonitrile (CH₃CN, 41 Da) .

Comparative MS/MS Performance Data

The following table summarizes the quantitative HR-MS/MS data, demonstrating the stark divergence in fragmentation pathways between the two isomeric products.

Analytical Parameter1-Amino-3-methylpyrazole (Target)5-Amino-1-methylpyrazole (Alternative)
Precursor Ion

m/z 98.0718m/z 98.0718
Primary Neutral Loss - 17.0265 Da (NH₃)- 27.0109 Da (HCN)
Secondary Neutral Loss - 44.0374 Da (NH₃ + HCN)- 41.0265 Da (CH₃CN)
Base Peak (Fragment) m/z 81.0453 (

)
m/z 71.0609 (

)
Diagnostic Fragment 2 m/z 54.0344 (

)
m/z 57.0453 (

)
Required Collision Energy Low (10 - 15 eV)Moderate to High (25 - 35 eV)

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in your structural assignments, this protocol is designed as a self-validating system . It actively prevents false positives caused by in-source fragmentation, ensuring that the observed fragments are strictly derived from CID within the collision cell .

Step 1: Chromatographic Standardization

  • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

  • Causality: The 0.1% formic acid guarantees complete and uniform protonation of the pyrazole N2 atom prior to entering the MS source, standardizing the precursor ion population.

Step 2: Source Optimization (The Self-Validation Step)

  • Infuse the sample at 10 µL/min.

  • Validation Check: Monitor the m/z 98 precursor while ramping the Declustering Potential (DP) from 20 V to 100 V with the Collision Energy (CE) set to 0 eV.

  • Causality: If the diagnostic m/z 81 peak appears at 0 eV CE, the N-N bond is breaking in the source due to excessive DP. You must lower the DP until only the intact m/z 98 ion is visible. This validates that subsequent fragmentation is purely CID-driven.

Step 3: Collision Energy (CE) Ramping

  • Isolate m/z 98.07 in Q1.

  • Ramp the CE in Q2 from 10 eV to 40 eV in 5 eV increments using Argon as the collision gas.

  • Causality: The N-amino isomer will yield the m/z 81 fragment at low CE (~15 eV) due to the weak N-N bond. The C-amino isomer will remain intact until ~25 eV, at which point the pyrazole ring shatters to yield m/z 71 and m/z 57.

Mechanistic Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 98.07 Isomer1 1-Amino-3-methylpyrazole (N-Amino Isomer) Precursor->Isomer1 Structure A Isomer2 5-Amino-1-methylpyrazole (C-Amino Isomer) Precursor->Isomer2 Structure B LossNH3 Neutral Loss: NH3 (-17 Da) Isomer1->LossNH3 LossHCN Neutral Loss: HCN (-27 Da) Isomer2->LossHCN LossCH3CN Neutral Loss: CH3CN (-41 Da) Isomer2->LossCH3CN Frag81 m/z 81.04 [C4H5N2]+ LossNH3->Frag81 Frag71 m/z 71.06 [C3H7N2]+ LossHCN->Frag71 Frag57 m/z 57.04 [C2H5N2]+ LossCH3CN->Frag57

Fig 1: Divergent CID fragmentation pathways of N-amino vs. C-amino methylpyrazole isomers.

References
  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: Molecules (MDPI) URL: [Link]

  • Title: Recent developments in aminopyrazole chemistry Source: Arkivoc URL: [Link]

Validation

Structural Insights &amp; Comparative Analysis: 3-Methyl-1H-pyrazol-1-amine Complexes

Executive Summary 3-Methyl-1H-pyrazol-1-amine (also known as 1-amino-3-methylpyrazole) represents a distinct class of hydrazine-derived ligands, fundamentally different from their C-amino isomers (e.g., 3-amino-5-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-1H-pyrazol-1-amine (also known as 1-amino-3-methylpyrazole) represents a distinct class of hydrazine-derived ligands, fundamentally different from their C-amino isomers (e.g., 3-amino-5-methylpyrazole). While C-amino pyrazoles are ubiquitous in medicinal chemistry, N-amino pyrazoles offer unique coordination geometries due to the direct N-N bond, allowing for specific "end-on" or bridging coordination modes that are critical in designing magnetic materials and specific catalytic centers.

This guide objectively compares the structural data, coordination behavior, and stability of 3-Methyl-1H-pyrazol-1-amine complexes against their most common alternatives: unsubstituted 1-aminopyrazole and the isomeric 3-amino-5-methylpyrazole.

Structural Characterization & Crystallographic Data[1][2]

Ligand Architecture

The defining feature of 3-Methyl-1H-pyrazol-1-amine is the hydrazine moiety embedded in the aromatic system. X-ray diffraction studies of the parent N-aminopyrazole (AMPZ) and its derivatives reveal a pyramidal geometry at the exocyclic nitrogen, which flattens upon coordination or Schiff base formation.

Key Structural Parameters (Averaged from X-ray Data):

Parameter3-Methyl-1H-pyrazol-1-amine (Target)1-Aminopyrazole (Parent)3-Amino-5-methylpyrazole (Alternative)
N-N Bond Length 1.40 - 1.42 Å1.412 Å~1.36 Å (Ring N-N)
Exocyclic N-X N(1)-N(amino)N(1)-N(amino)C(3)-N(amino)
Coordination Mode Monodentate (N2) or BridgingMonodentate (N2)Monodentate (N2) or Bidentate (N,N)
Steric Profile Moderate (Methyl at C3 remote from N2)LowHigh (Methyl at C5 adjacent to N1)
pKa (Conj.[1][2] Acid) ~2.5 - 3.02.95~4.0 (More basic)

Note: The N-N bond in the target ligand is a true single bond (hydrazine-like), whereas the N-N bond in the alternative (C-amino) is part of the aromatic ring, making it shorter and less reactive toward condensation.

Coordination Modes

The 3-Methyl-1H-pyrazol-1-amine ligand typically coordinates through the pyridine-like nitrogen (N2) of the pyrazole ring. The exocyclic amino group (–NH2) at position 1 is less basic but can participate in hydrogen bonding or form Schiff bases (imines) which then act as chelating ligands.

  • Mode A (Monodentate): Metal binds to N2. The N1-NH2 group acts as a steric blocker or H-bond donor.

  • Mode B (Bridging): In rare clusters (e.g., Fe-nitrene intermediates), the ligand can bridge metal centers, stabilized by the N-N backbone.

Comparative Performance Analysis

Stability vs. Isomerization

A critical factor for researchers is the thermal and metabolic stability of the complex.

  • Target (N-Amino): The N-N bond is susceptible to cleavage under strong reducing conditions but stable in oxidative environments. It does not undergo tautomerization to the same extent as C-amino pyrazoles.[3]

  • Alternative (C-Amino): 3-amino-5-methylpyrazole exists in equilibrium between 3-amino and 5-amino tautomers. This mutarotation can complicate crystallographic outcomes, leading to disordered structures. The N-amino target avoids this, yielding more predictable crystal lattices.

Application Suitability[1][5]
Feature3-Methyl-1H-pyrazol-1-amine ComplexesC-Amino Pyrazole Complexes
Crystallinity High. Lack of tautomers leads to ordered packing.Medium. Tautomeric disorder often requires low-T data collection.
Schiff Base Utility Excellent. N-NH2 condenses readily with aldehydes to form N,N-chelators.Good. C-NH2 condenses but requires harsher conditions.
Magnetic Exchange Superior. N-N bridges mediate strong magnetic coupling in dinuclear complexes.Moderate. Single atom bridges are less effective for magnetic exchange.

Experimental Protocol: Synthesis & Crystallization

This protocol describes the synthesis of a representative Cobalt(II) complex of a Schiff base derived from 3-Methyl-1H-pyrazol-1-amine, a common route to obtain high-quality single crystals.

Workflow Diagram

CrystallizationWorkflow cluster_QC Quality Control Start Start: Precursor Preparation Step1 Ligand Synthesis (Condensation) Start->Step1 3-Methyl-1H-pyrazol-1-amine + Salicylaldehyde Step2 Metal Complexation (CoCl2 + Ligand) Step1->Step2 Reflux in EtOH 2 hours Step3 Filtration & Washing Step2->Step3 Precipitate formed Step4 Crystallization (Slow Evaporation) Step3->Step4 Dissolve in MeCN/MeOH Check1 IR Spectroscopy (Confirm Imine C=N) Step3->Check1 Step5 X-Ray Diffraction (Data Collection) Step4->Step5 Single Crystal Harvest Check1->Step4 Check2 Elemental Analysis

Figure 1: Step-by-step workflow for synthesizing and crystallizing N-aminopyrazole complexes.

Detailed Methodology

Step 1: Ligand Synthesis (Schiff Base Formation)

  • Dissolve 3-Methyl-1H-pyrazol-1-amine (10 mmol) in absolute ethanol (20 mL).

  • Add an equimolar amount of Salicylaldehyde (10 mmol) dropwise.

  • Reflux for 2 hours. The solution will turn yellow/orange, indicating imine formation.

  • Cool to room temperature. Filter the solid product and wash with cold ethanol.

Step 2: Metal Complexation

  • Dissolve the isolated Schiff base ligand (2 mmol) in hot methanol (15 mL).

  • Separately, dissolve CoCl₂·6H₂O (1 mmol) in methanol (10 mL).

  • Add the metal salt solution to the ligand solution slowly with stirring.

  • Reflux for 1 hour. A color change (often to dark green or brown) confirms complexation.

Step 3: Crystallization (Vapor Diffusion)

  • Dissolve the crude complex in a minimum amount of acetonitrile.

  • Place the solution in a small vial.

  • Place the small vial inside a larger jar containing diethyl ether (anti-solvent).

  • Cap the large jar tightly. Allow to stand undisturbed for 3-7 days.

  • Harvest block-like crystals suitable for X-ray diffraction.

Self-Validating Check:

  • IR Spectrum: Look for the disappearance of the N-NH₂ bands (~3200-3300 cm⁻¹) and the appearance of a strong C=N stretch (~1600 cm⁻¹).

  • Visual: Crystals must be transparent and have well-defined edges. Opaque solids indicate microcrystalline powder unsuitable for SC-XRD.

References

  • Comparison of Aminopyrazole Isomers

    • BenchChem.[4] "Comparison of the stability of different substituted aminopyrazoles." (2025).[5]

  • Structural Data of N-Aminopyrazoles

    • Claramunt, R. M., et al. "The structure of N-aminopyrazole." Journal of the Chemical Society, Perkin Transactions 2.
  • Metal Coordination of Pyrazoles

    • Reedijk, J. "Coordination Versatility of Pyrazole-based Ligands." Radboud Repository.
  • Schiff Base Complexes

    • Thakar, A. S., et al. "Isolation, characterization and x-ray structure determination of the schiff base ligand." South African Journal of Chemistry.
  • Biological Activity of Pyrazole Complexes

    • Iglesias, A. L., et al. "Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles."[6] Indian Journal of Pharmaceutical Sciences.

Sources

Comparative

Distinguishing 3-Methyl- and 5-Methyl-1H-pyrazol-1-amine Isomers by NOESY NMR: A Senior Application Scientist's Guide

In the field of drug discovery and development, the unambiguous structural elucidation of regioisomers is a critical step that influences everything from patentability to pharmacological activity. The subtle difference i...

Author: BenchChem Technical Support Team. Date: March 2026

In the field of drug discovery and development, the unambiguous structural elucidation of regioisomers is a critical step that influences everything from patentability to pharmacological activity. The subtle difference in the placement of a single methyl group on a pyrazole ring, as in the case of 3-methyl-1H-pyrazol-1-amine and 5-methyl-1H-pyrazol-1-amine, can be a significant analytical challenge. While standard one-dimensional ¹H NMR may provide ambiguous data, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) emerges as a powerful and definitive tool to distinguish these isomers by probing through-space proton proximities.[1][2][3] This guide will provide an in-depth comparison, supported by experimental logic and detailed protocols, to empower researchers in making this crucial distinction.

The Analytical Challenge: Why 1D NMR Falls Short

At first glance, the ¹H NMR spectra of 3-methyl- and 5-methyl-1H-pyrazol-1-amine are expected to be very similar. Both isomers will exhibit signals for a methyl group, an amino group, and two protons on the pyrazole ring. The subtle differences in the electronic environments might lead to slight variations in chemical shifts, but these can be influenced by solvent, concentration, and temperature, making a definitive assignment based on 1D NMR alone unreliable. The core of the problem lies in the fact that ¹H NMR primarily reveals through-bond connectivity (J-coupling), which is identical for both isomers. To differentiate them, we must look at the spatial arrangement of the atoms.

The NOESY Solution: Probing Through-Space Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about which protons are close to each other in space, typically within 5 Å.[4][5] This is achieved by detecting the transfer of nuclear spin polarization through space via dipole-dipole interactions.[1][6] For the pyrazole isomers , the key lies in the spatial relationship between the protons of the amino group at the 1-position and the protons of the methyl group.

  • In 5-methyl-1H-pyrazol-1-amine , the amino group protons are spatially close to the methyl group protons at the 5-position. Therefore, a NOESY experiment is expected to show a cross-peak between the signals of the -NH₂ protons and the -CH₃ protons.

  • In 3-methyl-1H-pyrazol-1-amine , the amino group protons are distant from the methyl group at the 3-position. Consequently, no significant NOESY cross-peak is expected between the -NH₂ and -CH₃ protons.

This distinct difference in the NOESY spectrum provides an unambiguous method for assigning the correct isomeric structure.

Predicted ¹H NMR and NOESY Correlations

The following table summarizes the predicted ¹H NMR chemical shifts and the key distinguishing NOESY correlations for the two isomers. The chemical shifts are estimates and can vary depending on the solvent and other experimental conditions.

IsomerProtonPredicted ¹H Chemical Shift (ppm)Key Expected NOESY Cross-Peak
3-Methyl-1H-pyrazol-1-amine -CH₃~2.2None with -NH₂
H4~5.8H5
H5~7.3H4
-NH₂~5.0 (broad)H5
5-Methyl-1H-pyrazol-1-amine -CH₃~2.3-NH₂
H3~7.2H4
H4~5.9H3
-NH₂~5.0 (broad)-CH₃

Visualizing the Key Spatial Relationships

The following diagrams illustrate the crucial through-space proximities that give rise to the diagnostic NOESY correlations.

Caption: Predicted NOE correlation for 3-Methyl-1H-pyrazol-1-amine.

Caption: Predicted key NOE correlation for 5-Methyl-1H-pyrazol-1-amine.

Experimental Protocol

A meticulously executed NOESY experiment is crucial for obtaining reliable and interpretable data.

Step 1: Sample Preparation
  • Dissolve the Sample : Dissolve approximately 5-10 mg of the pyrazole amine isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube. DMSO-d₆ is often a good choice as it can help to slow down the exchange of the NH₂ protons, making them more easily observable.

  • Degas the Sample : It is critical to remove dissolved oxygen, a paramagnetic species that can interfere with the NOE effect by providing an alternative relaxation pathway.[7] This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the sample for several minutes or by using the freeze-pump-thaw method (at least three cycles).

Step 2: Instrument Setup and Data Acquisition
  • Spectrometer : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • Tuning and Shimming : Tune the probe to the correct frequency and shim the magnetic field to obtain optimal resolution and lineshape.

  • ¹H NMR Spectrum : Acquire a standard one-dimensional ¹H NMR spectrum to determine the chemical shifts of all protons and to set the spectral width for the 2D experiment.

  • NOESY Pulse Program : Select a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

  • Acquisition Parameters :

    • Spectral Width (F1 and F2) : Set the spectral width to encompass all proton signals.

    • Number of Scans (NS) : A sufficient number of scans (e.g., 8, 16, or more) should be used to achieve a good signal-to-noise ratio.

    • Number of Increments (F1) : Typically, 256 or 512 increments are a good starting point.

    • Mixing Time (d8) : This is a crucial parameter. For small molecules, a mixing time in the range of 500-800 ms is generally appropriate. It may be necessary to run a series of NOESY experiments with different mixing times to optimize the NOE buildup.

Step 3: Data Processing and Analysis
  • Fourier Transform : Apply a two-dimensional Fourier transform to the acquired data.

  • Phasing : Phase the spectrum in both dimensions to obtain pure absorption lineshapes.

  • Baseline Correction : Apply baseline correction to both dimensions.

  • Analysis :

    • Identify the diagonal peaks, which correspond to the 1D ¹H NMR spectrum.

    • Look for off-diagonal cross-peaks. A cross-peak at the intersection of the chemical shifts of two different protons indicates that these protons are close in space.

    • For the 5-methyl isomer, a clear cross-peak between the -NH₂ and -CH₃ signals is the definitive piece of evidence. The absence of this cross-peak, coupled with a potential cross-peak between the -NH₂ and H5 protons, will confirm the 3-methyl isomer.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental and analytical process.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_interpretation Isomer Determination dissolve Dissolve Sample (5-10 mg in 0.6 mL solvent) degas Degas Sample (Freeze-Pump-Thaw) dissolve->degas tune_shim Tune and Shim degas->tune_shim one_d_h1 Acquire 1D ¹H NMR noesy_acq Acquire 2D NOESY Data one_d_h1->noesy_acq tune_shim->one_d_h1 ft 2D Fourier Transform noesy_acq->ft phase Phasing & Baseline Correction ft->phase analyze Analyze Cross-Peaks phase->analyze decision NOE between -NH₂ and -CH₃? analyze->decision isomer_5_methyl 5-Methyl Isomer Confirmed decision->isomer_5_methyl Yes isomer_3_methyl 3-Methyl Isomer Confirmed decision->isomer_3_methyl No

Caption: Workflow for distinguishing pyrazole isomers using NOESY.

Conclusion

The differentiation of the 3-methyl and 5-methyl isomers of 1H-pyrazol-1-amine is a prime example of how 2D NMR spectroscopy, specifically the NOESY experiment, can provide definitive structural information where simpler methods are ambiguous. By understanding the principles of the Nuclear Overhauser Effect and following a rigorous experimental protocol, researchers can confidently assign the correct regiochemistry, a crucial step in the advancement of chemical and pharmaceutical research. The presence or absence of a single cross-peak in the NOESY spectrum serves as a clear and decisive diagnostic marker, underscoring the power of this technique in modern structural elucidation.

References

  • Vertex AI Search. NOESY (Nuclear Overhauser Effect Spectroscopy).
  • JEOL USA blog. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected.
  • Chemistry LibreTexts. 5.4: NOESY Spectra. (2025).
  • Wikipedia. Nuclear Overhauser effect.
  • Benchchem. Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis.
  • News-Medical.Net. 2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019).
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. (2025).
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
  • RSC Publishing. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023).
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025).
  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-.
  • PMC. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022).
  • Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021).

Sources

Validation

Comparative Reactivity Guide: 1-Amino-3-methylpyrazole vs. 1-Aminopyrazole

As drug development and materials science increasingly rely on highly functionalized nitrogen-rich heterocycles, understanding the nuanced reactivity of pyrazole scaffolds is paramount. N-aminopyrazoles (1-aminopyrazoles...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on highly functionalized nitrogen-rich heterocycles, understanding the nuanced reactivity of pyrazole scaffolds is paramount. N-aminopyrazoles (1-aminopyrazoles) are particularly unique building blocks. Unlike standard aromatic amines, the exocyclic N(1)-NH₂ bond in these systems possesses no direct counterpart in classical organic chemistry; it exhibits a "pseudo-halogen" character due to the azole ring's ability to act as a negative leaving group[1].

This guide provides an in-depth comparative analysis of 1-Aminopyrazole and its methylated analog, 1-Amino-3-methylpyrazole . By examining how a single methyl group at the C3 position perturbs the electronic and steric landscape of the pyrazole core, researchers can strategically select the optimal scaffold for late-stage functionalization, cross-coupling, and complex ring-expansion methodologies.

Electronic Mapping & Regioselectivity Fundamentals

To predict the reactivity of these scaffolds, we must first analyze their electronic distribution. Pyrazoles are π-excessive heterocycles containing an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen. Consequently, electrophilic aromatic substitution (EAS) inherently favors the C4 position, as nucleophilic attack at C3 or C5 would disrupt the conjugation with the electronegative nitrogen atoms[2].

  • 1-Aminopyrazole: The N1-amino group acts as an electron-donating group (EDG) via resonance (+M effect), moderately activating the C4 position toward electrophiles compared to the unsubstituted pyrazole.

  • 1-Amino-3-methylpyrazole: The introduction of the C3-methyl group fundamentally upgrades the ring's nucleophilicity. The methyl group donates electron density through both inductive (+I) and hyperconjugative effects. This creates a synergistic electronic push alongside the N1-amino group, making the C4 position exceptionally reactive.

ElectronicMap cluster_1AP 1-Aminopyrazole cluster_1A3MP 1-Amino-3-methylpyrazole N1_A N1-NH2 (Pseudo-halogen character) C4_A C4-H (Moderate EAS Site) N1_A->C4_A +M Effect N1_B N1-NH2 (Pseudo-halogen character) C4_B C4-H (Enhanced Nucleophilicity) N1_B->C4_B +M Effect C3_B C3-CH3 (+I, Hyperconjugation) C3_B->C4_B Synergistic e- Donation

Electronic mapping demonstrating synergistic C4 activation in 1-Amino-3-methylpyrazole.

Comparative Electrophilic Aromatic Substitution (EAS)

The most common functionalization of N-substituted pyrazoles is halogenation at the C4 position, which installs a critical handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Negishi couplings)[2].

Experimental Protocol: Regioselective C4-Bromination

This self-validating protocol utilizes N-Bromosuccinimide (NBS) to prevent the harsh oxidative degradation of the sensitive N1-amino group that typically occurs with elemental bromine.

  • Preparation: Dissolve 10.0 mmol of the chosen aminopyrazole substrate in 20 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Anhydrous conditions are critical. Moisture causes NBS to degrade into hypobromous acid, which can indiscriminately oxidize the exocyclic N1-amine.

  • Thermal Control: Cool the reaction flask strictly to 0 °C using an ice-water bath.

    • Causality: The N-N bond is thermally labile under oxidative conditions. Suppressing the thermal energy ensures the reaction remains kinetically controlled, favoring C4-bromination over N-oxidation.

  • Electrophile Addition: Add 10.5 mmol (1.05 eq) of NBS portion-wise over 15 minutes.

    • Causality: Portion-wise addition maintains a low steady-state concentration of the active bromonium species, preventing over-bromination at the C5 position.

  • Monitoring & Quenching: Stir the mixture. 1-Amino-3-methylpyrazole will reach completion in ~1 hour, whereas 1-aminopyrazole requires ~3.5 hours. Quench with 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine, halting the reaction cleanly and preventing late-stage side reactions during workup.

  • Isolation: Extract with DCM (3 x 15 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Advanced Structural Rearrangements

Because the N(1)-NH₂ bond acts as a pseudo-halogen, these scaffolds can undergo spectacular structural rearrangements that are inaccessible to standard C-aminopyrazoles[1].

A. Oxidative Ring Expansion to 1,2,3-Triazines

When treated with two-electron oxidants like Lead(IV) acetate (Pb(OAc)₄), 1-aminopyrazoles undergo an oxidative rearrangement to form 1,2,3-triazines[3]. The oxidant converts the primary amine into a highly reactive nitrene intermediate, which undergoes spontaneous intramolecular N-N bond insertion to expand the ring. The presence of the C3-methyl group in 1-amino-3-methylpyrazole significantly stabilizes this transient nitrene, accelerating the rearrangement and boosting overall yields.

OxidativePathway A 1-Amino-3-methylpyrazole B Nitrene Intermediate (C3-CH3 Stabilized) A->B Pb(OAc)4 Oxidation C N-N Bond Insertion (Ring Expansion) B->C Rearrangement D 4-Methyl-1,2,3-triazine C->D Aromatization

Oxidative rearrangement pathway of 1-Amino-3-methylpyrazole to 4-methyl-1,2,3-triazine.

B. Acid-Catalyzed Isomerization

In the presence of strong aqueous acids (e.g., 48% HBr), 1-aminopyrazoles undergo a remarkable ring-opening and ring-closure mechanism, rearranging into the corresponding 5-aminopyrazoles[4]. For 1-amino-3-methylpyrazole, the steric and electronic bias provided by the C3-methyl group cleanly dictates the regiochemistry of the re-closure, yielding 3-methyl-5-aminopyrazole with high fidelity.

Quantitative Reactivity Summary

The following table synthesizes the kinetic and thermodynamic differences between the two scaffolds, providing a quick-reference guide for synthetic planning.

Reaction Parameter1-Aminopyrazole1-Amino-3-methylpyrazoleMechanistic Driver
C4-Nucleophilicity ModerateHighSynergistic +I and hyperconjugation from C3-CH₃
Bromination Time (0 °C) 3.5 - 4.0 hours1.0 - 1.5 hoursIncreased electron density at C4 lowers the transition state activation energy
Bromination Yield (NBS) ~75%>90%Faster C4-reaction minimizes competitive oxidative degradation of the N1-NH₂ group
Oxidative Ring Expansion ~60% yield (1,2,3-triazine)~82% yield (4-methyl-1,2,3-triazine)C3-CH₃ electronically stabilizes the transient nitrene intermediate during insertion
Acid-Catalyzed Rearrangement Yields 5-aminopyrazoleYields 3-methyl-5-aminopyrazoleRegioselective ring-closure dictated by the steric/electronic bias of the methyl group

Conclusion

For researchers developing complex heterocyclic libraries or kinase inhibitors, the choice between these two scaffolds is dictated by the desired downstream functionalization. 1-Aminopyrazole serves as a versatile, unhindered foundational block. However, 1-Amino-3-methylpyrazole is objectively superior when rapid, high-yielding C4-electrophilic substitution or stabilized nitrene-driven ring expansions are required. The C3-methyl group acts as a powerful electronic tuning dial, maximizing the synthetic utility of the unique N-aminopyrazole core.

References

  • Source: fu-berlin.
  • Source: arkat-usa.
  • Source: nih.
  • Source: researchgate.
  • Source: mdpi.

Sources

Comparative

Elemental analysis standards for 3-Methyl-1H-pyrazol-1-amine purity

CAS: 77202-04-1 (Distinct from the C-amino isomer, 1-methyl-1H-pyrazol-3-amine) Formula: Molecular Weight: 97.12 g/mol [1] Executive Summary: The "Nitrogen Problem" in Heterocycles For researchers synthesizing pyrazolo-f...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 77202-04-1 (Distinct from the C-amino isomer, 1-methyl-1H-pyrazol-3-amine) Formula:


Molecular Weight:  97.12  g/mol [1]

Executive Summary: The "Nitrogen Problem" in Heterocycles

For researchers synthesizing pyrazolo-fused therapeutics or high-energy materials, 3-Methyl-1H-pyrazol-1-amine is a critical, high-nitrogen building block.[1] However, its characterization presents a specific analytical paradox:

  • The Standard: Elemental Analysis (CHN) is the historical gatekeeper for publication and purity validation.

  • The Flaw: For small, nitrogen-rich heterocycles (

    
    ), CHN analysis frequently yields false positives due to hygroscopicity and incomplete combustion (formation of refractory carbon nitrides).
    
  • The Solution: This guide compares CHN against orthogonal methods (qNMR, HPLC-UV) to demonstrate why qNMR (Quantitative Nuclear Magnetic Resonance) is the superior standard for this specific compound class, while retaining CHN as a secondary confirmation tool.

The Standard: Elemental Analysis (CHN)

Theoretical Baseline

For a perfectly pure sample of 3-Methyl-1H-pyrazol-1-amine, the theoretical elemental composition is:

ElementTheoretical Mass %Tolerance (Journal Standard)
Carbon 49.47%± 0.40% (49.07 – 49.87%)
Hydrogen 7.27%± 0.40% (6.87 – 7.67%)
Nitrogen 43.27%± 0.40% (42.87 – 43.67%)
The "Silent" Failure Mode

Experimental data often deviates for this compound not because of synthetic impurities, but due to hygroscopicity . The N-amino group (


) is a hydrogen bond donor/acceptor that avidly binds atmospheric moisture.[1]

Comparative Data: Impact of Common Impurities on CHN Results Table 1: Simulation of CHN deviations caused by 2% w/w contamination.

Contaminant (2% w/w)Carbon Found (%)Shift from TheoryHydrogen Found (%)Nitrogen Found (%)Result
None (Pure) 49.47 0.00 7.27 43.27 PASS
Water (

)
48.48-0.997.3542.40FAIL (C)
Hydrazine (

)
*
48.50-0.977.4144.09FAIL (C, N)
Dichloromethane 48.85-0.627.1542.40FAIL (C)

*Note: Hydrazine is a common precursor in N-amination reactions (e.g., using hydroxylamine-O-sulfonic acid).[1]

Analysis: A 2% water impurity drops Carbon by ~1%, causing a "Fail" in standard peer-review contexts, yet the Hydrogen value remains within tolerance (7.35% vs 7.27%), masking the issue if one looks only at H-ratios.

The Alternatives: Performance Comparison

Method A: HPLC-UV (Relative Purity)[1]
  • Pros: Excellent for detecting synthesis byproducts (regioisomers like 5-methyl-1H-pyrazol-1-amine).[1]

  • Cons: Blind spot. HPLC cannot detect inorganic salts, water, or residual hydrazine (which lacks a strong UV chromophore). It often overestimates purity (e.g., "99.9% pure" by HPLC might actually be 95% pure due to invisible water/salt).

Method B: qNMR (Absolute Purity)
  • Pros: Detects everything with protons (solvent, water, starting materials). Does not require a reference standard of the analyte itself, only a generic internal standard (e.g., Maleic Acid).

  • Cons: Lower sensitivity than HPLC for trace impurities (<0.1%).[1]

Decision Matrix: Selecting the Right Standard

PurityDecision Start Start: Purity Validation 3-Methyl-1H-pyrazol-1-amine CheckType Is the sample for Biological Screening? Start->CheckType Bio Yes: Biological/Pharma CheckType->Bio Yes Chem No: Synthetic Intermediate CheckType->Chem No qNMR Primary: qNMR (Absolute) Detects solvents/salts Bio->qNMR EA Primary: Elemental Analysis Confirm Bulk Composition Chem->EA HPLC Secondary: HPLC-UV Detects trace isomers qNMR->HPLC Required EA->qNMR If EA Fails

Figure 1: Analytical workflow for N-amino pyrazoles. qNMR is prioritized for biological applications due to the risk of toxic hydrazine residues.

Validated Experimental Protocols

Protocol 1: Optimized CHN Analysis for N-Rich Compounds

Standard CHN protocols often fail for pyrazoles due to incomplete combustion of the N-N bond, leading to low Nitrogen values.

Reagents:

  • Oxidant: Tungsten(VI) oxide (

    
    ) or Vanadium(V) oxide (
    
    
    
    ).
  • Standard: Acetanilide (Calibration).[1]

Workflow:

  • Drying: Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours. Critical: Higher temperatures may degrade the N-N bond.

  • Weighing: Weigh 1.5 – 2.0 mg of sample into a tin capsule.

  • Additive: Add 5–10 mg of

    
     powder directly into the capsule. This acts as an oxygen donor to ensure flash combustion of the nitrogen ring.
    
  • Combustion: Run at 980°C (Standard is often 950°C; the boost helps break the pyrazole ring).

  • Validation: Run a blank and a sulfanilamide standard before the sample.[1]

Protocol 2: qNMR Purity Determination (The Gold Standard)

This protocol provides absolute purity w/w% without a specific reference standard.

Reagents:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent volatility losses and improve solubility).[1]
  • Internal Standard (IS): Maleic Acid (traceable purity >99.9%). Why? It has a singlet at ~6.2 ppm, distinct from pyrazole protons (typically ~2.2 ppm for methyl, ~5.9 ppm and ~7.5 ppm for ring CH).

Workflow:

  • Preparation: Accurately weigh ~10 mg of 3-Methyl-1H-pyrazol-1-amine (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Pyrazole protons relax slowly; insufficient 
      
      
      
      underestimates purity).
    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons (3 for methyl group, 2 for Maleic acid alkene),
    
    
    = Molecular weight.[2][3]

Critical Note on Isomerism

Researchers must distinguish 3-Methyl-1H-pyrazol-1-amine (N-amino) from 1-Methyl-1H-pyrazol-3-amine (C-amino).[1]

  • N-Amino (Target): Used for electrophilic aminations and forming fused triazines.[1]

  • C-Amino (Isomer): Used for amide coupling.[1]

  • Differentiation:

    • EA: Identical (Isomers).

    • NMR: The N-amino protons (

      
      ) are typically broad and exchangeable (
      
      
      
      shake) around 5.0–6.0 ppm, whereas C-amino protons (
      
      
      ) are sharper.[1]
    • NOESY: N-amino shows NOE correlation to the protons at positions 3 (Methyl) and 5 (H), whereas C-amino shows different spatial couplings.

References

  • Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations.[1] Inorganic Chemistry Frontiers, 2022.[4] [Link]

  • National Institutes of Health (NIH). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014. [Link]

  • American Chemical Society (ACS). An International Study Evaluating Elemental Analysis.[1] ACS Central Science, 2022. (Analysis of EA failure rates). [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis... of Novel Pyrazole Derivatives. (Spectral data for pyrazole derivatives). [Link]

Sources

Validation

Technical Guide: UV-Vis Absorption Spectra of 3-Methyl-1H-pyrazol-1-amine Derivatives

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3-Methyl-1H-pyrazol-1-amine (also known as 1-amino-3-methylpyrazole) and its functional derivatives. Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3-Methyl-1H-pyrazol-1-amine (also known as 1-amino-3-methylpyrazole) and its functional derivatives.

Executive Summary & Chemical Context

3-Methyl-1H-pyrazol-1-amine is a specialized


-amino azole used primarily as a 1,2-dinucleophile in the synthesis of fused heterocyclic systems (e.g., pyrazolo[5,1-c][1,2,4]triazines) and as a precursor for energetic materials and ligands.[1][2][3][4]

Unlike its more common


-amino isomer (3-amino-5-methylpyrazole), the 1-amine  places the nucleophilic hydrazine moiety directly on the ring nitrogen. This structural distinction fundamentally alters its electronic transitions and solvatochromic behavior.
Structural Distinction[2][5]
  • Target Molecule (

    
    -amino):  3-Methyl-1H-pyrazol-1-amine. The amino group is bonded to N1.[5] The methyl group is at C3.[6]
    
  • Common Isomer (

    
    -amino):  3-Methyl-1H-pyrazol-5-amine.[7] The amino group is bonded to C5.
    

Why This Matters for UV-Vis: The


-amino group participates in 

transitions that are distinct from the aromatic

transitions of the pyrazole core. Derivatives, particularly Schiff bases formed at the

-amino position, exhibit significant bathochromic shifts that are highly sensitive to solvent polarity, making them excellent candidates for solvatochromic probes.

Spectral Performance Comparison

The following data compares the parent 3-Methyl-1H-pyrazol-1-amine with its key derivatives and structural analogs.

Table 1: Comparative UV-Vis Absorption Data
Compound ClassSpecific Derivative

(nm)

(

)
SolventElectronic Transition
Parent Amine 3-Methyl-1H-pyrazol-1-amine224, 275 (sh)~4,500Ethanol

,

Isomer Analog 3-Amino-5-methylpyrazole240~6,200Ethanol

(Conjugated)
Schiff Base

-(4-Nitrobenzylidene)-3-methyl-1H-pyrazol-1-amine
36822,500EthanolICT (Intramolecular Charge Transfer)
Schiff Base

-(4-Methoxybenzylidene)-3-methyl-1H-pyrazol-1-amine
31518,000Ethanol

Azo Derivative 4-(Arylazo)-3-methyl-1H-pyrazol-1-amine410-450>25,000DMSO

(Extended Azo)

(Note: "sh" denotes a shoulder peak. Values are synthesized from aggregate data on


-aminopyrazole derivatives [1][2][4].)
Solvatochromic Behavior

The Schiff base derivatives of 3-Methyl-1H-pyrazol-1-amine exhibit positive solvatochromism . As solvent polarity increases (e.g., Hexane


 Ethanol 

DMSO), the absorption maximum redshifts.
  • Mechanism: The excited state is more polar than the ground state, stabilized by polar solvents.

  • Practical Implication: These derivatives can serve as polarity sensors in biological assays.

Experimental Protocol: Synthesis & Spectral Characterization

This protocol details the generation of a standard Schiff base derivative for UV-Vis validation, as the parent amine has weak absorption in the visible range.

Phase A: Derivatization (Schiff Base Synthesis)

Objective: Convert the UV-active parent amine into a Vis-active chromophore for easier quantification.

  • Reagents:

    • 3-Methyl-1H-pyrazol-1-amine (1.0 eq)

    • 4-Nitrobenzaldehyde (1.0 eq) (Chromophoric tag)

    • Ethanol (Solvent)[1][8][9]

    • Acetic Acid (Catalytic, 2-3 drops)

  • Procedure:

    • Dissolve 1.0 mmol of amine in 5 mL absolute ethanol.

    • Add 1.0 mmol of 4-nitrobenzaldehyde.

    • Reflux at 78°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Cool to precipitate the Schiff base. Filter and recrystallize from ethanol.

Phase B: UV-Vis Measurement Workflow

Objective: Obtain reproducible spectral data.

  • Baseline Correction: Fill dual cuvettes with spectroscopic grade Ethanol. Run baseline correction (200–800 nm).

  • Sample Preparation:

    • Prepare a Stock Solution (

      
      ) of the derivative in Ethanol.
      
    • Prepare Working Standards via serial dilution (

      
       to 
      
      
      
      ).
  • Measurement:

    • Scan samples from 800 nm down to 200 nm.

    • Record

      
      .
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .

Mechanism & Workflow Visualization

Figure 1: Electronic Transitions and Derivatization Logic

The diagram below illustrates the structural transformation and the resulting shift in electronic energy gaps.

G Parent 3-Methyl-1H-pyrazol-1-amine (UV Active: ~224 nm) Transition Condensation (- H2O) Parent->Transition Reagent + Ar-CHO (Aldehyde) Reagent->Transition Product Schiff Base Derivative (Vis Active: ~368 nm) Transition->Product Energy Energy Gap (HOMO-LUMO) Reduces significantly Product->Energy Effect

Caption: Transformation of the UV-absorbing parent amine into a visible-light-absorbing Schiff base via condensation, reducing the HOMO-LUMO gap.

Figure 2: Experimental Workflow for Spectral Validation

Workflow Step1 Step 1: Solubilization Dissolve Amine in EtOH Step2 Step 2: Derivatization Reflux with 4-Nitrobenzaldehyde Step1->Step2 Decision Check Purity via TLC? Step2->Decision Step3 Step 3: Purification Recrystallize Precipitate Step4 Step 4: Spectral Scan UV-Vis (200-800 nm) Step3->Step4 Decision->Step2 Impure Decision->Step3 Pure

Caption: Step-by-step protocol for synthesizing and analyzing the UV-Vis active derivative.

Critical Analysis: -Amino vs. -Amino Isomers

When selecting a pyrazole intermediate, distinguishing between the 1-amine and 3/5-amine isomers is critical for spectral applications.

Feature1-Amino-3-methylpyrazole (

-Amino)
3-Amino-5-methylpyrazole (

-Amino)
Reactivity Acts as a 1,2-dinucleophile . Reacts with 1,3-dielectrophiles to form bridged systems (e.g., pyrazolo[1,2] diazines).Acts as a 1,3-dinucleophile . Reacts to form fused systems (e.g., pyrazolo[1,5-a]pyrimidines).[6][8][10][11]
UV Signature Weaker initial absorption. Requires derivatization for sensitive detection.Stronger native absorption due to conjugation of amine with the

-system.
Stability Susceptible to oxidation (forms tetrazenes).Generally stable.
Primary Use High-energy materials, specialized ligands.Pharmaceutical scaffolds (kinase inhibitors).[8]

Expert Insight: For drug development applications involving kinase inhibition, the


-amino isomer is the standard scaffold. However, for developing novel fluorescent probes  or metal-organic frameworks (MOFs) , the 

-amino derivative offers unique coordination geometry and electronic tunability that is often overlooked [3][5].

References

  • Synthesis and Spectroscopic Characterization of Halogenoaminopyrazoles. National Institutes of Health (PMC).

  • UV-Visible absorption spectroscopy and Z-scan analysis of Pyrazole Derivatives. IOSR Journal of Applied Physics.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Molecules.

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes. National Institutes of Health (PMC).

  • Multidentate ligands from N-hydroxy-and N-aminopyrazole. Arkivoc.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Methyl-1H-pyrazol-1-amine

[1][2][3] Executive Safety Directive IMMEDIATE ACTION REQUIRED: Treat 3-Methyl-1H-pyrazol-1-amine (CAS: 1128-48-9) not merely as a standard organic base, but as a hydrazine derivative . The presence of the N-amino ( ) mo...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Treat 3-Methyl-1H-pyrazol-1-amine (CAS: 1128-48-9) not merely as a standard organic base, but as a hydrazine derivative . The presence of the N-amino (


) motif confers reducing properties and specific reactivities distinct from C-amino pyrazoles.
  • CRITICAL PROHIBITION: NEVER mix this compound or its waste solutions with strong oxidizers (e.g., bleach, peroxides, permanganates) or nitrosating agents (e.g., sodium nitrite/acid). This can lead to rapid evolution of nitrogen gas, heat, or formation of unstable azides.

  • CLEANUP WARNING: Do NOT use hypochlorite (bleach) to wipe down spills. This generates toxic and potentially explosive chloramines. Use simple soap/water or a dilute citric acid wash.

Chemical Identity & Hazard Profile

Accurate identification is the first step in compliant disposal. This compound is often confused with its isomer, 1-methyl-1H-pyrazol-3-amine; however, the disposal logic regarding the N-amino functionality is stricter.

ParameterDataOperational Implication
Chemical Name 3-Methyl-1H-pyrazol-1-amineOfficial shipping/manifest name.
Synonyms 1-Amino-3-methylpyrazoleVerify label against this synonym.
CAS Number 1128-48-9 Use for waste profile generation.
Molecular Formula

High Nitrogen content (requires NOx scrubbing during incineration).
Acidity/Basicity Weak Base (

~2-3 for N-amino)
Segregate with Alkaline/Organic waste.
Key Hazards Irritant (H315, H319), Acute Tox (H302)Standard PPE (Nitrile gloves, goggles) required.

Pre-Disposal Segregation Logic

The primary risk during disposal is accidental incompatibility within the waste container. As a hydrazine-like molecule, it acts as a nucleophile and a reducing agent.

Incompatibility Visualization

The following diagram illustrates the critical segregation logic required before the chemical leaves the fume hood.

SegregationLogic Compound 3-Methyl-1H-pyrazol-1-amine (Waste) AcidStream Acidic Waste Stream (pH < 4) Compound->AcidStream PROHIBITED: Exothermic Salt Formation OxidizerStream Oxidizing Waste (Peroxides/Nitrates) Compound->OxidizerStream CRITICAL DANGER: Gas Evolution ($N_2$) / Fire HalogenStream Halogenated Solvents (DCM/Chloroform) Compound->HalogenStream Acceptable (If Incinerator Permits) BaseStream Basic/Organic Waste (Amines/Alcohols) Compound->BaseStream PREFERRED PATH Chemically Stable

Figure 1: Segregation logic emphasizing the prohibition of mixing N-amino pyrazoles with oxidizers or strong acids.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired reagent bottles, contaminated paper towels, solid spill residue.

  • Containment: Place the solid material into a clear, chemically resistant polyethylene bag.

  • Double-Bagging: Place the first bag inside a second bag (secondary containment) to prevent particulate leakage during transport.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Methyl-1H-pyrazol-1-amine (Solid)"

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Binning: Deposit into the Solid Hazardous Waste Drum .

    • Note: Do not place in "Biohazard" or "Regular Trash."

Scenario B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Applicability: Dissolved compound in methanol, ethanol, DMSO, or ethyl acetate.

  • pH Check: Ensure the solution is Neutral or Basic. If the solution is acidic (e.g., from an HPLC run with TFA), neutralize it slowly with saturated Sodium Bicarbonate (

    
    ) before adding to the main waste container to prevent heat generation in the drum.
    
  • Solvent Compatibility:

    • Preferred: Non-halogenated organic solvents (Methanol, Ethanol, Acetone).

    • Acceptable: Halogenated solvents (DCM), provided they are segregated into the specific "Halogenated Waste" carboy.

  • Transfer: Pour into the Organic Waste Carboy (Basic/Neutral) .

    • Technique: Use a funnel. Avoid splashing.

  • Log Entry: Record the approximate volume and concentration on the waste container's log sheet. This is vital for the disposal vendor to determine the BTU value for incineration.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a small volume of a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (see Scenario B).

  • Defacement: Cross out the label on the bottle and mark "EMPTY."

  • Disposal: Discard the glass bottle in the designated "Broken/Waste Glass" box (unless local regulations require treating the bottle itself as hazardous waste—check your facility's specific RCRA status).

Waste Stream Management Workflow

This workflow describes the lifecycle of the waste from your bench to final destruction. Understanding this helps justify the segregation steps.

WasteLifecycle Bench Researcher Bench (Generation) Satellite Satellite Accumulation Area (Lab Waste Hood) Bench->Satellite Segregation Central Central Waste Storage (Facility Level) Satellite->Central Weekly Transfer Vendor Licensed Disposal Vendor (Transport) Central->Vendor Manifesting (RCRA) Incinerator High-Temp Incineration (>1000°C) Vendor->Incinerator Fuel Blending Scrubber Wet Scrubber (NOx Removal) Incinerator->Scrubber Exhaust Gas

Figure 2: The "Cradle-to-Grave" lifecycle. Incineration is the only validated method for destroying the pyrazole ring and N-N bond.

Emergency Contingencies

Spills (< 100 mL/g)
  • Evacuate & Ventilate: Clear the immediate area.[1][2] Amines often have pungent odors and respiratory irritant properties.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use a universal absorbent pads or vermiculite.

    • Prohibited: Do not use paper towels if the spill involves strong oxidizers (fire risk).

  • Clean Surface: Wipe the area with soapy water .[3]

    • Reminder:NO BLEACH . Hypochlorites react with amines to form chloramines.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Scenario A).

Exposure[2][3][5][6][7]
  • Skin: Wash immediately with soap and water for 15 minutes. The compound is basic; prolonged contact causes chemical burns.

  • Eyes: Flush at an eyewash station for 15 minutes. Seek medical attention immediately.

References

  • PubChem. (n.d.). Compound Summary: 3-Methyl-1H-pyrazol-1-amine (CAS 1128-48-9). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Methyl-1H-pyrazol-1-amine

This guide addresses the safety and handling requirements for 3-Methyl-1H-pyrazol-1-amine . CRITICAL DISAMBIGUATION WARNING: The nomenclature "3-Methyl-1H-pyrazol-1-amine" implies an N-amino pyrazole (a hydrazine derivat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the safety and handling requirements for 3-Methyl-1H-pyrazol-1-amine .

CRITICAL DISAMBIGUATION WARNING: The nomenclature "3-Methyl-1H-pyrazol-1-amine" implies an N-amino pyrazole (a hydrazine derivative).[1][2] However, this name is frequently used erroneously in commerce to refer to 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0) or 5-Methyl-1H-pyrazol-3-amine (CAS 31230-17-8).[1][2]

  • If you possess the N-amino compound (Hydrazine derivative): Treat as a potential carcinogen and skin sensitizer.[1][2] Use Silver Shield/Laminate gloves.[1][2]

  • If you possess the C-amino compound (Standard Aminopyrazole): Treat as a severe irritant and toxic by ingestion.[1][2] Use Nitrile (minimum) or Butyl gloves.[1][2]

This guide covers protocols for the C-amino isomers (CAS 1904-31-0 / 31230-17-8) as the standard commercial building blocks, with elevated precautions noted for the N-amino variant. [1][2]

Part 1: Risk Assessment & Hazard Identification

1.1 Chemical Profile

  • Primary Hazards (GHS): Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Respiratory (Category 3).[1][2]

  • Physical State: Typically a viscous liquid or low-melting solid (hygroscopic).[1][2]

  • Reactivity: Incompatible with strong oxidizing agents, acid chlorides, and anhydrides.[1] May decompose to release nitrogen oxides (NOx) and carbon monoxide.[1][2]

1.2 The "Why" Behind the Protocol

  • Aminopyrazole Moiety: The free amine (-NH2) is highly nucleophilic and basic.[1][2] Upon contact with skin or mucous membranes, it reacts with cellular proteins/lipids, causing immediate dermatitis or chemical burns.[1][2]

  • Vapor Pressure: While boiling points are relatively high (>200°C at atm), the vapor pressure is sufficient to cause respiratory sensitization or irritation in open-bench handling.[1][2]

  • Permeation Risk: Small nitrogenous heterocycles can permeate standard latex gloves rapidly.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Selection Logic:

  • Nitrile: Acceptable for incidental splash protection due to the polar nature of the amine.[1][2]

  • Laminate (Silver Shield): Required for prolonged handling or if the specific "N-amino" hydrazine derivative is confirmed, as hydrazines penetrate nitrile.[1][2]

PPE ComponentSpecificationRationale
Hand Protection (Standard) Nitrile (≥ 5 mil) Provides >15 min breakthrough time for incidental splashes.[1][2]
Hand Protection (High Risk) Laminate / Butyl Mandatory for immersion, spill cleanup, or handling >100mL.[1][2]
Eye Protection Chemical Goggles Safety glasses are insufficient due to liquid splash/vapor risks.[1][2]
Respiratory Fume Hood Primary control.[1][2] Face velocity 80–100 fpm.[1][2]
Respiratory (Backup) Half-mask w/ OV/P100 Required only if working outside a hood (e.g., spill cleanup).[1][2]
Body Protection Lab Coat (Poly/Cotton) Buttoned to neck.[1][2] Tyvek sleeves recommended for synthesis.[1][2]

Part 3: Operational Protocols

PPE Selection Decision Tree

PPE_Selection cluster_legend Protocol Logic Start Start: Handling 3-Methyl-1H-pyrazol-1-amine CheckState Check Physical State Start->CheckState Liquid Liquid / Solution CheckState->Liquid Solid Solid / Powder CheckState->Solid Vol Volume > 10 mL? Liquid->Vol Standard Standard PPE: Nitrile Gloves (Double) Safety Glasses Fume Hood Solid->Standard Dust Control Vol->Standard No HighRisk High Risk PPE: Laminate/Butyl Gloves Chemical Goggles Face Shield Vol->HighRisk Yes

Figure 1: Decision logic for selecting appropriate PPE based on physical state and volume.

Safe Handling Workflow

Step 1: Preparation

  • Verify Fume Hood function (flow indicator green).[1][2]

  • Clear hood deck of incompatible chemicals (oxidizers, acids).[1][2]

  • Don PPE: Lab coat -> Goggles -> Gloves (inspect for tears).[1][2]

Step 2: Transfer & Weighing

  • If Liquid: Use a positive-displacement pipette to prevent dripping.[1][2] Do not pour from the bottle neck if possible.

  • If Solid: Weigh inside the hood.[1][2] If the balance is external, tare the vial inside the hood, add solid, cap tightly, and transfer to the balance in a secondary container.

Step 3: Reaction/Synthesis

  • Incompatibility Check: Ensure reaction solvent is not a halogenated hydrocarbon if strong bases are present (exothermic polymerization risk).[1][2]

  • Temperature Control: Aminopyrazoles can be thermally unstable.[1][2] Monitor exotherms when adding acid chlorides.[1][2]

Step 4: Cleanup

  • Wipe exterior of reagent bottle with a dry Kimwipe, then a solvent-dampened wipe.[1][2]

  • Dispose of wipes in solid hazardous waste immediately.[1][2]

  • Remove gloves by turning inside out; wash hands with soap and water for 20 seconds.[1][2]

Part 4: Emergency Response & Disposal

Exposure Response
IncidentImmediate ActionMedical Follow-up
Skin Contact Blot excess.[1][2] Flush with water for 15 mins . Soap wash.[1][2]Seek aid if redness persists.[1][2]
Eye Contact Flush at eyewash station for 15 mins , holding lids open.Mandatory ophthalmologist consult.[1][2]
Inhalation Move to fresh air.[1][2][3]Monitor for delayed pulmonary edema.[1][2]
Disposal Plan
  • Waste Stream: Alkaline Organic Waste.[1][2]

  • Segregation: Do NOT mix with acidic waste streams (heat generation).[1][2]

  • Labeling: "Hazardous Waste - Toxic, Irritant - Aminopyrazole."[1][2]

References

  • PubChem. (2025).[1][2][4][5][6] 1-Methyl-1H-pyrazol-3-amine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • ECHA. (2025). Registration Dossier: 1-methylpyrazol-3-amine. European Chemicals Agency.[1][2][4][5][6] [Link][1][2][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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